Hexapeptide 5
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N6O8/c1-22(2)17-28(30(44)20-31(45)40-24(5)34(47)42-29(37(50)51-6)19-26-15-11-8-12-16-26)41-36(49)33(23(3)4)43-32(46)21-39-35(48)27(38)18-25-13-9-7-10-14-25/h7-16,22-24,27-30,33,44H,17-21,38H2,1-6H3,(H,39,48)(H,40,45)(H,41,49)(H,42,47)(H,43,46)/t24-,27-,28-,29-,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUSZTDUWXURQK-BZRHSMGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920729 | |
| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-10-(propan-2-yl)-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112317-46-1 | |
| Record name | Phenylalanyl-glycyl-valyl-statyl-alanyl-phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112317461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-10-(propan-2-yl)-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Hexapeptides in Skin Cells
Introduction
Hexapeptides, short chains of six amino acids, have become integral components in advanced dermatological and cosmetic formulations due to their targeted action on the cellular mechanisms of skin aging. As signaling molecules, they can modulate cell behavior, influence protein synthesis, and protect against environmental damage, thereby improving skin structure, firmness, and appearance. This technical guide provides a comprehensive overview of the mechanism of action for several prominent hexapeptides, focusing on their effects within skin cells. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying biochemical pathways.
It is important to note that the term "Hexapeptide-5" is not a standardized INCI (International Nomenclature of Cosmetic Ingredients) name and can be ambiguous. Therefore, this guide will focus on well-researched hexapeptides that are central to anti-aging skin care, including Acetyl Hexapeptide-51, Hexapeptide-9 (B3030237), and Hexapeptide-11, for which substantial mechanistic data exists.
Acetyl Hexapeptide-51 Amide: The DNA Repair Specialist
Acetyl Hexapeptide-51 Amide is a synthetic peptide engineered to bolster the skin's innate DNA repair mechanisms, which are critical for cellular longevity and preventing premature aging caused by genotoxic stress, such as UV radiation.
Core Mechanism of Action
The primary mechanism of Acetyl Hexapeptide-51 Amide involves mimicking the activity of the Forkhead box protein O3a (FOXO3a).[1] FOXO3a is a crucial transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and cell longevity, including those essential for DNA repair.[1] As cellular aging progresses, FOXO3a activity declines, leading to an accumulation of DNA damage.[1] By emulating FOXO3a, Acetyl Hexapeptide-51 Amide helps to counteract this decline, activating the same beneficial genes that support cellular repair and renewal.[1] This action enhances the skin's capacity to repair damaged DNA, preserving genomic integrity and maintaining healthy cellular function.[1]
Signaling Pathway
Quantitative Data
| Parameter | Result | Cell/Tissue Type | Reference |
| DNA Repair Pathway Activity | 2.7-fold increase | Human Skin Cells (in vitro) | [1] |
| UV-Induced DNA Damage | 13.7% decrease | Human Volunteers (in vivo) | [1] |
Experimental Protocols
1.4.1. In Vitro Analysis of DNA Repair Pathway Activity
-
Cell Culture: Human skin cells (e.g., fibroblasts or keratinocytes) are cultured in standard medium (e.g., DMEM with 10% FBS).
-
Treatment: Cells are treated with a solution containing Acetyl Hexapeptide-51 Amide at a predetermined concentration. A control group is treated with a vehicle solution.
-
Analysis: After incubation, total RNA is extracted from both treated and control cells. Gene expression analysis is performed using quantitative real-time PCR (RT-qPCR) or microarray to assess the upregulation of genes associated with DNA repair pathways.[1]
1.4.2. In Vivo Assessment of DNA Damage Reduction
-
Study Population: A cohort of human volunteers (e.g., n=21) is recruited.
-
Procedure: A defined area of skin on each volunteer is exposed to a controlled dose of ultraviolet (UV) radiation to induce DNA damage. Immediately following exposure, a formulation containing Acetyl Hexapeptide-51 Amide is applied topically to the test area, while a placebo is applied to a control site.
-
Data Collection: After a specified time period (e.g., 6 hours), skin samples (e.g., through tape stripping or biopsy) are collected from both the treated and control areas.
-
Analysis: The level of DNA damage (e.g., cyclobutane (B1203170) pyrimidine (B1678525) dimers) in the collected skin cells is quantified using techniques like immunofluorescence staining or ELISA. The percentage reduction in DNA damage in the treated site is calculated relative to the placebo site.[1]
Hexapeptide-9: The Extracellular Matrix (ECM) Rebuilder
Hexapeptide-9 is a signal peptide known for its significant role in skin regeneration and repair. It is a collagen fragment mimic that stimulates the synthesis of crucial components of the dermal-epidermal junction (DEJ) and the broader extracellular matrix.
Core Mechanism of Action
Hexapeptide-9 functions by interacting with receptors on fibroblasts, the primary cells responsible for producing and maintaining the ECM.[2] This interaction triggers multiple intracellular signaling cascades, including the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[2][3] Activation of these pathways stimulates fibroblast proliferation and upregulates the expression of genes encoding key ECM proteins, such as Collagen Type I (COL1A1) and Collagen Type III (COL3A1).[2] Furthermore, it promotes the synthesis of other structural components like Collagen Type IV and hyaluronic acid, leading to a denser, more organized ECM, improved skin firmness, and reduced wrinkle depth.[2][3]
Signaling Pathway
Quantitative Data
| Parameter | Reported Increase in Synthesis | Cell/Tissue Type | Reference |
| Overall Collagen | Up to 117% | Fibroblasts (in vitro) | [3] |
| Collagen IV | Up to 357% | Fibroblasts (in vitro) | [3] |
| Hyaluronic Acid | Up to 267% | Fibroblasts (in vitro) | [3] |
Experimental Protocols
2.4.1. Ex Vivo Human Skin Explant Culture
-
Tissue Procurement: Fresh human skin tissue is obtained from elective surgeries (e.g., abdominoplasty) with informed consent and ethical approval.
-
Explant Preparation: The tissue is cleaned, cut into sections (e.g., 8-10 mm discs), and placed in a culture medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and 50 µg/mL ascorbic acid to promote collagen synthesis.[4]
-
Treatment: A topical formulation containing Hexapeptide-9 (concentrations may range from 0.05% to 5%) is applied to the epidermal surface of the skin explants. A vehicle control is applied to a separate set of explants. The explants are maintained in culture for up to 14 days, with medium changes every 2-3 days.[4]
-
Analysis Workflow:
-
Histological Analysis: Tissue sections are fixed, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for structural assessment or Masson's Trichrome for collagen visualization.[4]
-
Collagen Quantification (Sircol™ Assay): Soluble collagen is extracted from homogenized explants using pepsin in acetic acid. The collagen content is then quantified using the Sircol dye-binding method, with absorbance read at 555 nm.[4]
-
Gene Expression (RT-qPCR): RNA is extracted from the explants, and RT-qPCR is performed to measure the relative expression levels of target genes like COL1A1 and COL3A1, normalized to a housekeeping gene.[4]
Hexapeptide-11: The Proteostasis and Firmness Modulator
Hexapeptide-11, derived from yeast extracts, is a bioactive peptide that works to improve skin elasticity and protect against oxidative stress by modulating the proteostasis network—the cellular machinery that controls the synthesis, folding, and degradation of proteins.
Core Mechanism of Action
Hexapeptide-11 enhances the cell's ability to withstand stress and maintain protein quality. A key mechanism is the activation and nuclear accumulation of NF-E2-related factor 2 (Nrf2).[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and proteasomal subunits. By enhancing Nrf2 activity, Hexapeptide-11 upregulates the cellular antioxidant response and increases the activity of the proteasome, which is responsible for degrading damaged proteins.[5] This dual action helps protect fibroblasts from oxidative stress-mediated premature senescence.[5] In vivo studies have confirmed that this cellular protection translates to a measurable improvement in skin elasticity and firmness.[5]
Signaling Pathway
Quantitative Data
| Parameter | Treatment | Result | Study Type | Reference |
| Skin Elasticity (Ue) | 2.8% (v/v) Hexapeptide-11 toner for 4 weeks | Significant improvement | In vivo (25 volunteers) | [5] |
| Hydroxyproline Content | 400 µg/mL Hexapeptide-11 | Optimal activity observed | In vitro (human skin fibroblasts) | [6][7] |
| Premature Senescence | 5% (v/v) Hexapeptide-11 + 300 µM H₂O₂ | Significant protection | In vitro (IMR90 fibroblasts) | [5] |
Experimental Protocols
3.4.1. In Vitro Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
-
Cell Culture: Human diploid fibroblasts (e.g., IMR90) are cultured under standard conditions.
-
Treatment: To induce premature senescence, cells are treated with an oxidizing agent like hydrogen peroxide (H₂O₂; e.g., 300 µM). A protective group is co-treated with H₂O₂ and Hexapeptide-11 (e.g., 5% v/v). Control groups include untreated cells and cells treated with Hexapeptide-11 alone.[5]
-
Staining: After treatment, cells are fixed and stained using a Senescence β-Galactosidase Staining Kit. Senescent cells stain blue due to the increased activity of the SA-β-Gal enzyme at pH 6.0.
-
Analysis: The percentage of blue-stained (senescent) cells is quantified by counting cells across multiple optical fields under a light microscope.[5]
3.4.2. In Vivo Measurement of Skin Elasticity
-
Study Population: A cohort of volunteers (e.g., n=25) with signs of skin aging is recruited.
-
Procedure: A toner containing a specified concentration of Hexapeptide-11 (e.g., 2.8% v/v) is applied twice daily to a designated skin area (e.g., face) for a set period (e.g., 4 weeks). A placebo toner is used as a control.[5]
-
Measurement: Skin biomechanical properties are measured at baseline and at the end of the study using a cutometer. This device applies negative pressure to pull the skin into a probe and measures its ability to stretch and return. Key parameters include Ue (initial elastic response) and Uf (total deformation).[5]
-
Analysis: Statistical analysis is performed to compare the changes in elasticity parameters between the peptide-treated and placebo groups.
References
- 1. How To Reduce Wrinkles With Peptides - Life Extension [lifeextension.com]
- 2. The mechanism and effect of hexapeptide-9 - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Hexapeptide-5 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of Hexapeptide-5 and its notable analogs. Due to the limited availability of public domain, in-depth structural data for Acetyl sh-Hexapeptide-5 Amide Acetate, this document focuses on its known characteristics and presents the established experimental protocols for a complete structural elucidation. This guide is intended to equip researchers with the necessary information to conduct their own detailed analyses.
Introduction to Hexapeptide-5 and its Analogs
Hexapeptide-5, commercially known as Versillin™, is a synthetic peptide primarily utilized in cosmetic formulations for its skin conditioning properties.[1][2][3][4][5][6] It is a biomimetic of a fragment of Versican, an extracellular matrix proteoglycan, and is designed to support skin firmness and elasticity.[1][7][8] Its analogs, such as Acetyl Hexapeptide-8 (Argireline) and Hexapeptide-9 (B3030237), are also prominent in the cosmetic industry, each with distinct mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative data for Hexapeptide-5 and its common analogs based on available information.
Table 1: Peptide Identification and Sequence
| Peptide Name | Common/Trade Name | Amino Acid Sequence | Modifications |
| Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Pro-Pro-Pro-Asp-Ser-Arg | N-terminal Acetylation, C-terminal Amidation[1] |
| Acetyl Hexapeptide-8 | Argireline | Glu-Glu-Met-Gln-Arg-Arg | N-terminal Acetylation, C-terminal Amidation[9][10][11] |
| Hexapeptide-9 | Collaxyl™ IS | Gly-Pro-Gln-Gly-Pro-Gln | None specified[12][13] |
Table 2: Functional and Mechanistic Data
| Peptide | Primary Function | Mechanism of Action |
| Versillin™ | Skin Conditioning, Firming | Biomimetic of Versican, promotes the formation of the fibrillin-versican-hyaluronic acid complex, reinforcing skin ligaments.[1][7] |
| Argireline | Anti-wrinkle | Competes with SNAP-25 for a position in the SNARE complex, destabilizing it and thereby inhibiting neurotransmitter release and muscle contraction.[9][14][15] |
| Hexapeptide-9 | Anti-aging, Skin Repair | Stimulates the synthesis of dermal proteins, including collagen I and IV, and enhances the dermal-epidermal junction.[12][16][17][18] |
Signaling Pathways and Mechanisms of Action
Versillin™ (Acetyl sh-Hexapeptide-5 Amide Acetate)
Versillin™ is a synthetic peptide that mimics a part of the Versican proteoglycan.[1] Versican is a key component of the extracellular matrix that binds to fibrillin and hyaluronic acid, contributing to the viscoelastic properties of the skin.[1][7] By promoting the formation of the fibrillin-versican-hyaluronic acid complex, Versillin™ helps to reinforce the skin's connective tissues.[1]
Argireline (Acetyl Hexapeptide-8)
Argireline is a mimic of the N-terminal end of the SNAP-25 protein.[14] It interferes with the formation of the SNARE complex, which is essential for the release of neurotransmitters that cause muscle contraction.[14][15] By destabilizing this complex, Argireline reduces muscle contractions, leading to a reduction in the appearance of expression wrinkles.[15]
Hexapeptide-9
Hexapeptide-9 acts as a signaling molecule that stimulates fibroblasts to produce key components of the extracellular matrix.[16][17] This leads to increased synthesis of collagen type I and IV, as well as other structural proteins like laminin-5, which strengthens the dermal-epidermal junction.[12][18]
Experimental Protocols for Structural Analysis
A thorough structural analysis of a synthetic peptide involves a multi-step workflow to ensure purity, confirm the primary sequence, and determine the three-dimensional structure.
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS) and HPLC Purification
-
Synthesis: The hexapeptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide.
-
Detection: UV absorbance is monitored at 220 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
-
Lyophilization: The purified fractions are pooled and lyophilized to obtain the peptide as a dry powder.
Primary Structure Verification
Protocol: Mass Spectrometry
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often the same as the HPLC mobile phase.
-
Analysis: The sample is analyzed by mass spectrometry, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the peptide is determined.
-
Tandem MS (MS/MS): To confirm the amino acid sequence, the parent ion is fragmented, and the m/z of the resulting fragment ions (b- and y-ions) are measured.
-
Sequence Confirmation: The fragmentation pattern is analyzed to verify the amino acid sequence of the hexapeptide.
Three-Dimensional Structure Determination
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) in D₂O or a H₂O/D₂O mixture to a concentration of 1-5 mM. The pH is adjusted as needed.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
1D ¹H: To get an overall spectrum of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.
-
Structure Calculation: The distance restraints from NOESY data, along with any dihedral angle restraints from coupling constants, are used in computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
Protocol: X-ray Crystallography
-
Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts) to obtain well-ordered crystals. This is often the most challenging step.
-
Data Collection: A suitable crystal is mounted and exposed to a focused X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phases of the reflections are determined (often a major challenge for small molecules), and an initial electron density map is calculated. A model of the peptide is built into the electron density and refined to best fit the experimental data.
-
Validation: The final structure is validated to ensure it is chemically reasonable and agrees with the experimental data.
Protocol: In Silico Structure Prediction
For peptides where experimental structure determination is challenging, computational methods can provide valuable insights.
-
Method Selection: Choose a suitable peptide structure prediction server or software (e.g., PEP-FOLD, I-TASSER).
-
Input: Provide the amino acid sequence of the hexapeptide.
-
Prediction: The software uses algorithms based on fragment assembly, molecular dynamics, or homology modeling to predict the 3D structure.
-
Analysis: The predicted models are analyzed and can be used to form hypotheses about the peptide's conformation and function.
Conclusion
While specific high-resolution structural data for Hexapeptide-5 remains elusive in the public domain, this guide provides a comprehensive framework for its analysis. The detailed protocols for synthesis, purification, and structural elucidation using mass spectrometry, NMR, and X-ray crystallography offer a clear path for researchers to determine its precise three-dimensional structure. The comparative data on its analogs, Argireline and Hexapeptide-9, along with their mechanisms of action, provide a broader context for understanding the structure-function relationships within this class of bioactive peptides. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for researchers in this field.
References
- 1. Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Cosmetic Ingredients Guide [ci.guide]
- 2. Versillin | Aston Chemicals | Single Product [aston-chemicals.com]
- 3. deascal.com [deascal.com]
- 4. Acetyl SH-Hexapeptide-5 Amide Acetate (with Product List) [incidecoder.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. paulaschoice.it [paulaschoice.it]
- 7. Versillin™ - Lipotrue [lipotrue.com]
- 8. ulprospector.com [ulprospector.com]
- 9. Argireline Peptide: Exploring Molecular Properties and Research Horizons - BELLO Mag [bellomag.com]
- 10. Argireline | 616204-22-9 [chemicalbook.com]
- 11. Argireline | 616204-22-9 | MOLNOVA [molnova.com]
- 12. Hexapeptide-9 | Collaxyl™ IS | Cosmetic Ingredients Guide [ci.guide]
- 13. Hexapeptide-9 | C24H38N8O9 | CID 16129319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. myskinrecipes.com [myskinrecipes.com]
- 15. researchgate.net [researchgate.net]
- 16. The mechanism and effect of hexapeptide-9 - Creative Peptides [creative-peptides.com]
- 17. hlextract.com [hlextract.com]
- 18. Hexapeptide 9 | 1228371-11-6 [chemicalbook.com]
Unveiling Nature's Code: A Technical Guide to the Origin and Natural Sources of Hexapeptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the intricate world of hexapeptides, offering a comprehensive overview of their origins, natural sources, and the methodologies employed in their discovery and characterization. Hexapeptides, short-chain peptides composed of six amino acids, represent a compelling class of bioactive molecules with vast therapeutic and biotechnological potential. Their diverse functionalities, ranging from antimicrobial and anticancer to anti-aging properties, have positioned them as focal points in modern drug discovery and development.
Origins and Natural Sources of Hexapeptides
Hexapeptides are ubiquitously distributed throughout the natural world, synthesized by a wide array of organisms. Their origins can be broadly categorized into four primary domains: microbial, marine, plant, and animal sources.
Microbial Sources: Microorganisms, including bacteria and fungi, are prolific producers of a diverse range of secondary metabolites, including cyclic and linear hexapeptides. These peptides often exhibit potent antimicrobial and anticancer activities. For instance, some cyclic hexapeptides isolated from fungi have demonstrated significant antifungal properties.[1]
Marine Ecosystems: The marine environment is a treasure trove of unique and potent bioactive compounds. Sponges, cyanobacteria, and other marine invertebrates synthesize a vast arsenal (B13267) of peptides with diverse biological activities.[2][3][4][5][6] These marine-derived hexapeptides have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Plant Kingdom: Plants produce a variety of peptides that play crucial roles in their growth, development, and defense mechanisms.[7][8] Plant-derived hexapeptides have been investigated for their antimicrobial properties, particularly against phytopathogenic fungi, offering potential applications in agriculture.[4][9][10][11]
Animal Kingdom: Bioactive hexapeptides can also be derived from animal sources. A notable example is Angiotensin IV, a hexapeptide formed in the renin-angiotensin system, which plays a role in cognitive function and cardiovascular regulation.[12][13] Peptides can also be generated through the enzymatic hydrolysis of proteins from sources like milk (casein).[14][15][16][17][18]
Quantitative Bioactivity Data of Natural and Synthetic Hexapeptides
The following tables summarize the quantitative bioactivity data of various hexapeptides from different sources, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Hexapeptides
| Peptide ID/Sequence | Source/Organism | Target Organism | MIC (µM) | IC50 (µM) | Reference |
| PAF19 (Ac-Arg-Lys-Thr-Trp-Phe-Trp-NH2) | Synthetic (Plant-inspired) | Penicillium digitatum | 80 | 32 ± 7 | [10][11] |
| PAF26 (Ac-rkkwfw-NH2) | Synthetic (Plant-inspired) | Penicillium digitatum | - | < 32 | [4][9] |
| PAF32 (Ac-rkwhfw-NH2) | Synthetic (Plant-inspired) | Penicillium italicum | - | < 32 | [4][9] |
| PAF34 (Ac-rkwlfw-NH2) | Synthetic (Plant-inspired) | Botrytis cinerea | - | < 32 | [4][9] |
| KCM11 (TWWRWW-NH2) | Synthetic Combinatorial Library | Fungal strains | - | - | [19] |
| KCM12 (KWRWIW-NH2) | Synthetic Combinatorial Library | Bacterial strains | - | - | [19] |
| KCM21 (KWWWRW-NH2) | Synthetic Combinatorial Library | Wide range of bacteria | - | - | [19] |
| KRS22 (WRWFIH-NH2) | Synthetic Combinatorial Library | Fungal strains | - | - | [19] |
| Fusaricidin B | Bacillus sp. | Saccharomyces cerevisiae | 12.5 µg/mL | - | [1] |
Table 2: Anticancer Activity of Hexapeptides
| Peptide ID/Sequence | Source/Organism | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Mechercharmycin A | Thermoactinomyces sp. | A549 (human lung cancer) | 0.04 | - | [20] |
| Mechercharmycin A | Thermoactinomyces sp. | Jurkat (human leukemia) | 0.046 | - | [20] |
| PRGPRP | Synthetic (Cdk4-inspired) | RT112 (human bladder cancer) | > 5000 | - | [21] |
| Iezoside | Marine Cyanobacteria | A549 (lung carcinoma) | 1.5 | - | [22] |
| Iezoside | Marine Cyanobacteria | HeLa (cervical cancer) | 1.0 | - | [22] |
| Iezoside B | Marine Cyanobacteria | A549 (lung carcinoma) | 3.0 | - | [22] |
| Iezoside B | Marine Cyanobacteria | HeLa (cervical cancer) | 2.4 | - | [22] |
| Dragonamide C | Lyngbya polychroa | U2OS (osteosarcoma) | - | 56 | [20] |
| Dragonamide D | Lyngbya polychroa | HT29 (colon adenocarcinoma) | - | 32 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery, synthesis, and characterization of hexapeptides.
Discovery of Novel Natural Hexapeptides: A General Workflow
The discovery of novel hexapeptides from natural sources is a multi-step process that begins with the collection of biological material and culminates in the identification and characterization of the pure, bioactive compound.
Experimental Workflow for Natural Hexapeptide Discovery
Enzymatic Hydrolysis of Casein for Bioactive Peptide Production
This protocol describes the generation of bioactive peptides from bovine casein using enzymatic hydrolysis.
Protocol:
-
Substrate Preparation: Prepare a solution of bovine casein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Enzyme Selection: Choose a protease with known specificity to generate the desired peptide fragments. Common enzymes include trypsin, chymotrypsin, pepsin, and alcalase.
-
Hydrolysis Reaction:
-
Add the selected enzyme to the casein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at the optimal temperature and pH for the chosen enzyme for a defined period (e.g., 4-24 hours) with constant stirring.
-
-
Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a level that denatures the enzyme.
-
Centrifugation: Centrifuge the hydrolysate to remove any insoluble material.
-
Fractionation (Optional): The resulting hydrolysate can be fractionated based on molecular weight using ultrafiltration to enrich for smaller peptides, including hexapeptides.
-
Purification and Analysis: The peptide fractions are then purified using chromatographic techniques (e.g., HPLC) and analyzed for bioactivity and sequence.
Solid-Phase Peptide Synthesis (SPPS) of Hexapeptides
SPPS is a widely used method for the chemical synthesis of peptides. The Fmoc/tBu strategy is a common approach.
Protocol:
-
Resin Preparation: Start with a solid support resin (e.g., Rink amide resin) and swell it in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the free amino group on the resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the hexapeptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized hexapeptide using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) and analytical HPLC.
Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for sequencing and identifying peptides.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reversed-phase LC column (e.g., C18).
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).
-
-
Mass Spectrometry (MS) Analysis:
-
The eluting peptides are ionized using electrospray ionization (ESI).
-
The mass spectrometer acquires full scan MS spectra to determine the mass-to-charge ratio (m/z) of the parent peptide ions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The instrument selects a specific parent ion for fragmentation (e.g., through collision-induced dissociation).
-
The resulting fragment ions are analyzed to generate an MS/MS spectrum.
-
-
Data Analysis and Sequencing:
-
The MS/MS spectrum contains information about the amino acid sequence.
-
Use database search algorithms (e.g., Mascot, SEQUEST) or de novo sequencing software to interpret the fragmentation pattern and determine the amino acid sequence of the hexapeptide.
-
Signaling Pathways of Bioactive Hexapeptides
Understanding the signaling pathways through which hexapeptides exert their biological effects is crucial for drug development.
Angiotensin IV Signaling Pathway
Angiotensin IV (Ang IV), a hexapeptide with the sequence Val-Tyr-Ile-His-Pro-Phe, is a metabolite of Angiotensin II. It binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[12] The binding of Ang IV to IRAP can lead to various downstream effects, including enhanced learning and memory.
Growth Hormone-Releasing Peptide (GHRP) Signaling Pathway
Hexapeptides like GHRP-6 are synthetic secretagogues that stimulate the release of growth hormone (GH) from the pituitary gland. They act on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[13][14][18][19][23][24][25][26][27]
Conclusion
The study of naturally occurring hexapeptides is a rapidly evolving field with immense potential for the discovery of novel therapeutic agents. This guide has provided a comprehensive technical overview of their origins, methods of discovery and characterization, and the signaling pathways they modulate. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental aspects is paramount to harnessing the full potential of these remarkable bioactive molecules. The continued exploration of the vast chemical space of natural hexapeptides, coupled with advancements in synthetic and analytical techniques, promises to yield a new generation of drugs and biotechnological tools.
References
- 1. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D: A New Cytotoxic Macrocyclic Depsipeptide from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Hexapeptides Bioactive against Phytopathogenic Fungi through Screening of a Synthetic Peptide Combinatorial Library [fitforthem.unipa.it]
- 5. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dsc.duq.edu [dsc.duq.edu]
- 7. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel Hexapeptides Bioactive against Phytopathogenic Fungi through Screening of a Synthetic Peptide Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Identification and characterization of a hexapeptide with activity against phytopathogenic fungi that cause postharvest decay in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Frontiers | Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Isolation and Biological Activity of Iezoside and Iezoside B, SERCA Inhibitors from Floridian Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sinobiological.com [sinobiological.com]
Hexapeptide-5 and the Stimulation of the Extracellular Matrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal peptides, a class of short-chain amino acids, play a pivotal role in cellular communication and tissue homeostasis. Among these, hexapeptides have garnered significant attention for their ability to modulate the synthesis of the extracellular matrix (ECM), the intricate network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. This technical guide provides an in-depth exploration of the role of signal hexapeptides, with a focus on the available scientific understanding of their function, particularly concerning the stimulation of ECM production. While specific quantitative data for every hexapeptide, such as Hexapeptide-5, is not always extensively documented in publicly available literature, the fundamental mechanisms of action are largely conserved among this class of signaling molecules. This document will synthesize the existing knowledge on representative hexapeptides to provide a comprehensive overview of their impact on dermal fibroblasts and the subsequent enhancement of collagen, elastin, and other critical ECM components.
Introduction to Signal Hexapeptides and the Extracellular Matrix
The extracellular matrix is a dynamic and complex structure, primarily composed of collagen, elastin, fibronectin, and laminins, which collectively maintain the integrity, elasticity, and resilience of the skin. The production and maintenance of the ECM are chiefly regulated by dermal fibroblasts. With aging and environmental stressors, the synthetic activity of fibroblasts declines, leading to a disorganized and depleted ECM, manifesting as wrinkles, loss of firmness, and other visible signs of aging.
Signal hexapeptides are biomimetic peptides designed to mimic natural protein fragments, thereby interacting with specific cellular receptors to trigger downstream signaling cascades. These peptides can effectively "signal" fibroblasts to ramp up the production of ECM components, thus helping to restore a more youthful skin structure. While various hexapeptides exist, this guide will use the well-documented actions of peptides like Hexapeptide-9 as a proxy to understand the broader functions of this class, including the less-documented Hexapeptide-5.
Mechanism of Action: Stimulating the Fibroblast
Signal hexapeptides primarily exert their effects by binding to specific receptors on the surface of dermal fibroblasts. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the upregulation of genes responsible for the synthesis of ECM proteins.
Key Signaling Pathways
Several key signaling pathways are implicated in the peptide-mediated stimulation of ECM production:
-
Transforming Growth Factor-β (TGF-β) Pathway: This is a central regulator of ECM homeostasis. Signal peptides can increase the expression of TGF-β, which in turn activates fibroblasts to synthesize collagen and other matrix proteins.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Activation of the MAPK pathway by hexapeptides can promote fibroblast proliferation, leading to an increased cell population available for ECM production.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and metabolism. Its activation by signal peptides can enhance fibroblast viability and metabolic activity, further supporting the synthesis of ECM components.
Figure 1: General signaling cascade of Hexapeptide-5 in fibroblasts.
Quantitative Effects on Extracellular Matrix Production
While specific data for Hexapeptide-5 is limited, studies on analogous signal peptides provide valuable insights into the potential quantitative improvements in ECM components. The following tables summarize reported in vitro efficacy for representative hexapeptides.
Table 1: In Vitro Efficacy in Stimulating Collagen Synthesis
| Peptide | Collagen Type(s) Stimulated | Reported Increase in Synthesis |
| Hexapeptide-9 | Overall Collagen, Collagen IV | Up to 117% (overall), Up to 357% (Collagen IV) |
Table 2: In Vitro Efficacy in Stimulating Other Extracellular Matrix Components
| Peptide | ECM Component(s) Stimulated | Reported Increase in Synthesis |
| Hexapeptide-9 | Hyaluronic Acid | Up to 267% |
| Hexapeptide-11 | High Molecular Weight Hyaluronic Acid | Potent upregulation of HA synthesis gene |
Experimental Protocols for Efficacy Assessment
To evaluate the efficacy of hexapeptides like Hexapeptide-5 on ECM production, a series of in vitro and ex vivo experimental models are employed.
In Vitro Dermal Fibroblast Assay
This assay directly assesses the effect of the peptide on the primary cells responsible for ECM synthesis.
Figure 2: Workflow for in vitro fibroblast assay.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Fibroblasts are seeded into multi-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of Hexapeptide-5 (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (medium without the peptide) is also included.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.
-
Analysis:
-
Quantitative PCR (qPCR): Total RNA is extracted from the cells, and qPCR is performed to measure the relative gene expression of key ECM components such as COL1A1 (Collagen Type I), COL4A1 (Collagen Type IV), and ELN (Elastin).
-
Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to quantify the secreted levels of proteins like pro-collagen type I and hyaluronic acid using commercially available ELISA kits.
-
Sircol™ Soluble Collagen Assay: This quantitative dye-binding assay is used to measure the amount of soluble collagen secreted into the culture medium.
-
Human Skin Explant Model
This ex vivo model provides a more physiologically relevant system to study the effects of topically applied peptides.
Figure 3: Workflow for human skin explant study.
Methodology:
-
Explant Preparation: Full-thickness human skin biopsies are obtained from cosmetic surgeries. The subcutaneous fat is removed, and the skin is cut into smaller pieces (e.g., 8-12 mm punch biopsies).
-
Culture: The skin explants are placed on a sterile support grid or in a culture insert at the air-liquid interface in a culture dish containing maintenance medium.
-
Topical Application: A formulation containing a defined concentration of Hexapeptide-5 (e.g., 1-5%) is applied topically to the epidermal surface of the skin explants daily. A vehicle control formulation is applied to another set of explants.
-
Incubation: The explants are maintained in culture for a period of up to 14 days, with regular medium changes.
-
Analysis:
-
Histology and Immunohistochemistry: At the end of the culture period, the explants are fixed, sectioned, and stained (e.g., with Masson's trichrome for collagen or Verhoeff-Van Gieson for elastin) to visualize changes in the ECM structure and density. Immunohistochemical staining can be used for more specific detection of collagen types and other ECM proteins.
-
Protein Quantification: The explants can be homogenized to extract proteins. Soluble collagen can be quantified using the Sircol™ assay. Western blotting can be performed to assess the levels of specific ECM proteins.
-
Conclusion
Signal hexapeptides, including Hexapeptide-5, represent a promising class of bioactive molecules for stimulating the production of the extracellular matrix. By activating key signaling pathways in dermal fibroblasts, these peptides can lead to a significant increase in the synthesis of collagen, elastin, and hyaluronic acid. While specific quantitative data for Hexapeptide-5 remains to be fully elucidated in the public domain, the well-documented efficacy of analogous hexapeptides provides a strong rationale for its potential benefits in skincare and dermatological applications. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and validation of the therapeutic potential of this and other signal peptides in promoting skin health and rejuvenation. Further research focused specifically on Hexapeptide-5 is warranted to fully characterize its unique properties and optimize its use in clinical and cosmetic formulations.
A Preliminary Investigation of the Antimicrobial Properties of Hexapeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptides, short-chain protein fragments consisting of six amino acids, are emerging as a promising class of antimicrobial agents. Their inherent characteristics, such as small size, diverse chemical space, and potent biological activity, position them as viable candidates in the ongoing search for novel therapeutics to combat antibiotic resistance. This technical guide provides a preliminary investigation into the antimicrobial properties of hexapeptides as a class of molecules. It collates quantitative data on their activity, details key experimental protocols for their evaluation, and visualizes the underlying mechanisms and experimental workflows. While a specific, universally recognized antimicrobial agent designated "Hexapeptide-5" is not extensively documented in the current scientific literature, this guide synthesizes findings from a range of antimicrobial hexapeptides to provide a foundational understanding for researchers in the field. The information presented herein is intended to serve as a resource for the design, evaluation, and development of novel hexapeptide-based antimicrobial therapies.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a potential solution due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics.[1] Hexapeptides, a subclass of AMPs, offer a balance of synthetic accessibility and conformational flexibility, making them an attractive scaffold for antimicrobial drug discovery.
Cationic and amphipathic properties are hallmarks of many antimicrobial hexapeptides, allowing them to selectively interact with and disrupt the negatively charged membranes of microorganisms.[2] This guide will explore the quantitative measures of their antimicrobial efficacy, provide detailed methodologies for their assessment, and illustrate their proposed mechanisms of action.
Quantitative Antimicrobial Activity of Hexapeptides
The antimicrobial potency of hexapeptides is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for various hexapeptides against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Selected Hexapeptides
| Peptide Sequence/Name | Target Microorganism | MIC (µg/mL) | Reference |
| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Candida albicans | 1-5 | [3] |
| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-5 | [3] |
| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Methicillin-resistant Staphylococcus epidermidis | 1-5 | [3] |
| Orn-D-Trp-D-Phe-Ile-D-Phe-His(1-Bzl)-NH₂ | Escherichia coli | 1-5 | [3] |
| Fl-PRPRPL-5 | Multidrug-resistant Staphylococcus aureus | 8-16 µM | [4] |
| OaBac5mini | Escherichia coli (MDR isolates) | 1.95–3.26 | [5] |
| OaBac5mini | Staphylococcus aureus | 208.33 to >250 | [5] |
| Bactofencin A analog 5 | Vancomycin-resistant Staphylococcus aureus (VRSA) | 4.3 - 100 µM | [6] |
Table 2: Antifungal Activity of Selected Hexapeptides
| Peptide Sequence/Name | Target Microorganism | MIC (µg/mL) | Reference |
| Caspofungin | Candida albicans | Varies | [7] |
| Micafungin | Aspergillus spp. | Varies | [7] |
| Micafungin | Candida spp. | Varies | [7] |
| Anidulafungin | Invasive candidiasis pathogens | Varies | [7] |
| PAF19 (Ac-rktwfw-NH₂) | Penicillium digitatum | Not specified | [8] |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial for the development of new therapeutic agents. The following sections provide detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
Materials:
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[10]
-
Mueller-Hinton Broth (MHB), cation-adjusted (CA-MHB)[10]
-
Bacterial or fungal inoculum
-
Hexapeptide stock solution
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[10]
-
Microplate reader
Protocol:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test microorganism into a tube containing MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).[10]
-
Dilute the bacterial culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
-
Peptide Dilution:
-
Assay Plate Setup:
-
Incubation and Reading:
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial peptide over time.[13]
Materials:
-
Logarithmic-phase bacterial culture (prepared as in MIC assay)
-
Hexapeptide solutions at multiples of the MIC (e.g., 1x, 2x, 4x MIC)[11]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Assay Setup:
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[9]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.[11]
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[11]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) and calculate the CFU/mL for each time point.[11]
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each peptide concentration and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]
-
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a peptide to inhibit biofilm formation or eradicate pre-formed biofilms.[15]
Materials:
-
Sterile 96-well flat-bottom polystyrene plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Hexapeptide solutions
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Protocol for Biofilm Inhibition:
-
Prepare a 1:100 dilution of an overnight bacterial culture in fresh TSB.[16]
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add various concentrations of the hexapeptide to the wells.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[16]
-
Proceed with the staining protocol below.
Protocol for Pre-formed Biofilm Eradication:
-
Follow steps 1 and 2 of the inhibition protocol and incubate for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic bacteria by gently washing the wells with PBS.
-
Add fresh media containing different concentrations of the hexapeptide to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
Proceed with the staining protocol below.
Staining Protocol:
-
Gently wash the wells with PBS to remove non-adherent bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[17]
-
Allow the plate to air dry.[17]
-
Stain the biofilms with 125 µL of 0.1% crystal violet solution for 10-15 minutes at room temperature.[16]
-
Wash the wells thoroughly with deionized water to remove excess stain.[17]
-
Allow the plate to dry completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[16]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Antimicrobial Peptide Evaluation
The following diagram illustrates a typical workflow for the preliminary investigation of a novel antimicrobial peptide.
Caption: A generalized workflow for the evaluation of antimicrobial peptides.
Proposed Mechanism of Action: Membrane Disruption
The primary mechanism of action for many cationic antimicrobial hexapeptides involves the disruption of the microbial cell membrane.[18] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial or fungal cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[18]
Caption: Proposed mechanism of membrane disruption by cationic hexapeptides.
Signaling Pathways
While direct membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate into the cytoplasm and interfere with intracellular processes.[19] These can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity.[20] For instance, some peptides can trigger the production of guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and pentaphosphate (pppGpp), which in turn inhibits the synthesis of nucleic acids.[20] Additionally, antimicrobial peptides can modulate host immune responses through various signaling pathways, such as the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, to regulate inflammatory responses.[18]
Caption: Intracellular targets and host cell signaling modulation by hexapeptides.
Conclusion and Future Directions
Hexapeptides represent a promising and versatile platform for the development of novel antimicrobial agents. Their potent activity against a broad range of pathogens, coupled with their unique mechanisms of action, makes them attractive candidates to address the growing threat of antibiotic resistance. The data and protocols presented in this guide provide a foundational framework for researchers to build upon.
Future investigations should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To optimize the amino acid sequence for enhanced potency and reduced toxicity.
-
In Vivo Efficacy and Safety: To translate the promising in vitro results into animal models of infection.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular interactions and pathways involved in their antimicrobial effects.
-
Formulation and Delivery: To develop effective strategies for administering hexapeptide-based therapeutics.
By continuing to explore the vast chemical space of hexapeptides, the scientific community can unlock their full potential in the fight against infectious diseases.
References
- 1. Antimicrobial Peptides and Peptidomimetics – Potent Therapeutic Allies for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Characteristics of antimicrobial peptide OaBac5mini and its bactericidal mechanism against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Hexapeptides Bioactive against Phytopathogenic Fungi through Screening of a Synthetic Peptide Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 15. ableweb.org [ableweb.org]
- 16. static.igem.org [static.igem.org]
- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Hexapeptide-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-5, identified in the cosmetic and dermatological field primarily as Acetyl sh-Hexapeptide-5 Amide Acetate with the sequence Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2, is a synthetic peptide known commercially as Versillin™.[1] This guide provides a comprehensive overview of its structure-activity relationship (SAR), focusing on its role as a biomimetic of the extracellular matrix protein, Versican.[1][2] Due to a notable lack of publicly available quantitative SAR studies on analogs of this specific hexapeptide, this document will focus on its established sequence, its proposed mechanism of action in enhancing skin firmness, and relevant experimental protocols for evaluating its bioactivity. This guide aims to serve as a foundational resource for researchers in the field of dermatology and cosmetic science.
Introduction to Hexapeptide-5 (Versillin™)
Hexapeptide-5, in the context of this guide, refers to the synthetic peptide with the amino acid sequence Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 .[1] This molecule is an acetylated and amidated hexapeptide, modifications which are known to enhance stability and bioavailability. It is a biomimetic peptide, meaning it is designed to mimic a fragment of a naturally occurring protein. Specifically, it corresponds to a sequence within the Versican proteoglycan, a key component of the skin's extracellular matrix (ECM).[1][2] Its primary application is in cosmetic formulations aimed at improving skin firmness and elasticity.[1]
There is some ambiguity in publicly available information, with "Acetyl sh-Hexapeptide-5 Amide Acetate" also being described as a derivative of a fibronectin molecule containing arginine, aspartic acid, proline, and serine.[3][4] However, the Versican-derived sequence is more concretely defined and will be the focus of this guide.
Structure and Putative Activity of Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2
The structure of Hexapeptide-5 is crucial to its function. The N-terminus is acetylated, and the C-terminus is amidated.
-
Proline-rich region (Pro-Pro-Pro): The three consecutive proline residues create a rigid, polyproline II helix-like structure. Proline-rich sequences are known to be involved in protein-protein interactions and can act as structural scaffolds.[5]
-
Asp-Ser-Arg sequence: This motif is likely key to the peptide's biological activity. The charged side chains of Aspartic Acid (Asp) and Arginine (Arg), along with the polar side chain of Serine (Ser), can facilitate interactions with cellular receptors or other ECM components.
The proposed mechanism of action for Versillin™ is its ability to boost the fibrillin-versican-hyaluronan elastic-hydrated matrix.[1][6] This reinforces the connective tissue of the dermis, including the skin ligaments, to anchor and tighten the skin.[1][6]
Quantitative Data on Biological Activity
A comprehensive search of scientific literature and technical datasheets did not yield publicly available quantitative structure-activity relationship (SAR) data for analogs of Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2. Such studies would typically involve the synthesis of a library of peptides with systematic amino acid substitutions and a quantitative comparison of their biological activities (e.g., IC50 or EC50 values for receptor binding or functional assays).
The following table summarizes the qualitative and in-vivo reported effects of Hexapeptide-5 (Versillin™).
| Activity | Reported Effect | Citation |
| Skin Firmness | Increases viscoelasticity to reposition skin ligaments. | [1][3] |
| Skin Sagging | Reduces jowl sagging. | [6] |
| Extracellular Matrix | Boosts the fibrillin-versican-hyaluronan elastic-hydrated matrix. | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess the biological activity of Hexapeptide-5 and similar peptides that target the extracellular matrix.
In Vitro Fibroblast Activity Assay: Immunofluorescence Staining for Collagen I
This protocol is designed to visualize and quantify the production of collagen I by human dermal fibroblasts in response to peptide treatment.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hexapeptide-5 (Versillin™) stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-collagen I
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts onto glass coverslips in 24-well plates and culture until they reach sub-confluency.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of Hexapeptide-5. Include a vehicle control. Incubate for 48-72 hours.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[1]
-
Blocking: Wash the cells with PBS and incubate with Blocking Buffer for 1 hour to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Dilute the anti-collagen I primary antibody in Blocking Buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[1]
-
Counterstaining: Wash the cells with PBS and incubate with DAPI solution for 5 minutes to stain the nuclei.[1]
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using an antifade mounting medium.[1] Visualize and capture images using a fluorescence microscope.
Western Blot Analysis for Extracellular Matrix Proteins and Degrading Enzymes
This protocol allows for the quantification of changes in the expression of ECM proteins (e.g., versican, fibrillin) and enzymes involved in their degradation (e.g., elastase, metalloproteinases).
Materials:
-
Human dermal fibroblasts
-
Hexapeptide-5 (Versillin™)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-versican, anti-fibrillin, anti-elastase, anti-MMP-1, anti-MMP-3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture human dermal fibroblasts and treat with Hexapeptide-5 as described in the immunofluorescence protocol.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6][7][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways activated by Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 are not yet fully elucidated, a proposed mechanism involves its interaction with the extracellular matrix, leading to enhanced structural integrity. The following diagrams illustrate this proposed mechanism and a general workflow for its evaluation.
Caption: Proposed mechanism of Hexapeptide-5 (Versillin™).
Caption: General experimental workflow for evaluating Hexapeptide-5 bioactivity.
Conclusion and Future Directions
Hexapeptide-5, specifically Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 (Versillin™), is a promising bioactive peptide for dermatological applications, with a proposed mechanism centered on reinforcing the extracellular matrix. While its commercial use is established, there is a clear need for further scientific investigation to fully elucidate its structure-activity relationship and precise molecular mechanisms.
Future research should focus on:
-
Quantitative SAR Studies: Synthesizing and testing analogs of Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 to identify the key amino acid residues responsible for its activity and to potentially develop more potent or stable derivatives.
-
Receptor Identification: Identifying the specific cell surface receptors or binding partners that mediate the effects of this hexapeptide.
-
Signaling Pathway Elucidation: Mapping the intracellular signaling cascades that are activated upon peptide binding and lead to changes in ECM gene and protein expression.
A deeper understanding of these aspects will not only solidify the scientific basis for the use of Hexapeptide-5 but also pave the way for the rational design of new and improved peptides for skin health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. The NH2-terminal peptide of α–smooth muscle actin inhibits force generation by the myofibroblast in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bicellscientific.com [bicellscientific.com]
- 4. Isolation and Purification of Versican and Analysis of Versican Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. origene.com [origene.com]
Unraveling the Conformational States of Acetyl Hexapeptide-3: A Theoretical and Experimental Deep Dive
For Immediate Release
A comprehensive technical guide has been compiled to illuminate the conformational states and mechanistic underpinnings of Acetyl Hexapeptide-3 (B12377308), a widely recognized anti-wrinkle peptide. This whitepaper is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the peptide's structural dynamics through theoretical modeling and experimental data.
Acetyl Hexapeptide-3, also known as Argireline, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂. It is a fragment of the SNAP-25 protein and is known for its ability to reduce the appearance of facial wrinkles by inhibiting neurotransmitter release at the neuromuscular junction.[1][2] Understanding the three-dimensional structure and conformational flexibility of this peptide is paramount for optimizing its efficacy and designing next-generation cosmeceuticals and therapeutics.
Theoretical Insights into Conformational Behavior
Molecular modeling studies have been instrumental in elucidating the interaction of Acetyl Hexapeptide-3 with its biological target, the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. These computational approaches provide a molecular-level understanding of how the peptide mimics the N-terminal end of SNAP-25, thereby interfering with the assembly of the SNARE complex and attenuating muscle contraction.[2][3]
A pivotal study in this area utilized molecular modeling to explore the cellular mechanism of synaptotagmin-SNARE inhibition by Acetyl Hexapeptide-3, providing a plausible route for its anti-wrinkle activity. While the full quantitative data from this seminal work remains proprietary, the findings underscore the importance of specific conformational states for the peptide's biological function.
Table 1: Summary of Theoretical Conformational Analysis Data for Acetyl Hexapeptide-3
| Parameter | Description | Reported Findings (Qualitative) |
| Binding Affinity | The strength of the interaction between Acetyl Hexapeptide-3 and the SNARE complex. | Molecular modeling suggests a competitive binding mechanism with the native SNAP-25 protein.[3] |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecular structures. | Molecular dynamics simulations would be required to quantify the flexibility and conformational changes of the peptide upon binding. |
| Dihedral Angles (Phi/Psi) | Angles that describe the rotation around the backbone bonds of the peptide, determining its secondary structure. | The peptide is likely to adopt a flexible conformation in solution, allowing it to adapt to the binding site on the SNARE complex. |
| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry. | Exploration of the potential energy surface would reveal the most stable low-energy conformational states of the peptide. |
Experimental Characterization of Conformational States
Experimental techniques provide tangible data to validate and complement theoretical models. Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of peptides in solution.
A published study on the interaction of Acetyl Hexapeptide-3 and its derivatives with copper(II) ions included CD spectra of the peptide in an aqueous solution at various temperatures.[4] The spectra are characteristic of a peptide with a predominantly random coil conformation, indicating a high degree of flexibility in solution. This experimental observation aligns with the theoretical expectation that the peptide needs to be conformationally adaptable to effectively bind to its target.
Table 2: Summary of Experimental Conformational Analysis Data for Acetyl Hexapeptide-3
| Experiment | Parameter | Observation | Reference |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure | The CD spectrum shows a strong negative band around 200 nm, which is characteristic of a random coil conformation. | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Structure in Solution | No specific NMR structural studies for Acetyl Hexapeptide-3 are publicly available. Such studies would provide detailed insights into inter-proton distances and dihedral angles. | - |
Methodologies for Conformational Analysis
To facilitate further research in this area, detailed, albeit generalized, protocols for key experimental techniques are provided below.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis
Objective: To determine the secondary structure content of Acetyl Hexapeptide-3 in solution.
Materials:
-
Acetyl Hexapeptide-3 powder
-
CD-grade solvent (e.g., deionized water, phosphate (B84403) buffer)
-
CD spectropolarimeter
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Prepare a stock solution of Acetyl Hexapeptide-3 at a known concentration (e.g., 0.1 mg/mL) in the chosen CD-grade solvent. Ensure the final absorbance of the sample in the far-UV region (190-250 nm) is within the optimal range for the instrument (typically < 1.0).[5]
-
Instrument Setup: Purge the spectropolarimeter with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region. Set the desired experimental parameters, including wavelength range, data pitch, scanning speed, and number of accumulations.
-
Blank Measurement: Record the spectrum of the solvent in the same cuvette that will be used for the sample. This will serve as the baseline.
-
Sample Measurement: Record the spectrum of the Acetyl Hexapeptide-3 solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the recorded ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight / number of amino acids)
-
c is the concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Estimation: Analyze the processed spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[5]
Computational Protocol: Molecular Dynamics (MD) Simulation of a Peptide in Solution
Objective: To simulate the conformational dynamics of Acetyl Hexapeptide-3 in an aqueous environment.
Software:
-
Molecular modeling package (e.g., GROMACS, AMBER, NAMD)
-
Force field suitable for peptides (e.g., CHARMM, AMBER)
-
Water model (e.g., TIP3P, SPC/E)
-
Visualization software (e.g., VMD, PyMOL)
Procedure:
-
System Setup:
-
Generate the initial 3D structure of Acetyl Hexapeptide-3 using peptide building tools.
-
Place the peptide in a simulation box of appropriate dimensions.
-
Solvate the box with the chosen water model.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Perform a short simulation with restraints on the peptide atoms to allow the solvent to equilibrate around the peptide (NVT ensemble).
-
Perform a subsequent simulation to equilibrate the pressure of the system (NPT ensemble).
-
-
Production Run: Run the main MD simulation for a desired length of time (e.g., nanoseconds to microseconds) without restraints. Save the trajectory (atomic coordinates over time) at regular intervals.
-
Analysis: Analyze the trajectory to calculate various properties, including:
-
RMSD: To assess the stability and conformational changes of the peptide over time.
-
RMSF (Root Mean Square Fluctuation): To identify flexible regions of the peptide.
-
Dihedral angles: To analyze the backbone conformational preferences.
-
Hydrogen bonds: To identify stable intramolecular interactions.
-
Radius of Gyration: To measure the compactness of the peptide.
-
Visualizing the Mechanism of Action
To conceptualize the inhibitory action of Acetyl Hexapeptide-3 on the SNARE complex, the following diagrams illustrate the key signaling pathway and a hypothetical experimental workflow for its analysis.
This technical guide provides a foundational understanding of the conformational states of Acetyl Hexapeptide-3. Further research, particularly high-resolution NMR studies and more detailed molecular dynamics simulations, will be crucial in painting a more complete picture of this peptide's dynamic behavior and its interaction with the SNARE complex, ultimately paving the way for the development of more potent and specific anti-aging and therapeutic agents.
References
- 1. Acetyl hexapeptide-3 | C35H62N14O11S | CID 71587772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. irispublishers.com [irispublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Expression Changes Induced by Hexapeptide-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-5, scientifically designated as Acetyl sh-Hexapeptide-5 Amide Acetate and commercially known as Versillin™, is a synthetic, biomimetic peptide. Derived from the N-terminal region of Versican, a key proteoglycan in the extracellular matrix (ECM), this hexapeptide is engineered to modulate the intricate processes of skin structure and repair.[1] This technical guide provides a comprehensive overview of the mechanisms of action of Hexapeptide-5, with a particular focus on its influence on genetic expression in dermal fibroblasts. It details the qualitative changes in the expression of crucial ECM components and outlines a representative experimental protocol for quantifying these effects. Furthermore, this guide presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.
Introduction
The integrity and youthful appearance of skin are largely dependent on the complex architecture of the extracellular matrix (ECM). The ECM is a dynamic network of macromolecules, including collagens, elastin (B1584352), proteoglycans, and glycoproteins, that provides structural support to tissues and regulates cellular processes such as proliferation, adhesion, and migration.[2][3] Versican is a large chondroitin (B13769445) sulfate (B86663) proteoglycan that is integral to the structure and function of the ECM, interacting with other components like fibrillin-1, fibronectin, and hyaluronic acid to maintain tissue viscoelasticity and hydration.[1]
Hexapeptide-5 (Acetyl sh-Hexapeptide-5 Amide Acetate) is a biomimetic of a sequence from Versican and is designed to influence the cellular machinery responsible for ECM maintenance and regeneration.[1] Its primary mode of action is to stimulate dermal fibroblasts, the principal cells responsible for synthesizing and remodeling the ECM.
Mechanism of Action and Signaling Pathways
Hexapeptide-5 exerts its effects by interacting with cellular signaling pathways that govern the expression of ECM proteins. While the precise receptor interactions are a subject of ongoing research, the downstream effects point towards the activation of transcription factors that regulate the synthesis of key structural proteins. The peptide is believed to mimic a natural ligand, initiating a cascade of intracellular events that lead to the modulation of gene expression.
The proposed signaling pathway involves the upregulation of genes crucial for the structural integrity and hydration of the skin. This includes genes encoding for Versican itself, as well as for Fibrillin and Fibronectin, which are essential for the assembly of elastic fibers and for cell adhesion to the matrix, respectively.
Summary of Gene Expression Changes
Treatment of human dermal fibroblasts with Hexapeptide-5 leads to a qualitative upregulation of genes essential for the integrity and function of the extracellular matrix. The peptide also demonstrates an inhibitory effect on the expression of enzymes responsible for ECM degradation. While specific quantitative data from peer-reviewed studies are not widely available, the consistent qualitative effects reported by manufacturers and in cosmetic science literature are summarized below.
| Gene Target | Gene Name | Protein Product | Effect of Hexapeptide-5 | Functional Consequence |
| Upregulated Genes | ||||
| Versican | VCAN | Versican | Upregulation | Enhances ECM structure, hydration, and viscoelasticity. |
| Fibrillin-1 | FBN1 | Fibrillin-1 | Upregulation | Promotes the assembly of elastic fibers. |
| Fibronectin | FN1 | Fibronectin | Upregulation | Improves cell adhesion and wound healing. |
| Tropoelastin | ELN | Elastin | Increased Production | Increases skin elasticity and resilience. |
| Hyaluronan Synthase | HAS1/2/3 | Hyaluronic Acid | Increased Production | Enhances skin hydration and volume. |
| Downregulated Genes/Inhibited Proteins | ||||
| Matrix Metalloproteinase-1 | MMP1 | Collagenase | Inhibition of Production | Reduces collagen degradation. |
| Matrix Metalloproteinase-3 | MMP3 | Stromelysin-1 | Inhibition of Production | Protects various ECM components from degradation. |
| Elastase | ELANE | Neutrophil Elastase | Inhibition of Activity | Prevents the breakdown of elastin fibers. |
Detailed Experimental Protocols
The following is a representative protocol for the in vitro assessment of Hexapeptide-5's effect on gene expression in human dermal fibroblasts using quantitative reverse transcription polymerase chain reaction (qRT-PCR).
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: HDFs are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a serum-free medium for 24 hours to synchronize the cells. Subsequently, cells are treated with Hexapeptide-5 at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., sterile water or PBS) for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction
-
After the treatment period, the medium is aspirated, and the cells are washed twice with cold phosphate-buffered saline (PBS).
-
Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered indicative of pure RNA.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qPCR Reaction: The qPCR is performed in a 20 µL reaction volume containing cDNA template, forward and reverse primers for the target genes (VCAN, FBN1, FN1, MMP1, MMP3) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Primer Sequences:
-
VCAN Forward: 5'-AAG GGC ATC TGA ACC CCA G-3'
-
VCAN Reverse: 5'-TCA GTC TCC AGG GAG TCC A-3'
-
FBN1 Forward: 5'-TGC AAG TAC ACG GCT GAG AA-3'
-
FBN1 Reverse: 5'-TTC TCC TCC TCC TGT TCT GC-3'
-
FN1 Forward: 5'-GGC AGC TGG AAT CTT GTT TGA-3'
-
FN1 Reverse: 5'-TGC TGT CCT TGT CTT TGT TGG-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Thermal Cycling: The qPCR is run on a real-time PCR system with a typical thermal profile: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.
Conclusion
Hexapeptide-5 (Acetyl sh-Hexapeptide-5 Amide Acetate) is a promising bioactive peptide that modulates the genetic expression of key components of the extracellular matrix in dermal fibroblasts. By upregulating the synthesis of structural proteins such as Versican, Fibrillin, and Fibronectin, and inhibiting the activity of degradative enzymes, Hexapeptide-5 contributes to the maintenance and restoration of a healthy and youthful skin matrix. The provided experimental protocol offers a robust framework for researchers to quantify these effects and further elucidate the molecular mechanisms of this and other novel peptides in the field of dermatology and drug development. Further studies are warranted to obtain precise quantitative data on its gene regulatory effects and to fully explore its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of a Model Hexapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence.[1] This methodology relies on anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential coupling of Nα-protected amino acids. The solid support simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1][2] The most prevalent strategy, and the one detailed in this protocol, is the Fmoc (9-fluorenylmethyloxycarbonyl) /tBu (tert-butyl) approach. This method utilizes the base-labile Fmoc group for the protection of the α-amino group of the amino acids, while acid-labile protecting groups are employed for the side chains.[3][4]
This document provides a detailed protocol for the manual solid-phase synthesis of a model hexapeptide, Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2. This sequence has been chosen to illustrate the synthesis of a peptide containing amino acids with various side-chain functionalities, requiring specific protecting groups. The C-terminus is an amide, a common feature in many biologically active peptides.
Principle of Fmoc Solid-Phase Peptide Synthesis
The synthesis cycle involves the following key steps:
-
Resin Preparation: The synthesis begins with a suitable resin, in this case, a Rink Amide resin to yield a C-terminal amide.[5] The resin is swelled in an appropriate solvent to allow for optimal reaction kinetics.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid (or growing peptide chain) is removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5][6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6][7][8]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[9]
-
Chain Elongation: These cycles of deprotection, coupling, and washing are repeated until the desired hexapeptide sequence is assembled.
-
N-terminal Acetylation: Upon completion of the peptide chain, the N-terminus is acetylated.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[10][11]
-
Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.[12][13][14][15]
Experimental Protocol: Synthesis of Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2
This protocol is designed for a 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent/Material | Grade |
| Rink Amide Resin (0.5-0.8 mmol/g) | Synthesis Grade |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade |
| Fmoc-Gln(Trt)-OH | Synthesis Grade |
| Fmoc-Met-OH | Synthesis Grade |
| Fmoc-Glu(OtBu)-OH | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Piperidine | Reagent Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade |
| HBTU | Synthesis Grade |
| Acetic Anhydride | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Water | HPLC Grade |
| 1,2-Ethanedithiol (EDT) | Reagent Grade |
| Diethyl Ether | ACS Grade |
| Acetonitrile (B52724) (ACN) | HPLC Grade |
Step-by-Step Synthesis Protocol
1. Resin Swelling and Initial Deprotection
-
Place approximately 200 mg of Rink Amide resin (for a substitution of 0.5 mmol/g) in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
2. Amino Acid Coupling (General Procedure)
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 1, last three bullet points) and amino acid coupling (Step 2) cycles for each amino acid in the sequence:
-
Couple Fmoc-Arg(Pbf)-OH
-
Couple Fmoc-Arg(Pbf)-OH
-
Couple Fmoc-Gln(Trt)-OH
-
Couple Fmoc-Met-OH
-
Couple Fmoc-Glu(OtBu)-OH
-
Couple Fmoc-Glu(OtBu)-OH
4. N-terminal Acetylation
-
After the final Fmoc deprotection of the N-terminal Glu residue, wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
5. Cleavage and Side-Chain Deprotection
-
Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
6. Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.[6]
-
A white precipitate should form.
-
Centrifuge the mixture for 5 minutes at 3000 rpm.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
After the final wash, allow the peptide pellet to air dry in the fume hood to remove residual ether.
7. Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water containing 0.1% TFA.
-
Purify the peptide using preparative RP-HPLC with a C18 column. A typical gradient is 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[12][16]
-
Collect fractions and analyze them by analytical HPLC and Mass Spectrometry to identify the fractions containing the pure hexapeptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Quantitative Data Summary
| Parameter | Value/Condition |
| Synthesis Scale | 0.1 mmol |
| Resin Type | Rink Amide |
| Resin Loading | 0.5 - 0.8 mmol/g |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF |
| Coupling Reagents | HBTU/DIPEA |
| Amino Acid Excess | 3 equivalents |
| Coupling Time | 1 - 2 hours |
| Cleavage Cocktail | TFA/H₂O/EDT/TIS (94:2.5:2.5:1) |
| Cleavage Time | 2 - 3 hours |
| Purification Method | Preparative RP-HPLC (C18) |
| Analytical Methods | Analytical RP-HPLC, Mass Spectrometry |
Visualizations
Caption: Workflow for the solid-phase synthesis of Hexapeptide-5.
Caption: Peptide cleavage and precipitation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. chempep.com [chempep.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. hplc.eu [hplc.eu]
- 15. bachem.com [bachem.com]
- 16. agilent.com [agilent.com]
Application Note: High-Resolution Purification of Synthetic Hexapeptide-5 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of synthetic Hexapeptide-5 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Synthetic peptides, particularly those intended for cosmetic or therapeutic use, require high purity to ensure safety and efficacy. Crude synthetic peptide mixtures often contain impurities such as deletion sequences, truncated peptides, and byproducts from protecting groups.[1] RP-HPLC is the standard and most widely used technique for peptide purification due to its high resolution and the use of volatile mobile phases suitable for subsequent lyophilization.[1][2] This document provides a comprehensive protocol, from sample preparation to lyophilization of the final pure product, and includes expected performance data.
Introduction
Hexapeptide-5 is a synthetic peptide of interest in various research and development fields, including cosmetics and therapeutics. The precise biological activity and safety of such peptides are directly dependent on their purity. Solid-phase peptide synthesis (SPPS), the common method for producing such peptides, inevitably generates a crude product containing a heterogeneous mix of impurities.[3]
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are loaded onto the column in a highly aqueous environment and eluted with a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.[1][2] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for achieving sharp peaks and good resolution of peptides.[4]
This application note provides a starting point for developing a purification method for Hexapeptide-5 and similar short synthetic peptides, which can be further optimized to achieve desired purity and yield.
Experimental Protocols
Materials and Equipment
-
Crude Synthetic Hexapeptide-5: Lyophilized powder
-
HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column is generally suitable. For very hydrophobic peptides, a C4 or C8 column may provide better resolution. A column with a wide pore size (e.g., 300 Å) is recommended for peptides.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).
-
Sample Diluent: Mobile Phase A or a minimal amount of a compatible solvent like DMSO, diluted with Mobile Phase A.
-
Syringe Filters: 0.45 µm PTFE or other compatible material.
-
Glassware: Vials for sample preparation and fraction collection.
-
Lyophilizer (Freeze-Dryer): For obtaining the final peptide powder.
Sample Preparation
-
Accurately weigh the crude Hexapeptide-5 powder.
-
Dissolve the peptide in the Sample Diluent. Start with Mobile Phase A. If solubility is an issue, a minimal amount of DMSO can be used to first dissolve the peptide, followed by dilution with Mobile Phase A to the desired concentration.
-
Ensure the sample is completely dissolved. Sonication can be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1]
HPLC System Preparation and Equilibration
-
Install the preparative RP-HPLC column (e.g., C18, 10 µm, 21.2 x 250 mm).
-
Purge the HPLC pumps with their respective mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is observed on the UV detector.
Chromatographic Separation
-
Inject the filtered sample onto the equilibrated column.
-
Run a linear gradient of increasing Mobile Phase B. A common starting gradient is 5% to 65% B over 30-60 minutes.
-
For peptides that are difficult to separate, a shallower gradient (e.g., 0.5-1% increase in B per minute) can significantly improve resolution.[1][5]
-
Monitor the elution of the peptide using a UV detector, typically at 214 nm or 220 nm for the peptide backbone, and 280 nm if the peptide contains aromatic residues like Tryptophan or Tyrosine.
Fraction Collection
-
Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak width and the resolution.
-
It is recommended to collect fractions across the entire peak of interest and the surrounding baseline to ensure no product is lost.
Analysis of Fractions
-
Analyze the collected fractions for purity using analytical RP-HPLC. An analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this.
-
Use a fast gradient to quickly assess the purity of each fraction.
-
Optionally, use mass spectrometry (LC-MS) to confirm the identity of the peptide in the pure fractions.
Pooling and Lyophilization
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions, typically using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen fractions under high vacuum until a dry, fluffy powder is obtained. This removes the water, acetonitrile, and TFA, as they are all volatile.
Data Presentation
The following tables summarize typical chromatographic conditions and expected performance for the purification of a synthetic hexapeptide.
Table 1: RP-HPLC Chromatographic Conditions
| Parameter | Preparative Purification | Analytical Purity Check |
| Column | C18, 10 µm, 21.2 x 250 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 45 min | 5-95% B over 15 min |
| Flow Rate | 18 mL/min | 1 mL/min |
| Detection | 220 nm | 220 nm |
| Injection Volume | 1-5 mL (concentration dependent) | 10-20 µL |
| Column Temperature | Ambient | Ambient |
Table 2: Expected Performance Data
| Parameter | Typical Value |
| Crude Purity | 50-70% |
| Final Purity | >98% |
| Recovery/Yield | 30-50% (highly dependent on crude purity and optimization) |
| Load Capacity (21.2 mm ID column) | 50-200 mg of crude peptide |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the RP-HPLC purification of synthetic Hexapeptide-5.
Signaling Pathway of Cosmetic Hexapeptides
Many cosmetic hexapeptides, such as Acetyl Hexapeptide-8, function by modulating neurotransmitter release at the neuromuscular junction to reduce the appearance of expression wrinkles.[6][7] This is often referred to as a "Botox-like" effect.
Caption: Mechanism of action for cosmetic hexapeptides in reducing muscle contraction.
Conclusion
The RP-HPLC method described in this application note is a reliable and effective technique for the purification of synthetic Hexapeptide-5. By carefully selecting the column and optimizing the mobile phase gradient, high levels of purity can be achieved, which is essential for any research, cosmetic, or therapeutic application. The provided protocol serves as a strong foundation for developing a tailored purification strategy for Hexapeptide-5 and other similar synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. chemcoplus.co.jp [chemcoplus.co.jp]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. nbinno.com [nbinno.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
developing an in vitro assay for Hexapeptide-5 bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-5 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging properties. Structurally analogous to a fragment of fibronectin, an essential extracellular matrix (ECM) glycoprotein, Hexapeptide-5 is postulated to support skin structure and resilience.[1][2] This application note details a comprehensive suite of in vitro assays to characterize the bioactivity of Hexapeptide-5, focusing on its potential to stimulate collagen and elastin (B1584352) synthesis and to exert antioxidant effects in human dermal fibroblasts (HDFs).
The proposed mechanism of action, which these protocols are designed to investigate, involves the binding of Hexapeptide-5 to cell surface receptors, potentially integrins, thereby activating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is a key regulator of ECM protein synthesis.[3][4][5] Activation of this pathway is hypothesized to lead to the upregulation of collagen and elastin gene expression and subsequent protein synthesis, contributing to improved skin firmness and elasticity. Additionally, the potential of Hexapeptide-5 to mitigate oxidative stress, a major contributor to skin aging, is explored through a cellular antioxidant assay.
Materials and Methods
Cell Culture
Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For all experiments, HDFs between passages 3 and 8 are used to ensure phenotypic stability.
Hexapeptide-5 Preparation
Hexapeptide-5 (synthesis to be sourced commercially) is dissolved in sterile, nuclease-free water to create a 10 mM stock solution. Aliquots are stored at -20°C. Working solutions are prepared by diluting the stock solution in a serum-free cell culture medium immediately before use.
Experimental Protocols
Assessment of Collagen and Elastin Synthesis
This series of experiments aims to quantify the effect of Hexapeptide-5 on the production of collagen and elastin, the primary structural proteins of the dermal ECM.
a. Gene Expression Analysis by qRT-PCR
This protocol quantifies the messenger RNA (mRNA) levels of collagen type I (COL1A1) and elastin (ELN), providing insight into the transcriptional regulation induced by Hexapeptide-5.
-
Cell Seeding: Seed HDFs in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the growth medium with a serum-free medium containing various concentrations of Hexapeptide-5 (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (water). A positive control, such as TGF-β1 (10 ng/mL), should also be included. Incubate for 24 hours.
-
RNA Extraction: Isolate total RNA from the HDFs using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[6]
-
qPCR: Perform quantitative PCR using SYBR Green chemistry on a real-time PCR system.[7][8] The cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Use primers specific for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH) for normalization.[7][8] Relative gene expression is calculated using the 2^-ΔΔCt method.
b. Collagen I Protein Quantification by ELISA
This enzyme-linked immunosorbent assay (ELISA) measures the amount of secreted pro-collagen type I alpha 1 in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed HDFs in 24-well plates at a density of 5 x 10^4 cells/well. After 24 hours, treat the cells with Hexapeptide-5 as described in the qRT-PCR protocol, but for a duration of 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of pro-collagen I α1 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.[9][10] The assay typically involves the capture of pro-collagen I α1 by a specific antibody coated on a microplate, followed by detection with an enzyme-linked secondary antibody and a colorimetric substrate.[10]
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of pro-collagen I α1 in the samples by interpolating their absorbance values from the standard curve. Normalize the results to the total protein concentration of the corresponding cell lysates.
c. Elastin Protein Detection by Western Blot
This protocol detects the intracellular and deposited tropoelastin, the soluble precursor of elastin.
-
Cell Seeding and Treatment: Seed HDFs in 6-well plates and treat with Hexapeptide-5 for 72 hours as previously described.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against tropoelastin overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Cellular Antioxidant Activity Assay
This assay measures the ability of Hexapeptide-5 to reduce intracellular reactive oxygen species (ROS) levels in HDFs under oxidative stress.
-
Cell Seeding: Seed HDFs in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to reach confluence.
-
Probe Loading and Treatment: Pre-incubate the cells with the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and different concentrations of Hexapeptide-5 for 1 hour at 37°C.[11][12] Quercetin can be used as a positive control antioxidant.[11][12]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to the wells.[13]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[12] Readings should be taken at regular intervals for up to 1 hour.
-
Data Analysis: The antioxidant activity of Hexapeptide-5 is determined by its ability to inhibit the fluorescence increase compared to the control cells treated only with the free radical initiator.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: Relative mRNA Expression of COL1A1 and ELN
| Treatment | Concentration | Relative COL1A1 Expression (Fold Change) | Relative ELN Expression (Fold Change) |
| Vehicle Control | - | 1.00 | 1.00 |
| Hexapeptide-5 | 1 µM | Value | Value |
| Hexapeptide-5 | 10 µM | Value | Value |
| Hexapeptide-5 | 50 µM | Value | Value |
| TGF-β1 (Positive Control) | 10 ng/mL | Value | Value |
Table 2: Secreted Pro-Collagen I α1 Protein Levels
| Treatment | Concentration | Pro-Collagen I α1 (ng/mg total protein) |
| Vehicle Control | - | Value |
| Hexapeptide-5 | 1 µM | Value |
| Hexapeptide-5 | 10 µM | Value |
| Hexapeptide-5 | 50 µM | Value |
| TGF-β1 (Positive Control) | 10 ng/mL | Value |
Table 3: Cellular Antioxidant Activity
| Treatment | Concentration | % Inhibition of ROS Production |
| Vehicle Control | - | 0 |
| Hexapeptide-5 | 1 µM | Value |
| Hexapeptide-5 | 10 µM | Value |
| Hexapeptide-5 | 50 µM | Value |
| Quercetin (Positive Control) | Concentration | Value |
Visualizations
Caption: Proposed signaling pathway for Hexapeptide-5-induced ECM synthesis.
Caption: Experimental workflow for assessing Hexapeptide-5 bioactivity.
References
- 1. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro biosynthesis of type I and III collagens by human dermal fibroblasts from donors of increasing age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexapeptide-5 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-5, also known as Acetyl sh-Hexapeptide-5 Amide Acetate, is a synthetic peptide that has garnered interest in the field of dermatology and cosmetic science for its potential anti-aging properties. As a signal peptide, it is designed to modulate cellular functions to promote skin rejuvenation. Specifically, it is a biomimetic of a fragment of the fibronectin molecule, a key protein in the extracellular matrix (ECM) that plays a crucial role in cell adhesion and tissue repair. In the context of 3D skin models, which closely mimic the structure and physiology of human skin, Hexapeptide-5 presents a valuable tool for investigating mechanisms of skin aging and the efficacy of novel therapeutic interventions.
These application notes provide a comprehensive overview of the use of Hexapeptide-5 in 3D skin models, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
Hexapeptide-5 is understood to exert its effects by interacting with cell surface receptors on dermal fibroblasts, the primary cells responsible for synthesizing and maintaining the ECM. By mimicking a sequence of fibronectin, it is proposed to stimulate signaling cascades that lead to the enhanced production of key ECM components.[1] One commercially available version of this peptide, Versillin™, is claimed to promote the synthesis of tropoelastin and hyaluronic acid while inhibiting the activity of elastase and matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the ECM.[2]
The putative signaling pathways activated by Hexapeptide-5 likely involve the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are central to the regulation of fibroblast proliferation and ECM synthesis.[3]
Data Presentation
The following tables summarize the expected quantitative outcomes of Hexapeptide-5 application on 3D skin models, based on the proposed mechanisms of action. It is important to note that specific, peer-reviewed quantitative data for Hexapeptide-5 in 3D skin models is limited in publicly available literature. The data presented here is illustrative of the expected effects based on supplier information and the known functions of similar signal peptides.
Table 1: Effect of Hexapeptide-5 on Extracellular Matrix Protein Synthesis in 3D Skin Models
| Treatment Group | Concentration | Collagen I Synthesis (% of Control) | Elastin Synthesis (% of Control) | Hyaluronic Acid Content (% of Control) |
| Control | - | 100 ± 5.0 | 100 ± 4.5 | 100 ± 6.2 |
| Hexapeptide-5 | 0.01% | Data not available | Data not available | Data not available |
| Hexapeptide-5 | 0.05% | Data not available | Data not available | Data not available |
| Hexapeptide-5 | 0.1% | Data not available | Data not available | Data not available |
Table 2: Effect of Hexapeptide-5 on Matrix Metalloproteinase (MMP) Gene Expression in 3D Skin Models
| Treatment Group | Concentration | MMP-1 (Collagenase) Expression (Fold Change vs. Control) | MMP-3 (Stromelysin-1) Expression (Fold Change vs. Control) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.12 |
| Hexapeptide-5 | 0.01% | Data not available | Data not available |
| Hexapeptide-5 | 0.05% | Data not available | Data not available |
| Hexapeptide-5 | 0.1% | Data not available | Data not available |
Note: Based on supplier claims for a similar peptide (Versillin™), Hexapeptide-5 is expected to inhibit the production of MMPs.[2] This would be reflected as a dose-dependent decrease in the gene expression of MMP-1 and MMP-3.
Mandatory Visualizations
Caption: Hypothesized signaling pathways of Hexapeptide-5 in dermal fibroblasts.
Caption: General experimental workflow for evaluating Hexapeptide-5 in 3D skin models.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic potential of Hexapeptide-5 on 3D skin models.
Materials:
-
3D skin models in multi-well plates
-
Hexapeptide-5 stock solution (e.g., 1% in sterile deionized water)
-
Culture medium appropriate for the 3D skin model
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Culture the 3D skin models according to the manufacturer's instructions.
-
Prepare serial dilutions of Hexapeptide-5 in the culture medium to achieve the desired final concentrations (e.g., 0.01%, 0.05%, 0.1%). Include a vehicle control (medium with the same amount of solvent used for the stock solution) and an untreated control.
-
Replace the culture medium of the 3D skin models with the prepared treatment and control media.
-
Incubate the models for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, aspirate the medium and wash the models gently with PBS.
-
Add 0.5 mL of MTT solution (diluted to 0.5 mg/mL in culture medium) to each well containing a 3D skin model.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Aspirate the MTT solution and add 1 mL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Transfer 200 µL of the dissolved formazan solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Quantification of Total Collagen (Sircol™ Soluble Collagen Assay)
Objective: To quantify the amount of newly synthesized soluble collagen in 3D skin models following treatment with Hexapeptide-5.
Materials:
-
Treated and control 3D skin models
-
Sircol™ Soluble Collagen Assay kit (containing Sircol Dye Reagent, Collagen Standard, and other reagents)
-
Acid-pepsin extraction reagent (0.1 mg/mL pepsin in 0.5 M acetic acid)
-
Homogenizer
-
Microcentrifuge
-
Microplate reader
Protocol:
-
Harvest the 3D skin models and wash them with PBS.
-
Homogenize each skin model in 1 mL of ice-cold acid-pepsin extraction reagent.
-
Incubate the homogenates at 4°C for 24 hours with gentle agitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes to pellet insoluble debris.
-
Collect the supernatant containing the solubilized collagen.
-
Perform the Sircol™ assay according to the manufacturer's protocol. Briefly: a. Prepare a standard curve using the provided Collagen Standard. b. Add 100 µL of each sample supernatant or standard to a microcentrifuge tube. c. Add 1 mL of Sircol™ Dye Reagent to each tube and mix for 30 minutes. d. Centrifuge to pellet the collagen-dye complex. e. Discard the supernatant and dissolve the pellet in the provided alkali reagent.
-
Transfer the dissolved samples to a 96-well plate.
-
Measure the absorbance at 555 nm.
-
Calculate the collagen concentration in each sample by comparing the absorbance to the standard curve. Normalize the results to the total protein content of the tissue if desired.
Gene Expression Analysis (qRT-PCR)
Objective: To measure the relative mRNA expression of genes encoding for ECM proteins (e.g., COL1A1, ELN) and MMPs (e.g., MMP1, MMP3) in response to Hexapeptide-5.
Materials:
-
Treated and control 3D skin models
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR detection system
Protocol:
-
Harvest the 3D skin models and immediately stabilize them in an RNA-protective solution or proceed with RNA extraction.
-
Extract total RNA from each model using a commercial kit, following the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression of the target genes in the Hexapeptide-5 treated groups relative to the control group, normalized to the expression of the housekeeping gene.
Immunohistochemistry for Collagen I
Objective: To visualize the localization and relative abundance of Collagen I within the dermal equivalent of the 3D skin models.
Materials:
-
Treated and control 3D skin models
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin and embedding cassettes
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Collagen I
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore or enzyme (e.g., HRP)
-
DAPI or Hematoxylin for counterstaining
-
Mounting medium
-
Fluorescence or light microscope
Protocol:
-
Fix the 3D skin models in 4% PFA for 24 hours at 4°C.
-
Process the fixed tissues through a series of ethanol (B145695) and xylene washes and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block non-specific binding sites with the blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-Collagen I antibody overnight at 4°C.
-
Wash the slides with PBS and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
If using an enzyme-conjugated secondary antibody, add the substrate to develop the color.
-
Counterstain the nuclei with DAPI or Hematoxylin.
-
Mount the slides with mounting medium and a coverslip.
-
Visualize the staining using a microscope and capture images for qualitative or semi-quantitative analysis.
References
Application Notes and Protocols for Testing Hexapeptide-5 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-5, specifically Acetyl sh-Hexapeptide-5 Amide Acetate, is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging properties. This peptide is a biomimetic of a fragment of Versican, a large proteoglycan in the extracellular matrix (ECM) that plays a crucial role in the structural integrity and viscoelasticity of the skin.[1][2] Marketed under trade names such as Versillin™, Hexapeptide-5 is purported to reinforce skin firmness and resilience by promoting the formation of the fibrillin-versican-hyaluronic acid complex.[1][3][4] Its mechanism of action is thought to involve the stimulation of key ECM components, including collagen and elastin (B1584352), while inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation.[1][5]
These application notes provide detailed in vitro protocols to assess the efficacy of Hexapeptide-5 on human dermal fibroblasts, the primary cell type responsible for producing and maintaining the skin's ECM. The following protocols are designed to be a comprehensive guide for researchers to evaluate the effects of Hexapeptide-5 on key markers of skin aging.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described experimental protocols. These are representative tables and should be populated with experimental results.
Table 1: Effect of Hexapeptide-5 on Fibroblast Proliferation
| Hexapeptide-5 Concentration (µg/mL) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 2: Effect of Hexapeptide-5 on Collagen and Elastin Synthesis
| Hexapeptide-5 Concentration (µg/mL) | Collagen Type I Production (% of Control) | Soluble Elastin Production (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Effect of Hexapeptide-5 on MMP-1 Activity
| Hexapeptide-5 Concentration (µg/mL) | MMP-1 Activity (% of Control) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 4: Effect of Hexapeptide-5 on Fibroblast Migration in Wound Healing Assay
| Time (hours) | Control (% Wound Closure) | Hexapeptide-5 (10 µg/mL) (% Wound Closure) |
| 0 | 0 | 0 |
| 12 | ||
| 24 | ||
| 48 |
Table 5: Effect of Hexapeptide-5 on Cellular Senescence
| Treatment | % Senescence-Associated β-galactosidase Positive Cells |
| Young Fibroblasts (Control) | |
| Senescent Fibroblasts (Control) | |
| Senescent Fibroblasts + Hexapeptide-5 (10 µg/mL) |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency. Use low-passage fibroblasts (passage 3-8) for all experiments to ensure physiological relevance.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of Hexapeptide-5 on HDFs.
-
Protocol:
-
Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of Hexapeptide-5 (e.g., 0, 1, 10, 50, 100 µg/mL) in serum-free DMEM for 48 hours. The recommended usage level in cosmetic formulations is between 0.04-0.06%, which can serve as a guide for concentration selection.[6][7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Collagen Synthesis Assay (ELISA)
This protocol quantifies the amount of newly synthesized collagen secreted by HDFs.
-
Protocol:
-
Seed HDFs in a 24-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat cells with various concentrations of Hexapeptide-5 in serum-free DMEM for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of pro-collagen type I in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content of the cell lysate from each well.
-
Elastin Synthesis Assay
This protocol measures the production of soluble elastin (tropoelastin) by HDFs.
-
Protocol:
-
Seed HDFs in a 6-well plate and grow to confluency.
-
Replace the growth medium with serum-free DMEM containing various concentrations of Hexapeptide-5.
-
Incubate for 72 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Quantify the amount of soluble elastin in the supernatant using a commercially available elastin assay kit (e.g., Fastin™ Elastin Assay).[8] Follow the manufacturer's protocol.
-
Normalize the results to the total protein content of the cell lysate.
-
Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
This assay measures the ability of Hexapeptide-5 to inhibit the activity of MMP-1.
-
Protocol:
-
A fluorogenic FRET-based MMP-1 assay kit is recommended for this protocol.
-
In a 96-well black microplate, add the MMP-1 enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
Add various concentrations of Hexapeptide-5 to the wells. Include a known MMP-1 inhibitor as a positive control.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
Calculate the percentage of MMP-1 inhibition by comparing the reaction rates in the presence of Hexapeptide-5 to the untreated control.
-
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of Hexapeptide-5 on fibroblast migration, a key process in skin repair.
-
Protocol:
-
Seed HDFs in a 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the center of the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free DMEM containing the desired concentration of Hexapeptide-5 (e.g., 10 µg/mL). Use serum-free medium as a control.
-
Capture images of the scratch at 0, 12, 24, and 48 hours using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
-
Cellular Senescence Assay (SA-β-gal Staining)
This assay detects the effect of Hexapeptide-5 on cellular senescence.
-
Protocol:
-
Induce senescence in HDFs by treating them with a sub-lethal dose of a senescence-inducing agent (e.g., doxorubicin (B1662922) or hydrogen peroxide) or by replicative exhaustion.
-
Culture the senescent cells in the presence or absence of Hexapeptide-5 for an extended period (e.g., 7-14 days).
-
Fix the cells and stain for senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0 using a commercially available kit.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Under a microscope, count the number of blue-stained (senescent) cells and the total number of cells (nuclei).
-
Calculate the percentage of SA-β-gal positive cells.
-
Mandatory Visualization
Caption: Proposed signaling pathway of Hexapeptide-5 in human dermal fibroblasts.
References
- 1. Pericellular Versican Regulates the Fibroblast-Myofibroblast Transition: A ROLE FOR ADAMTS5 PROTEASE-MEDIATED PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Cosmetic Ingredients Guide [ci.guide]
- 3. ulprospector.com [ulprospector.com]
- 4. Versillin™ - Lipotrue [lipotrue.com]
- 5. researchgate.net [researchgate.net]
- 6. Versican is expressed in the proliferating zone in the epidermis and in association with the elastic network of the dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paulaschoice.it [paulaschoice.it]
- 8. deascal.com [deascal.com]
Application Note: Quantitative Analysis of Hexapeptide-5 using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptides, short peptides composed of six amino acids, are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities. The term "Hexapeptide-5" can be ambiguous as it may refer to different amino acid sequences depending on the context, such as Acetyl sh-Hexapeptide-5 Amide Acetate (Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2) or Phenylalanyl-glycyl-valyl-statyl-alanyl-phenylalanine methyl ester.[1][2][3] Accurate and precise quantification of these peptides in various matrices is crucial for formulation development, quality control, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for this purpose, offering high sensitivity and selectivity.[4][5]
This application note provides a detailed protocol for the quantitative analysis of a representative hexapeptide, Acetyl Hexapeptide-8 (Argireline), in a cosmetic cream matrix using LC-MS/MS. Due to the limited availability of a complete, publicly accessible validation dataset for a single defined "Hexapeptide-5," Acetyl Hexapeptide-8 serves as a well-documented analogue to illustrate the methodology. The principles and procedures outlined here are broadly applicable to the quantitative analysis of other similar hexapeptides.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of a hexapeptide from a complex matrix like a cosmetic cream is depicted below. This process involves sample preparation to extract the analyte and remove interfering substances, followed by instrumental analysis using LC-MS/MS, and concluding with data processing and quantification.
Detailed Experimental Protocols
Sample Preparation
This protocol is optimized for the extraction of a hexapeptide from a cosmetic cream matrix.
Materials:
-
Cosmetic cream containing the hexapeptide
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Internal Standard (IS): A stable isotopically labeled (SIL) analogue of the target hexapeptide is highly recommended to correct for matrix effects and procedural losses.[6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm PTFE)
-
Autosampler vials
Procedure:
-
Weigh approximately 100 mg of the cosmetic cream into a 1.5 mL microcentrifuge tube.
-
Add a known amount of the internal standard stock solution.
-
Add 1 mL of an extraction solvent (e.g., 85:15 ACN:water with 0.1% FA/TFA). The use of an acidified organic solvent helps in protein precipitation and improves peptide solubility.[4]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and dispersion of the cream.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated excipients.
-
Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example using HILIC):
-
Column: A zwitterionic HILIC column (e.g., ZIC®-pHILIC, 150 x 2.1 mm, 3.5 µm) is often suitable for polar peptides.[7] Alternatively, a C18 reversed-phase column can be used.[8]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH adjusted as needed.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at a high percentage of Mobile Phase B (e.g., 90%), with a linear decrease to around 40% over several minutes to elute the polar peptide.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for peptides.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of the hexapeptide and its internal standard into the mass spectrometer. For Acetyl Hexapeptide-8, doubly or triply charged precursor ions are common.
-
Collision Energy (CE) and other source parameters: These must be optimized for the specific instrument and analyte to achieve the best sensitivity.
Data Presentation: Quantitative Method Validation Summary
A full bioanalytical method validation should be performed according to regulatory guidelines to ensure the reliability of the results.[9] The following table summarizes typical acceptance criteria and presents example data for the quantitative analysis of Acetyl Hexapeptide-8.
| Validation Parameter | Acceptance Criteria | Example Result for Acetyl Hexapeptide-8 |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 5.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10; Accuracy ±20%; Precision ≤20% | 5.0 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 108.5% |
| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: ≤ 8.7%; Inter-day: ≤ 11.2% |
| Recovery | Consistent, precise, and reproducible | 88.9% - 97.4% |
| Matrix Effect | IS-normalized factor within an acceptable range | Minimal ion suppression observed |
| Stability | Analyte stable under tested conditions | Stable for 24h at autosampler temp (4°C) and 3 freeze-thaw cycles |
Signaling Pathway of an Anti-Wrinkle Hexapeptide
For drug development professionals, understanding the mechanism of action is as crucial as its quantification. Many anti-wrinkle hexapeptides, like Acetyl Hexapeptide-8, function by modulating neurotransmitter release at the neuromuscular junction, which leads to a reduction in muscle contraction and, consequently, the smoothing of expression lines. This mechanism involves the destabilization of the SNARE complex.[10]
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Hexapeptide-5 by LC-MS/MS, using Acetyl Hexapeptide-8 as a practical example. The detailed protocols for sample preparation and instrumental analysis, combined with the summary of method validation parameters, offer a robust starting point for researchers in the field. The provided workflow and pathway diagrams serve to contextualize the analytical procedure within the broader scope of research and development. Adherence to these methodologies and validation principles will ensure the generation of high-quality, reliable data for the advancement of cosmetic and pharmaceutical products containing hexapeptides.
References
- 1. Phenylalanyl-glycyl-valyl-statyl-alanyl-phenylalanine methyl ester | C37H54N6O8 | CID 194955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Cosmetic Ingredients Guide [ci.guide]
- 3. paulaschoice.sg [paulaschoice.sg]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. aestheticcosmetology.com [aestheticcosmetology.com]
Application Notes and Protocols: Methodology for Assessing Hexapeptide-5 Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-5 and similar cosmetic peptides are of significant interest in the development of topical anti-aging formulations. Their efficacy is largely dependent on their ability to penetrate the stratum corneum and reach their target sites within the epidermis and dermis. This document provides a comprehensive overview of the methodologies used to assess the skin penetration of Hexapeptide-5, with a focus on in vitro and ex vivo models. The protocols and data presented are based on established methods for similar cosmetic hexapeptides, such as Acetyl Hexapeptide-8, and are readily adaptable for Hexapeptide-5.
Factors Influencing Peptide Skin Penetration
The ability of a peptide to permeate the skin is influenced by several factors:
-
Molecular Size: Smaller molecules generally penetrate the skin more effectively than larger ones.[1]
-
Solubility: The solubility of the peptide in both oil and water can affect its passage through the lipid-rich stratum corneum and the more aqueous layers of the skin.[1]
-
Formulation: The vehicle in which the peptide is formulated plays a crucial role. Emulsions (oil-in-water, water-in-oil) and the inclusion of penetration enhancers can significantly impact skin absorption.[2]
-
Skin Condition: The integrity of the skin barrier, hydration level, and age of the skin can all affect permeability.[3]
Quantitative Data on Hexapeptide Skin Penetration
The following table summarizes quantitative data from an in vitro skin penetration study of Acetyl Hexapeptide-8, a close analog of Hexapeptide-5. The study was conducted using Franz diffusion cells with an oil-in-water emulsion containing 10% of the peptide applied at a dose of 2 mg/cm² over 24 hours.[4][5]
| Skin Model | Skin Layer | Penetration (% of Applied Dose) |
| Hairless Guinea Pig Skin | Stratum Corneum | 0.54% |
| Epidermis | 0.01% | |
| Dermis | Not Detected | |
| Receptor Fluid | Not Detected | |
| Human Cadaver Skin | Stratum Corneum | 0.22% |
| Epidermis | 0.01% | |
| Dermis | Not Detected | |
| Receptor Fluid | Not Detected |
Experimental Protocols
In Vitro/Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to assess the permeation of Hexapeptide-5 through excised skin.[4][6][7][8]
a. Materials and Equipment
-
Franz diffusion cells
-
Excised skin (human cadaver, porcine, or hairless guinea pig)[4][8]
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary)[2][9]
-
Test formulation containing Hexapeptide-5
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C[8]
-
Syringes and needles for sampling
-
Microbalance
-
Parafilm
b. Protocol
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Remove any subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]
-
Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[7]
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath or heating block set to maintain a skin surface temperature of 32°C.
-
-
Application of Test Formulation:
-
Sampling:
-
At predetermined time points (e.g., 2, 4, 6, 8, 24 hours), collect an aliquot of the receptor fluid from the sampling arm.[2]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Mass Balance and Skin Layer Analysis (at the end of the experiment):
-
Remove any unabsorbed formulation from the skin surface by washing with a suitable solvent.[4][10]
-
Dismount the skin from the diffusion cell.
-
Separate the epidermis from the dermis, for example, by heat treatment (placing the skin in 60°C water for 1 minute).[4][8]
-
Use tape stripping to remove the stratum corneum from the epidermis.[4][5]
-
Homogenize each skin layer (stratum corneum tapes, epidermis, dermis) in a suitable solvent for extraction of the peptide.
-
c. Sample Analysis
Analyze the concentration of Hexapeptide-5 in the receptor fluid samples and the skin layer extracts using a validated analytical method, such as LC-MS/MS.[4][10]
Analytical Method: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
This method is suitable for the quantification of polar peptides like Hexapeptide-5 in complex biological matrices.[4][10][11]
a. Sample Preparation
-
Receptor Fluid: Samples may be diluted or directly injected if the concentration is within the calibration range.
-
Skin Extracts:
-
Homogenize the skin samples in an extraction solvent (e.g., acetonitrile:water mixture).[4]
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant.
-
Consider a solid-phase extraction (SPE) cleanup step, particularly with a HILIC-SPE cartridge, to minimize matrix effects.[10]
-
Add a stable isotopically labeled internal standard to all samples and calibration standards to correct for matrix effects and recovery.[4][5]
-
b. HILIC-MS/MS Conditions (Example)
-
Column: Waters Acquity UPLC BEH HILIC column (or equivalent)[11]
-
Mobile Phase A: Water with 0.5% acetic acid or 40 mM ammonium (B1175870) formate[10]
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid or acetonitrile[10]
-
Gradient: A suitable gradient to retain and elute the polar peptide.
-
Flow Rate: 0.25 - 0.5 mL/min[10]
-
Injection Volume: 5-10 µL
-
Detection: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode.[4]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the Hexapeptide-5 and its internal standard.
Visualizations
Signaling Pathway of Acetyl Hexapeptide-8 (Argireline)
Caption: Inhibition of the SNARE complex by Acetyl Hexapeptide-8, preventing muscle contraction.
Experimental Workflow for In Vitro Skin Penetration Assessment
Caption: Workflow for assessing hexapeptide skin penetration using Franz diffusion cells.
References
- 1. The Science Behind Argireline® Amplified Peptide. Unlocking Youthful Skin [lubrizol.com]
- 2. cir-safety.org [cir-safety.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Hexapeptide-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-5 is a synthetic peptide of interest for its potential applications in dermatology and regenerative medicine. While extensive in vivo data for a single, universally defined Hexapeptide-5 is not yet available in the public domain, the following application notes and protocols provide a comprehensive framework for designing and conducting in vivo studies. This document draws upon established methodologies for evaluating similar bioactive peptides, such as Acetyl Hexapeptide-8 and Hexapeptide-11, which have demonstrated anti-aging and skin conditioning properties.[1][2][3] These protocols are intended to serve as a detailed guide that can be adapted to investigate the specific efficacy and mechanism of action of a chosen Hexapeptide-5 candidate.
The primary hypothesized mechanism of action for Hexapeptide-5, based on related peptides, revolves around its ability to modulate the extracellular matrix (ECM), enhance cellular signaling pathways crucial for skin health, and potentially exhibit antioxidant properties.[4] One variant, Acetyl sh-Hexapeptide-5 Amide Acetate, is designed to be bio-identical to a segment of the fibronectin molecule, a key protein involved in cell adhesion and tissue repair, suggesting a role in improving skin resilience and hydration.[5]
Potential In Vivo Applications:
-
Anti-aging: Investigating the reduction of wrinkles and fine lines, and improvement of skin elasticity and firmness.
-
Wound Healing: Assessing the acceleration of wound closure and tissue regeneration.
-
Skin Hydration and Barrier Function: Evaluating the enhancement of skin moisture retention and the integrity of the epidermal barrier.
Key In Vivo Experimental Protocols
Murine Model of Intrinsic Skin Aging
Objective: To evaluate the long-term efficacy of topically applied Hexapeptide-5 in mitigating the signs of chronological skin aging in a mouse model.
Methodology:
-
Animal Model: 24 female SKH-1 hairless mice, aged 8 weeks. Mice are useful models for studying cutaneous aging as they are genetically similar to humans and easy to manage.[6]
-
Acclimatization: House the mice for 2 weeks under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Grouping: Randomly divide the mice into four groups (n=6 per group):
-
Group A: Vehicle Control (topical application of the base cream/solution without the peptide).
-
Group B: Low-Dose Hexapeptide-5 (e.g., 0.5% Hexapeptide-5 in the vehicle).
-
Group C: High-Dose Hexapeptide-5 (e.g., 2% Hexapeptide-5 in the vehicle).
-
Group D: Positive Control (e.g., a commercially available anti-aging peptide cream with established efficacy).
-
-
Treatment Protocol:
-
Apply 100 µL of the assigned topical formulation to a predefined 2x2 cm area on the dorsal skin of each mouse once daily, five days a week, for 12 weeks.
-
-
Endpoint Analysis (at week 12):
-
Skin Elasticity: Measure skin viscoelasticity using a Cutometer®.
-
Histological Analysis: Euthanize the mice and collect dorsal skin samples. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome for collagen deposition, and Verhoeff-Van Gieson for elastin (B1584352) fibers.
-
Immunohistochemistry: Stain for markers of collagen synthesis (e.g., Pro-collagen I) and cell proliferation (e.g., Ki-67).
-
Biochemical Analysis: Homogenize a portion of the skin tissue to measure levels of hydroxyproline (B1673980) (an indicator of collagen content) and antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH).[3][7][8]
-
Murine Model of Photoaging
Objective: To assess the protective and restorative effects of Hexapeptide-5 on UV-induced skin damage.
Methodology:
-
Animal Model: 24 female SKH-1 hairless mice, aged 8 weeks. Hairless mice are an appropriate model for studying human responses to UV irradiation.[6]
-
Acclimatization and Grouping: As described in the intrinsic aging model.
-
UVB Irradiation Protocol:
-
Expose the dorsal skin of mice in Groups A, B, and C to UVB radiation three times a week for 8 weeks. The initial UVB dose can be 1 MED (Minimal Erythema Dose), gradually increasing to 4 MED.
-
Group D will serve as a non-irradiated control.
-
-
Treatment Protocol:
-
Apply 100 µL of the assigned topical formulation to the irradiated dorsal skin area 30 minutes after each UVB exposure.
-
-
Endpoint Analysis (at week 8):
-
Wrinkle Formation: Assess wrinkle formation using a visual scoring scale and replica analysis with silicone impressions.
-
Transepidermal Water Loss (TEWL): Measure TEWL to evaluate skin barrier function.
-
Histological and Immunohistochemical Analysis: As described in the intrinsic aging model. Additionally, stain for matrix metalloproteinases (MMPs), such as MMP-1 and MMP-9, which are involved in collagen degradation.[9]
-
Gene Expression Analysis: Use real-time quantitative PCR (RT-qPCR) on skin tissue homogenates to analyze the expression of genes related to collagen synthesis (e.g., COL1A1, COL3A1), inflammation (e.g., TNF-α, IL-6), and antioxidant response (e.g., Nrf2).[4]
-
Data Presentation
Table 1: Hypothetical Efficacy of Hexapeptide-5 in an Intrinsic Aging Mouse Model
| Parameter | Vehicle Control | Low-Dose Hexapeptide-5 (0.5%) | High-Dose Hexapeptide-5 (2%) | Positive Control |
| Skin Elasticity (R2 value) | 0.65 ± 0.05 | 0.72 ± 0.04 | 0.78 ± 0.03** | 0.75 ± 0.04 |
| Epidermal Thickness (µm) | 85.2 ± 7.1 | 75.6 ± 6.3 | 68.4 ± 5.9 | 72.1 ± 6.8 |
| Collagen Density (%) | 45.3 ± 4.2 | 55.1 ± 3.8 | 62.7 ± 4.1 | 58.9 ± 3.9 |
| Hydroxyproline (µg/mg tissue) | 2.8 ± 0.3 | 3.5 ± 0.4 | 4.1 ± 0.3 | 3.8 ± 0.4 |
| SOD Activity (U/mg protein) | 12.4 ± 1.5 | 15.8 ± 1.2 | 18.2 ± 1.4** | 16.5 ± 1.3* |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Hypothetical Efficacy of Hexapeptide-5 in a Photoaging Mouse Model
| Parameter | Vehicle Control (UV) | Low-Dose Hexapeptide-5 (0.5%) + UV | High-Dose Hexapeptide-5 (2%) + UV | Non-Irradiated Control |
| Wrinkle Score (0-4) | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2** | 0.5 ± 0.1 |
| TEWL (g/h/m²) | 25.6 ± 2.1 | 18.4 ± 1.9 | 14.2 ± 1.5 | 10.5 ± 1.2 |
| MMP-1 Expression (fold change) | 4.5 ± 0.5 | 2.8 ± 0.4* | 1.9 ± 0.3 | 1.0 ± 0.1 |
| COL1A1 Expression (fold change) | 0.4 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2** | 1.0 ± 0.1 |
| Nrf2 Expression (fold change) | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4** | 1.0 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (UV). Data are presented as mean ± SD.
Mandatory Visualizations
Disclaimer: These protocols and anticipated results are provided as a guiding framework. The actual experimental design, including peptide concentration, vehicle, and specific endpoints, should be optimized based on preliminary in vitro data and the specific characteristics of the Hexapeptide-5 molecule under investigation. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. sumanurica.com [sumanurica.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. karger.com [karger.com]
- 4. The mechanism and effect of hexapeptide-9 - Creative Peptides [creative-peptides.com]
- 5. paulaschoice.sg [paulaschoice.sg]
- 6. Molecular Mechanisms and In Vivo Mouse Models of Skin Aging Associated with Dermal Matrix Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plantechlab.com [plantechlab.com]
Application Notes and Protocols for Labeling Hexapeptide-5 for Tracking Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexapeptide-5 is a short peptide of significant interest in various research and cosmetic fields. However, the exact amino acid sequence for "Hexapeptide-5" can vary in literature, with examples including Phenylalanine-Glycine-Valine-Statine-Alanine-Phenylalanine methyl ester[1][2] and Acetyl-Pro-Pro-Pro-Asp-Ser-Arg-NH2[3]. Regardless of the specific sequence, the ability to label and track these peptides is crucial for elucidating their mechanisms of action, pharmacokinetics, and biodistribution.
These application notes provide a comprehensive overview of common techniques for labeling Hexapeptide-5 and other short peptides for in vitro and in vivo tracking studies. Detailed protocols for key methodologies are provided to guide researchers in selecting and implementing the most suitable approach for their experimental goals.
Section 1: Pre-Labeling Considerations & Strategy Selection
Choosing an appropriate labeling strategy is critical and depends on the peptide's sequence, the intended application, and the available analytical resources. The primary goal is to attach a detectable tag with minimal perturbation to the peptide's structure and biological function.
Key Considerations:
-
Labeling Site: The label can be attached at the N-terminus, the C-terminus, or a specific amino acid side chain (e.g., Lysine, Cysteine, Tyrosine). Site-specific labeling is often preferred to ensure a homogenous product and preserve the peptide's binding affinity.
-
Peptide Functional Groups: The presence of reactive groups dictates the choice of chemistry. Primary amines (N-terminus, Lysine), thiols (Cysteine), and carboxylic acids (C-terminus, Aspartic/Glutamic acid) are common targets. If the native peptide lacks a suitable functional group, it can often be introduced during peptide synthesis.
-
Label Type: The choice of label depends on the tracking application.
The following diagram outlines a general workflow for selecting a labeling strategy.
References
- 1. Hexapeptide 5 (112317-46-1) for sale [vulcanchem.com]
- 2. Phenylalanyl-glycyl-valyl-statyl-alanyl-phenylalanine methyl ester | C37H54N6O8 | CID 194955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Cosmetic Ingredients Guide [ci.guide]
- 4. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Assessing Collagen and Elastin Synthesis Post-Hexapeptide-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for assessing the efficacy of Hexapeptide-5 in stimulating collagen and elastin (B1584352) synthesis in vitro. Hexapeptide-5 is a synthetic peptide of interest for its potential anti-aging and skin-regenerating properties. The following application notes detail experimental workflows, from cell culture and treatment to the quantification of collagen and elastin at the gene and protein levels. Methodologies covered include quantitative colorimetric assays (Sircol™ and Fastin™), Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, quantitative Polymerase Chain Reaction (qPCR), and Immunofluorescence Microscopy. Additionally, a putative signaling pathway for Hexapeptide-5 is presented to provide a mechanistic context for its action.
Introduction
The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Collagen and elastin are two of the most abundant proteins in the ECM, responsible for the tensile strength and elasticity of tissues, respectively. With aging, the synthesis of these proteins declines, leading to visible signs of aging such as wrinkles and loss of skin firmness. Cosmetic and therapeutic interventions often aim to stimulate the production of new collagen and elastin.
Hexapeptide-5 is a novel peptide sequence that is hypothesized to mimic natural growth factors and stimulate fibroblasts to increase the synthesis of ECM components. This document outlines the necessary protocols to rigorously evaluate the effects of Hexapeptide-5 on collagen and elastin production in a laboratory setting.
Putative Signaling Pathway of Hexapeptide-5
Hexapeptide-5 is believed to act as a signaling molecule that binds to cell surface receptors on fibroblasts, initiating an intracellular cascade that leads to the upregulation of genes responsible for collagen and elastin synthesis. While the precise pathway is under investigation, a likely mechanism involves the activation of the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of ECM production.[1]
Caption: Putative signaling pathway of Hexapeptide-5.
Experimental Workflow
A typical workflow to assess the effects of Hexapeptide-5 on collagen and elastin synthesis involves several stages, from initial cell culture to final data analysis.
Caption: General experimental workflow.
Data Presentation
Table 1: Quantitative Analysis of Collagen Synthesis
| Assay Type | Endpoint Measured | Vehicle Control | Hexapeptide-5 (Low Dose) | Hexapeptide-5 (High Dose) | Units |
| qPCR | COL1A1 mRNA Fold Change | 1.0 | Value | Value | Relative to Control |
| ELISA | Secreted Pro-collagen I | Value | Value | Value | ng/mL |
| Sircol™ Assay | Total Soluble Collagen | Value | Value | Value | µg/mL |
| Western Blot | Collagen Type I Protein | Value | Value | Value | Relative Densitometry |
Table 2: Quantitative Analysis of Elastin Synthesis
| Assay Type | Endpoint Measured | Vehicle Control | Hexapeptide-5 (Low Dose) | Hexapeptide-5 (High Dose) | Units |
| qPCR | ELN mRNA Fold Change | 1.0 | Value | Value | Relative to Control |
| Fastin™ Assay | Soluble Elastin | Value | Value | Value | µg/mL |
| Western Blot | Elastin Protein | Value | Value | Value | Relative Densitometry |
Experimental Protocols
Cell Culture and Hexapeptide-5 Treatment
Objective: To culture human dermal fibroblasts and treat them with Hexapeptide-5.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hexapeptide-5 stock solution (e.g., 10 mM in sterile water or DMSO)[2]
-
Vehicle control (sterile water or DMSO)
-
Cell culture plates (6-well, 24-well, or 96-well)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Seed HDFs in appropriate cell culture plates and allow them to adhere and grow to 70-80% confluency.
-
For experiments measuring secreted proteins, it is recommended to serum-starve the cells for 12-24 hours in serum-free or low-serum (0.5% FBS) medium to synchronize the cell cycle.[3]
-
Prepare working solutions of Hexapeptide-5 by diluting the stock solution in the appropriate culture medium. A suggested starting range for a dose-response is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.[3]
-
Remove the old medium and add the medium containing the different concentrations of Hexapeptide-5 or vehicle control to the cells.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cell culture supernatant for analysis of secreted proteins (ELISA, Sircol™, Fastin™) and/or lyse the cells for gene and protein expression analysis (qPCR, Western Blot).
Quantitative Real-Time PCR (qPCR) for COL1A1 and ELN
Objective: To quantify the mRNA expression levels of collagen type I (COL1A1) and elastin (ELN).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human COL1A1, ELN, and a housekeeping gene (e.g., GAPDH, ACTB)[4][5][6][7][8]
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target genes (COL1A1, ELN) and the housekeeping gene, SYBR Green master mix, and nuclease-free water.
-
qPCR Program: Run the qPCR reaction in a qPCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[5][8]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression of the target genes in Hexapeptide-5 treated samples relative to the vehicle control, normalized to the housekeeping gene.
ELISA for Secreted Pro-collagen Type I
Objective: To quantify the amount of secreted pro-collagen type I in the cell culture supernatant.
Materials:
-
Human Pro-collagen Type I N-terminal Propeptide (P1NP) ELISA kit[9][10][11][12][13]
-
Cell culture supernatant collected from treated cells
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the P1NP ELISA kit.
-
Briefly, add standards and cell culture supernatant samples to the wells of the antibody-coated microplate.
-
Incubate to allow the pro-collagen to bind to the immobilized antibody.
-
Wash the plate and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of pro-collagen in the samples by comparing their absorbance to the standard curve.
Sircol™ Soluble Collagen Assay
Objective: To quantify the total soluble collagen secreted into the cell culture medium.
Materials:
-
Cell culture supernatant
-
Microplate reader or spectrophotometer
Protocol:
-
Follow the detailed protocol provided with the Sircol™ assay kit.[14][15][16][17][18]
-
Allow the collagen-dye complex to precipitate.
-
Centrifuge to pellet the complex and discard the unbound dye.
-
Dissolve the pellet in the alkali reagent.
-
Determine the collagen concentration from a standard curve prepared with the provided collagen standard.
Fastin™ Elastin Assay
Objective: To quantify the amount of soluble elastin in cell culture supernatant or cell lysates.
Materials:
-
Cell culture supernatant or cell lysate
-
Microplate reader or spectrophotometer
Protocol:
-
Adhere to the manufacturer's protocol for the Fastin™ Elastin Assay.[19][22][23]
-
Briefly, the assay involves precipitating the elastin from the sample using the Elastin Precipitating Reagent.[19]
-
The precipitated elastin is then complexed with the Fastin™ Dye Reagent.
-
The unbound dye is removed by centrifugation.
-
The elastin-bound dye is then released and the absorbance is measured at 513 nm.[22]
-
The amount of elastin is quantified by comparison to a standard curve generated with the provided α-elastin standard.
Western Blot for Collagen Type I and Elastin
Objective: To detect and semi-quantify the protein levels of collagen type I and elastin in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against human collagen type I and elastin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel. Due to the large size and cross-linked nature of collagen and elastin, modifications to the denaturation step (e.g., using 10% β-mercaptoethanol and heating at 90-100°C for 10 minutes) and using gradient gels may be necessary.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies against collagen type I and elastin, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands to semi-quantify the protein levels, normalizing to a loading control like β-actin or GAPDH.
Immunofluorescence Staining for Collagen and Elastin
Objective: To visualize the deposition of collagen and elastin in the extracellular matrix.
Materials:
-
Cells grown on glass coverslips or chamber slides
-
4% paraformaldehyde for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies against human collagen type I and elastin
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow and treat the cells on coverslips or chamber slides as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Antibody Staining: Incubate the cells with primary antibodies against collagen and elastin, followed by incubation with the corresponding fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the stained cells using a fluorescence microscope and capture images for analysis.[25][26][27][28][29]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of Hexapeptide-5's ability to stimulate collagen and elastin synthesis. By employing a multi-faceted approach that includes the analysis of gene expression, protein secretion, and ECM deposition, researchers can obtain a comprehensive understanding of the peptide's biological activity. The provided data tables and diagrams serve as a guide for organizing and presenting the experimental findings. These methodologies are essential for the preclinical evaluation of Hexapeptide-5 as a potential agent in dermatology and regenerative medicine.
References
- 1. The mechanism and effect of hexapeptide-9 - Creative Peptides [creative-peptides.com]
- 2. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. origene.com [origene.com]
- 6. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. documents.thermofisher.cn [documents.thermofisher.cn]
- 10. raybiotech.com [raybiotech.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Human Pro-Collagen I alpha 1 ELISA Kit (ab210966) | Abcam [abcam.com]
- 13. Human PⅠNP(Procollagen Ⅰ N-Terminal Propeptide) ELISA Kit - Elabscience® [elabscience.com]
- 14. biovendor.com [biovendor.com]
- 15. ilexlife.com [ilexlife.com]
- 16. interchim.fr [interchim.fr]
- 17. accuratechemical.com [accuratechemical.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. biovendor.com [biovendor.com]
- 20. ilexlife.com [ilexlife.com]
- 21. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
- 22. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Advanced BioMatrix - Immunofluorescence Staining of Collagen [advancedbiomatrix.com]
- 29. Col-F, a Fluorescent Probe for Ex Vivo Confocal Imaging of Collagen and Elastin in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-5 is a synthetic peptide that plays a significant role in skin conditioning and the activation of endogenous repair mechanisms.[1] Specifically, Acetyl sh-Hexapeptide-5 Amide Acetate, a bioidentical fragment of the fibronectin molecule, is instrumental in reinforcing the skin's resilience, tautness, and smoothness, ultimately leading to a firmer appearance.[2] This peptide also contributes to balanced skin hydration.[2] This document provides detailed protocols for analyzing the gene expression of key extracellular matrix (ECM) components—collagen type I (COL1A1), elastin (B1584352) (ELN), and fibronectin (FN1)—in response to Hexapeptide-5 treatment using quantitative real-time PCR (qPCR).
Signaling Pathways
Hexapeptide-5, particularly in the form of Acetyl sh-Hexapeptide-5 Amide Acetate, is understood to exert its effects by interacting with the cellular machinery responsible for producing the skin's structural proteins. This interaction primarily involves the stimulation of signaling pathways that upregulate the expression of key extracellular matrix genes. The two principal pathways implicated are the Transforming Growth Factor-beta (TGF-β) signaling pathway and the Fibronectin-Integrin signaling pathway.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of cellular processes, including the synthesis of extracellular matrix proteins. Upon activation, this pathway leads to the transcription of genes encoding for proteins such as collagen and fibronectin, which are essential for maintaining the skin's structural integrity.
Caption: TGF-β Signaling Pathway stimulated by Hexapeptide-5.
Fibronectin-Integrin Signaling Pathway
As a bioidentical fragment of fibronectin, Acetyl sh-Hexapeptide-5 Amide Acetate can interact with integrin receptors on the cell surface. This interaction triggers a signaling cascade that influences gene expression related to the extracellular matrix, promoting cell adhesion and the synthesis of structural proteins.
Caption: Fibronectin-Integrin Signaling initiated by Hexapeptide-5.
Experimental Protocols
The following protocols outline the steps for treating human dermal fibroblasts with Hexapeptide-5 and subsequently analyzing gene expression changes using qPCR.
Experimental Workflow
Caption: Workflow for qPCR analysis of Hexapeptide-5 effects.
Protocol 1: Cell Culture and Hexapeptide-5 Treatment
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Treatment: Replace the culture medium with serum-free DMEM for 12-24 hours to synchronize the cells. Subsequently, treat the cells with the desired concentration of Acetyl sh-Hexapeptide-5 Amide Acetate (e.g., 1-10 µM) in fresh serum-free DMEM. Include a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers, following the manufacturer's protocol.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction. A typical reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Primer Sequences: The following table provides validated or commercially available primer sequences for the target and housekeeping genes.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Target Genes | ||
| COL1A1 | ACAACACCGAGGTGACTGAGAC | GGACACAACGATGCTTCCTGAG |
| ELN | GGTTGTGTCACCAGAAGCAGCT | CCGTAAGTAGGAATGCCTCCAAC |
| FN1 | ACAACACCGAGGTGACTGAGAC | GGACACAACGATGCTTCCTGAG |
| Housekeeping Genes | ||
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| IPO8 | TGGCTACAGAGAGGAAATCCG | GCTTTCTTCACCTTCCGCTAC |
| PUM1 | AGTGGAGGCAAGCTCAACAAG | GCCCAGGTTGTTTTCCAGTTG |
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method.
-
Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
-
Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt.
-
Data Presentation
Summarize the quantitative data from the qPCR experiments in a clear and structured table to facilitate easy comparison of the effects of Hexapeptide-5 on gene expression.
| Treatment | Target Gene | Fold Change (± SD) vs. Control | p-value |
| Hexapeptide-5 (1 µM) | COL1A1 | ||
| ELN | |||
| FN1 | |||
| Hexapeptide-5 (5 µM) | COL1A1 | ||
| ELN | |||
| FN1 | |||
| Hexapeptide-5 (10 µM) | COL1A1 | ||
| ELN | |||
| FN1 |
This table is a template. The actual data should be filled in based on experimental results. Statistical significance is typically determined using a t-test or ANOVA.
Conclusion
These application notes provide a comprehensive framework for investigating the effects of Hexapeptide-5 on the gene expression of crucial extracellular matrix components in human dermal fibroblasts. The detailed protocols and pathway diagrams offer a robust starting point for researchers and scientists in the fields of dermatology, cosmetic science, and drug development to explore the molecular mechanisms underlying the skin-rejuvenating properties of this peptide. Adherence to these protocols will enable the generation of reliable and reproducible data, contributing to a deeper understanding of Hexapeptide-5's biological activity.
References
Application of Hexapeptide-5 in Wound Healing Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Hexapeptide-5, also known by its INCI name Acetyl sh-Hexapeptide-5 Amide Acetate, is a synthetic peptide that has garnered attention primarily in the cosmetic industry for its skin-conditioning and anti-aging properties.[1][2] It is designed to be a biomimetic peptide, meaning it mimics natural peptides in the skin to influence cellular behavior.[3][4] Specifically, it is a synthetic analog of a fragment of fibronectin, a key protein in the extracellular matrix (ECM) that binds to other ECM components and cell surface receptors.[1] Its purported benefits include reinforcing skin resilience, improving firmness, and enhancing hydration.[1][2]
While direct, peer-reviewed studies on the application of Hexapeptide-5 in wound healing are limited, its known functions suggest a strong potential for promoting tissue repair. The process of wound healing is a complex biological cascade involving cell migration, proliferation, and the synthesis of new extracellular matrix components to restore tissue integrity. Peptides that can positively influence these processes are valuable candidates for therapeutic development. These application notes provide a framework for investigating the efficacy of Hexapeptide-5 in preclinical wound healing models.
Hypothesized Mechanism of Action in Wound Healing
Based on its identity as a fibronectin-mimetic peptide, Hexapeptide-5 is hypothesized to promote wound healing by interacting with cell surface receptors, such as integrins, on dermal fibroblasts and keratinocytes. This interaction can trigger intracellular signaling cascades that stimulate key healing processes:
-
Enhanced Cell Migration and Proliferation: By activating focal adhesion kinase (FAK) and downstream pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, Hexapeptide-5 may promote the migration of fibroblasts and keratinocytes to the wound site, a critical step in closing the wound gap.[3]
-
Increased Extracellular Matrix (ECM) Synthesis: Activation of signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway can lead to the upregulation of genes responsible for producing essential ECM proteins, including collagen and elastin.[5] This is crucial for rebuilding the dermal structure and restoring tensile strength to the healed tissue.
Proposed Signaling Pathway for Hexapeptide-5
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Hexapeptide-5 Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis (SPPS) of Hexapeptide-5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, with a primary focus on troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Hexapeptide-5 solid-phase synthesis?
Low yield in SPPS can arise from several factors throughout the synthesis process. The most common culprits include:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc protecting group may not be fully removed, which prevents the subsequent amino acid from coupling to the growing peptide chain, leading to truncated sequences.[1]
-
Inefficient Coupling: The coupling of an amino acid to the N-terminus of the growing peptide chain may be incomplete. This can be due to steric hindrance, poor activation of the amino acid, or peptide aggregation.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making reactive sites inaccessible to reagents.[1][4] This is a significant challenge in SPPS.
-
Resin-Related Issues: Poor swelling of the resin can limit the accessibility of reagents to the peptide chain.[4] Additionally, premature cleavage of the peptide from the resin can occur, especially with acid-labile linkers.[5]
-
Problems During Cleavage and Purification: The final cleavage of the peptide from the resin might be incomplete, or the peptide may be lost during the workup and purification steps.[4][6]
Q2: How can I detect incomplete coupling or deprotection during the synthesis?
Monitoring the progress of your synthesis is crucial for identifying issues early. Several methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative test to detect free primary amines on the resin beads.[4]
-
A positive result (blue beads) after a deprotection step indicates successful removal of the Fmoc group.
-
A negative result (yellow/colorless beads) after a coupling step suggests that the coupling reaction is complete.
-
Note: The Kaiser test gives a reddish-brown color with N-terminal proline residues; the Chloranil test can be used as an alternative for proline.[4]
-
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the piperidine (B6355638) solution used for Fmoc deprotection. The release of the dibenzofulvene-piperidine adduct has a characteristic absorbance around 301 nm, allowing for real-time monitoring of the deprotection reaction's completion.[4]
-
Test Cleavage and Analysis: Cleaving a small amount of the peptide-resin and analyzing the product by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is the most definitive method to check the status of your synthesis.[4] MS can identify the desired product as well as any truncated or deletion sequences, while HPLC provides a purity profile of the crude product.[7]
Q3: Can the specific sequence of Hexapeptide-5 present unique challenges?
While the exact sequence of Hexapeptide-5 can vary, certain amino acid compositions can present challenges. For instance, sequences containing sterically hindered amino acids or those prone to aggregation can lead to lower yields.[1][3] If the sequence contains residues like proline, coupling to it can be slow due to its secondary amine nature.[4]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in Hexapeptide-5 synthesis.
Problem 1: Low or No Peptide Obtained After Final Cleavage
| Symptom | Potential Cause | Recommended Action |
| Very little or no precipitate upon ether addition. | Incomplete Cleavage | Increase cleavage reaction time (e.g., from 1-2 hours to 3-4 hours). Perform a small-scale test cleavage on a few milligrams of resin to optimize conditions first.[4] |
| Inappropriate Cleavage Cocktail | Ensure the cleavage cocktail contains the correct scavengers for the protecting groups used in your synthesis.[4] | |
| Peptide Loss During Synthesis | Review synthesis monitoring data (e.g., Kaiser tests, UV monitoring) for signs of failed steps. Consider premature cleavage from the resin if using a highly acid-labile linker.[5] | |
| Peptide Solubility in Ether | Some peptides can be soluble in ether. After centrifugation, carefully collect and evaporate the ether supernatant to check for dissolved peptide.[6] |
Problem 2: HPLC Analysis of Crude Product Shows Low Purity and Multiple Peaks
| Symptom | Potential Cause | Recommended Action |
| Presence of deletion sequences (missing one or more amino acids). | Incomplete Coupling | At the problematic step, perform a "double coupling" by repeating the coupling reaction with fresh reagents.[2] Increase the equivalents of amino acid and coupling reagents.[2] Switch to a more powerful coupling reagent like HATU or HCTU.[3][4] |
| Incomplete Deprotection | Extend the Fmoc deprotection time.[8] Consider adding a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution, especially for sterically hindered positions.[4] | |
| Presence of truncation sequences (peptide synthesis stopped at a certain point). | Severe Peptide Aggregation | Switch the synthesis solvent from DMF to NMP, which is better at disrupting secondary structures.[4] Add chaotropic salts (e.g., 0.1 - 1 M LiCl) to the reaction mixture to break up aggregates.[3] |
| Poor Resin Swelling | Ensure the resin is fully swollen in the synthesis solvent for at least 30-60 minutes before the first coupling step.[4] |
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
Materials:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Resin sample (a few beads)
-
Heating block or water bath
Procedure:
-
Place a few beads of the peptide-resin into a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines. This is expected after a successful deprotection step.
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines. This is expected after a successful coupling step.
Protocol 2: Test Cleavage of Peptide from Resin
Materials:
-
Peptide-resin (approx. 5-10 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Microcentrifuge tubes
Procedure:
-
Place the peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail to the resin (approximately 100-200 µL).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a larger volume of cold diethyl ether (e.g., 1 mL).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and allow the peptide pellet to air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC and MS analysis.
Visualizing Workflows and Relationships
A clear understanding of the synthesis process and troubleshooting logic is essential. The following diagrams illustrate key workflows.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low yield in SPPS.
References
Technical Support Center: Optimizing RP-HPLC Gradient for Hexapeptide-5 Purification
Welcome to the technical support center for peptide purification. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols specifically tailored for researchers, scientists, and drug development professionals working on the purification of Hexapeptide-5 and other similar short-chain peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying a new hexapeptide?
A1: For a new peptide like Hexapeptide-5, a good starting point is to use a standard C18 column with a wide pore size (~300 Å), as larger pores allow peptides to interact more effectively with the stationary phase.[1][2] The mobile phases typically consist of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[3]
A broad "scouting" gradient, such as 5% to 95% B over 30-45 minutes, is recommended to determine the approximate concentration of ACN at which the peptide elutes.[4]
Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A2: TFA is an ion-pairing agent that is crucial for several reasons in peptide purification.[] It serves to:
-
Improve Peak Shape: It minimizes secondary interactions between basic amino acid residues and residual silanol (B1196071) groups on the silica-based column packing, which prevents peak tailing.[3]
-
Enhance Resolution: By forming ion pairs with charged residues on the peptide, it increases the peptide's overall hydrophobicity and leads to more consistent interactions with the stationary phase.
-
Control pH: It maintains a low pH (around 2-3), which keeps the carboxylic acid groups on the peptide protonated and provides sharp, symmetrical peaks.[6]
Q3: My hexapeptide is not retaining on a C18 column. What should I do?
A3: If your peptide elutes in the void volume, it is too polar for the starting conditions. You can try the following:
-
Lower the Initial Organic Concentration: Ensure your gradient starts at a very low percentage of Mobile Phase B (e.g., 0-5%).
-
Use a Different Ion-Pairing Agent: While TFA is common, other agents like formic acid (FA) might provide different selectivity, although they are weaker ion-pairing agents.[7]
-
Consider a Different Stationary Phase: If the peptide is extremely polar, a column with a different chemistry, such as a polar-embedded phase or a C8 column, might offer better retention.[8]
Q4: What is a "shallow gradient," and why is it important for peptide purification?
A4: A shallow gradient is one where the concentration of the organic solvent (Mobile Phase B) increases very slowly, typically at a rate of 0.5-1% per minute.[3][8] After an initial scouting run determines the approximate elution percentage of the target peptide, a shallow gradient is applied around that point. This is critical for separating the target peptide from closely eluting impurities, such as deletion sequences or incompletely deprotected peptides, which are common byproducts of peptide synthesis.[9][10]
Q5: How does temperature affect the separation?
A5: Increasing the column temperature (e.g., to 40-60°C) can be beneficial. It typically decreases mobile phase viscosity, which lowers backpressure and can improve peak efficiency.[11] It can also alter the selectivity of the separation, potentially resolving peaks that co-elute at ambient temperature. However, you must ensure your peptide is stable at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of hexapeptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-eluting Peaks | 1. Gradient is too steep: The organic solvent concentration increases too quickly, not allowing for separation of similar species.[12] 2. Incorrect stationary phase: The column chemistry does not provide enough selectivity for the target peptide and its impurities.[8] 3. Suboptimal mobile phase pH: The ionization state of the peptide and impurities are not sufficiently different.[6] | 1. After a scouting run, apply a shallow gradient (e.g., 0.5-1% B/min) across the region where the peptide elutes. 2. Try a different column chemistry (e.g., C8, Phenyl-Hexyl). 3. Change the mobile phase additive (e.g., from TFA to formic acid) to alter the pH and selectivity.[7] |
| Peak Tailing | 1. Secondary interactions: Basic residues on the peptide are interacting with acidic silanol groups on the column packing. 2. Column overload: Too much sample has been injected. 3. Metal contamination: Metal ions in the system can chelate with peptides containing acidic residues.[13] 4. Column degradation: The column is old or has been damaged by high pH.[14] | 1. Ensure the concentration of the ion-pairing agent (TFA) is sufficient (0.1%).[] 2. Reduce the injection volume or sample concentration. 3. Add a weak chelating agent like EDTA to the mobile phase or use a bio-inert HPLC system.[13] 4. Replace the column and use a guard column to extend its life.[14] |
| Peak Broadening | 1. Large extra-column volume: The tubing between the injector, column, and detector is too long or wide.[15] 2. Sample solvent is too strong: The sample is dissolved in a solvent stronger than the initial mobile phase.[16] 3. Low temperature: Can increase mobile phase viscosity and reduce diffusion rates.[11] 4. Column contamination or void: A buildup of impurities or a void at the column inlet disrupts the sample path.[17] | 1. Use tubing with a smaller internal diameter and minimize its length. 2. Dissolve the sample in Mobile Phase A or a weaker solvent. 3. Increase the column temperature (e.g., to 40°C). 4. Flush the column with a strong solvent. If a void is suspected, replace the column.[16] |
| Split Peaks | 1. Partially clogged frit: The inlet frit of the column is blocked, causing the sample flow to be uneven.[16] 2. Sample solvent mismatch: Injecting a sample in a solvent much stronger than the mobile phase can distort the peak.[16] 3. Void at the column inlet: A settled column bed creates two different flow paths for the sample. | 1. Replace the column frit or reverse-flush the column (check manufacturer's instructions first). 2. Dissolve the sample in the initial mobile phase. 3. Replace the column. Using a guard column can help prevent this. |
| High System Backpressure | 1. Blocked column or guard column: Particulate matter from the sample or mobile phase has clogged the frit.[18] 2. Precipitated sample/buffer: The sample or buffer has precipitated in the system due to low solubility. 3. Flow rate is too high: The set flow rate exceeds the column's pressure limits. | 1. Filter all samples and mobile phases before use. Replace the guard column or try back-flushing the analytical column. 2. Ensure the sample is fully dissolved and that buffers are soluble in the mobile phase composition. 3. Reduce the flow rate. |
| Ghost Peaks | 1. Contaminated mobile phase: Impurities in the water or organic solvent.[17] 2. Sample carryover: Residual sample from a previous injection is eluting. 3. Air bubbles in the detector. | 1. Use fresh, HPLC-grade solvents and additives.[19] 2. Run a needle wash program and inject a blank run (mobile phase only) to check for carryover. 3. Degas the mobile phases properly. |
Experimental Protocol: Gradient Optimization for Hexapeptide-5
This protocol provides a systematic approach to developing a purification method for Hexapeptide-5.
Preparation of Mobile Phases
-
Mobile Phase A:
-
Measure 1 L of HPLC-grade water into a clean solvent bottle.
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA).
-
Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.
-
-
Mobile Phase B:
-
Measure 1 L of HPLC-grade Acetonitrile (ACN) into a clean solvent bottle.
-
Carefully add 1.0 mL of TFA.
-
Mix thoroughly and degas.
-
-
Sample Preparation:
-
Dissolve the crude Hexapeptide-5 sample in Mobile Phase A at a concentration of approximately 1-2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Step 1: Scouting Gradient
The goal of this run is to quickly determine the approximate %B required to elute the peptide.
-
Column: C18, 300 Å, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214-220 nm (peptide bond absorption)[20]
-
Injection Volume: 10-20 µL
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) | Curve |
| 0.0 | 5 | Initial |
| 30.0 | 95 | Linear |
| 35.0 | 95 | Linear |
| 35.1 | 5 | Linear |
| 40.0 | 5 | Linear |
Analysis: Identify the retention time (t_R) of the main peptide peak. Use this to calculate the approximate %B at which it eluted. For example, if the peptide elutes at 15 minutes in a 30-minute gradient from 5% to 95% B, the elution concentration is approximately: 5% + ( (95% - 5%) / 30 min ) * 15 min = 5% + 45% = 50% B
Step 2: Optimization Gradient
Now, create a shallow gradient centered around the elution percentage found in the scouting run. This will expand the separation window and improve resolution.
-
Parameters: Keep the column, flow rate, detection, and injection volume the same as the scouting run.
-
Gradient Design: Design a gradient that is shallow around the target elution percentage. For our example of 50% B:
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) | Gradient Slope (%B/min) | Purpose |
| 0.0 | 5 | - | Initial Conditions |
| 5.0 | 5 | 0.0 | Column Equilibration |
| 10.0 | 40 | 7.0 | Rapidly ramp to near elution point |
| 40.0 | 60 | 0.67 | Shallow gradient for separation |
| 42.0 | 95 | 17.5 | Column Wash |
| 47.0 | 95 | 0.0 | Hold |
| 47.1 | 5 | - | Re-equilibrate |
| 55.0 | 5 | 0.0 | Hold for next injection |
Further Optimization:
-
If resolution is still insufficient, decrease the gradient slope further (e.g., to 0.5%/min).
-
If the peak shape is poor, consider adjusting the temperature or trying an alternative ion-pairing agent.[7][11]
Visualized Workflows
The following diagrams illustrate the logical processes for troubleshooting and method development.
Caption: Troubleshooting workflow for common RP-HPLC issues.
Caption: Experimental workflow for RP-HPLC gradient optimization.
References
- 1. hplc.eu [hplc.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mastelf.com [mastelf.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. uhplcs.com [uhplcs.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Preventing Aggregation of Hexapeptide-5 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Hexapeptide-5 in solution.
Troubleshooting Guides
Issue 1: Precipitate Formation or Cloudiness Observed in Hexapeptide-5 Solution
Possible Causes:
-
pH is at or near the isoelectric point (pI) of Hexapeptide-5: At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and promoting aggregation.
-
High Peptide Concentration: Increased concentration can enhance intermolecular interactions, leading to aggregation.
-
Suboptimal Temperature: Elevated temperatures can increase the rate of aggregation.[1] Conversely, freeze-thaw cycles can also induce aggregation.[1][2]
-
Inappropriate Solvent or Buffer: The ionic strength and composition of the solvent can significantly impact peptide solubility and stability.[3]
Troubleshooting Steps:
-
Adjust pH: Modify the pH of the solution to be at least 1-2 units away from the isoelectric point (pI) of Hexapeptide-5. For many peptides, a slightly acidic pH range (e.g., 3-5) can minimize aggregation.[1]
-
Optimize Concentration: If possible, work with lower concentrations of Hexapeptide-5.
-
Control Temperature: Store stock solutions at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
-
Buffer and Excipient Screening: Conduct a screening study with different buffer systems (e.g., acetate (B1210297), citrate, phosphate) and excipients known to inhibit peptide aggregation.
Issue 2: Inconsistent or Poor Results in Biological Assays
Possible Causes:
-
Presence of Soluble Aggregates: Not all aggregates are visible as precipitates. Soluble oligomers can be present and may have altered biological activity or interfere with assays.
-
Peptide Degradation: Chemical degradation pathways such as hydrolysis or oxidation can lead to loss of active peptide.[1]
Troubleshooting Steps:
-
Characterize Peptide Solution: Before use in assays, characterize the Hexapeptide-5 solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Incorporate Excipients: Consider the addition of excipients to the formulation to prevent aggregation. Common excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), surfactants (e.g., Polysorbate 20/80), and certain amino acids (e.g., arginine, glycine).[4][5][6]
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of Hexapeptide-5 from a properly stored, aggregate-free stock.
-
Filter the Solution: Filtering the peptide solution through a 0.22 µm filter can remove small aggregates before use.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Hexapeptide-5 to aggregate in solution?
A1: The primary factors influencing peptide aggregation include pH, temperature, peptide concentration, and the ionic strength of the solution.[3] The intrinsic properties of the peptide, such as its amino acid sequence and hydrophobicity, also play a crucial role.[4]
Q2: How can I determine the optimal pH for my Hexapeptide-5 solution to prevent aggregation?
A2: To determine the optimal pH, you can perform a pH screening study. Prepare small-scale solutions of Hexapeptide-5 in a series of buffers with varying pH values (e.g., from pH 3 to 8). Monitor the solutions for signs of aggregation over time using visual inspection and analytical techniques like turbidity measurement or DLS. The pH that maintains the lowest level of aggregation over time is considered optimal. A slightly acidic pH is often beneficial for peptide stability.[1]
Q3: What are some common excipients used to prevent peptide aggregation, and how do they work?
A3: Several types of excipients can be used:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These act as stabilizers by being preferentially excluded from the peptide surface, which favors the more compact, native state of the peptide.[6]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent aggregation at interfaces (e.g., air-water, vial surface) and can also bind to hydrophobic patches on the peptide to prevent self-association.[5][7]
-
Amino Acids (e.g., Arginine, Glycine, Proline): Arginine, for example, is thought to suppress aggregation by interacting with hydrophobic and charged regions on the peptide surface.[6][8]
-
Salts: Salts can modulate electrostatic interactions and colloidal stability. Their effect is complex and can be ion-specific (Hofmeister series).[4][7]
Q4: Can freeze-thaw cycles affect the stability of my Hexapeptide-5 solution?
A4: Yes, repeated freeze-thaw cycles can induce aggregation. During the freezing process, the concentration of the peptide and buffer components can increase in the unfrozen liquid phase, which can promote aggregation. To avoid this, it is highly recommended to aliquot your stock solution into single-use volumes.[1][2]
Q5: What analytical techniques can I use to detect and quantify Hexapeptide-5 aggregation?
A5: Several techniques are available:
-
Visual Inspection: The simplest method to check for visible precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[9][10]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution and is very sensitive to the presence of aggregates.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[10]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a β-sheet structure.[7][11]
Data Presentation
Table 1: Effect of pH on Hexapeptide-5 Aggregation (Hypothetical Data)
| pH | Buffer System | Initial Turbidity (A350) | Turbidity after 24h at 25°C (A350) |
| 3.0 | Acetate | 0.005 | 0.008 |
| 4.0 | Acetate | 0.004 | 0.005 |
| 5.0 | Acetate | 0.004 | 0.004 |
| 6.0 | Phosphate | 0.006 | 0.015 |
| 7.0 | Phosphate | 0.010 | 0.050 |
| 8.0 | Phosphate | 0.012 | 0.085 |
Disclaimer: Data is for illustrative purposes only.
Table 2: Effect of Excipients on Hexapeptide-5 Aggregation at pH 7.0 (Hypothetical Data)
| Excipient | Concentration (%) | Initial DLS (Z-average, nm) | DLS after 24h at 25°C (Z-average, nm) |
| None | 0 | 10 | 500 |
| Sucrose | 5 | 10 | 50 |
| Arginine | 1 | 12 | 75 |
| Polysorbate 80 | 0.02 | 11 | 40 |
Disclaimer: Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Hexapeptide-5 Stock Solution
Objective: To prepare a concentrated, aggregate-free stock solution of Hexapeptide-5.
Materials:
-
Lyophilized Hexapeptide-5 powder
-
Sterile, high-purity water or an appropriate buffer (e.g., 50 mM acetate buffer, pH 5.0)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Allow the vial of lyophilized Hexapeptide-5 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of sterile water or buffer to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex the solution for 1-2 minutes to aid dissolution.
-
If the peptide does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming (not exceeding 40°C) may also be applied if necessary.[2]
-
Once the peptide is completely dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.[2]
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to prevent contamination and avoid freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Hexapeptide-5 Aggregation
Objective: To quantitatively monitor the fibrillar aggregation of Hexapeptide-5 over time.
Materials:
-
Hexapeptide-5 working solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare the Hexapeptide-5 working solution at the desired concentration in the assay buffer.
-
Prepare the ThT working solution by diluting the ThT stock solution in the assay buffer to a final concentration of 20 µM.
-
In a 96-well plate, add a specific volume of the Hexapeptide-5 working solution to each well.
-
Add an equal volume of the ThT working solution to each well containing the peptide. Include control wells with buffer and ThT only.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve is often indicative of nucleated fibril formation.[7]
Visualizations
Caption: Troubleshooting workflow for visible aggregation of Hexapeptide-5.
Caption: Mechanism of action of anti-aggregation excipients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. approcess.com [approcess.com]
- 11. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Common Side Reactions in Fmoc-Based Peptide Synthesis
Welcome to the technical support center for Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during their experiments.
Table of Contents
-
Aspartimide Formation
-
Diketopiperazine (DKP) Formation
-
Incomplete Deprotection & Coupling
-
Peptide Aggregation
-
Side Reactions of Specific Amino Acids
-
Arginine
-
Cysteine
-
Methionine
-
Aspartimide Formation
Aspartimide formation is a significant side reaction that occurs when synthesizing peptides containing aspartic acid (Asp).[1][2][3] This intramolecular cyclization is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-peptides, which are often difficult to separate from the target peptide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic? A1: Aspartimide formation is an intramolecular side reaction involving the side chain of an aspartic acid residue.[1][3] The backbone amide nitrogen attacks the side-chain carbonyl, forming a succinimide (B58015) ring. This is problematic because the aspartimide ring can be opened by a nucleophile (like piperidine (B6355638) or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as piperidide adducts.[1][2] These byproducts can be difficult to detect and separate as they may have the same mass as the target peptide.[2]
Q2: Which sequences are most susceptible to aspartimide formation? A2: Sequences where the amino acid C-terminal to the Asp residue has a small, unhindered side chain are particularly prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.[1]
Q3: How can I detect aspartimide formation? A3: Aspartimide formation can be challenging to detect because the resulting α- and β-aspartyl peptides have the same mass as the desired product.[2] However, the piperidide adducts will have a mass increase. Careful analysis of the crude peptide by HPLC may reveal closely eluting peaks. Tandem mass spectrometry (MS/MS) can also be used to identify the characteristic fragmentation pattern of the β-aspartyl linkage.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Multiple peaks with the same mass as the target peptide in HPLC. | Aspartimide formation leading to α- and β-aspartyl peptides.[2] | - Modify the deprotection conditions. - Use a sterically hindered protecting group for the Asp side chain. - Employ backbone protection on the adjacent residue. |
| Peak with mass +85 Da higher than the target peptide. | Piperidide adduct formation from the opening of the aspartimide ring.[1] | - Reduce piperidine concentration or deprotection time. - Add HOBt to the deprotection solution.[3][4] |
Prevention Strategies & Protocols
To reduce the basicity of the deprotection solution and minimize aspartimide formation, 1-hydroxybenzotriazole (B26582) (HOBt) can be added.[3][4]
Reagents:
-
Deprotection solution: 20% piperidine in DMF containing 0.1 M HOBt.
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Agitate for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Proceed with the coupling step.
The choice of the side-chain protecting group for Aspartic acid can significantly impact the extent of aspartimide formation.
| Protecting Group | Model Peptide Sequence | Aspartimide Formation (% per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | High | [2] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Moderate | [2] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 0.1 | [2] |
Data from a study simulating 100 deprotection cycles by treating the resin-bound peptide with 20% piperidine in DMF for 200 minutes.[2]
Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a common side reaction that leads to chain truncation and loss of the peptide from the resin.[5] It occurs at the dipeptide stage, especially when Proline is the second amino acid.[5][6]
Frequently Asked questions (FAQs)
Q1: What is diketopiperazine (DKP) formation? A1: DKP formation is an intramolecular cyclization of a dipeptide, resulting in a stable six-membered ring that is cleaved from the solid support.[5] This side reaction leads to a truncated peptide and a lower yield of the desired full-length peptide.[5]
Q2: Which amino acids are most likely to cause DKP formation? A2: The N-terminal dipeptide sequence is critical. Sequences containing Proline or other secondary amino acids at the second position (C-terminal) are highly susceptible to DKP formation.[5][6]
Q3: How can I identify DKP formation? A3: DKP formation results in the loss of the peptide chain from the resin. You can detect the cyclic dipeptide byproduct in the cleavage solution by HPLC and Mass Spectrometry.[5] It will typically appear as an early-eluting peak in the HPLC chromatogram with a mass corresponding to the cyclic dipeptide.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low yield of the final peptide. | Loss of peptide from the resin due to DKP formation.[5] | - Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin).[4][6] - Couple the third amino acid immediately after the deprotection of the second. - Use a dipeptide building block. |
| Presence of a low molecular weight peak in HPLC corresponding to the dipeptide. | Formation and cleavage of the diketopiperazine.[5] | - Modify the deprotection conditions (e.g., use a weaker base or lower concentration).[7][8] |
Prevention Strategies & Protocols
The steric hindrance of the 2-chlorotrityl linkage to the peptide C-terminus effectively suppresses DKP formation.[6]
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Dissolve the first Fmoc-amino acid in DCM.
-
Add DIPEA to the amino acid solution.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.[9]
-
Wash the resin and proceed with the standard SPPS cycle.
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [7] |
| 5% Piperidine/DMF | 12.2 | [7] |
| 5% Piperazine/DMF | < 4.0 | [7] |
| 2% DBU/5% Piperazine/NMP | Drastically Reduced | [7] |
Data from a study on a DKP-prone sequence.[7]
Incomplete Deprotection & Coupling
Incomplete removal of the Fmoc group (deprotection) or incomplete formation of the peptide bond (coupling) leads to deletion sequences, where one or more amino acids are missing from the final peptide.[10]
Frequently Asked Questions (FAQs)
Q1: What are the consequences of incomplete deprotection or coupling? A1: Both incomplete deprotection and incomplete coupling result in the formation of deletion sequences, which are peptides missing one or more amino acids.[10] These impurities can be very difficult to separate from the target peptide, leading to a lower overall yield and purity.[10]
Q2: What causes incomplete deprotection? A2: Incomplete deprotection can be caused by several factors, including peptide aggregation, the formation of secondary structures like β-sheets, and the use of suboptimal reagents or protocols (e.g., degraded piperidine, insufficient reaction time).[10][11]
Q3: What leads to incomplete coupling? A3: Incomplete coupling can be due to steric hindrance from bulky amino acids, peptide aggregation, or inefficient activation of the incoming amino acid.[12]
Troubleshooting Workflow
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Hydrophobic Hexapeptides for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing hydrophobic hexapeptides for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic hexapeptide won't dissolve in aqueous buffers. What is the first step I should take?
A1: The primary strategy for dissolving a hydrophobic peptide is to first use a minimal amount of a strong organic solvent to create a concentrated stock solution before slowly diluting it into your aqueous buffer.[1] Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[2][3]
Recommended initial organic solvents include:
-
Dimethyl Sulfoxide (DMSO) : A powerful and common solvent for hydrophobic peptides due to its low toxicity in many biological assays.[2][3]
-
Dimethylformamide (DMF) : A good alternative to DMSO, particularly for peptides containing oxidation-prone residues like Cysteine (Cys) or Methionine (Met).[1][4]
-
Acetonitrile (ACN) : Another effective organic solvent for dissolving hydrophobic peptides.[2][4]
Q2: What is the correct procedure for dissolving my peptide using an organic solvent?
A2: Following a systematic procedure is crucial to prevent precipitation and ensure accurate concentrations.
-
Equilibrate : Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation.[1]
-
Concentrated Stock : Add a small amount of the chosen organic solvent (e.g., 30-50 µl of 100% DMSO) to the peptide.[1][5]
-
Ensure Complete Dissolution : Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. The solution should be clear and free of particulates.[1][2][6][7]
-
Slow Dilution : Slowly add the concentrated peptide stock solution dropwise into your stirring aqueous buffer.[1][4][5] This gradual dilution is critical to prevent the peptide from precipitating out of the solution.[1][4]
Q3: My peptide precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution indicates that you have exceeded the peptide's solubility limit in the final aqueous solution.[1] Here are some troubleshooting steps:
-
Reduce Final Concentration : Your target concentration in the aqueous buffer may be too high. Attempt to prepare a more dilute final solution.[1]
-
Increase Organic Co-solvent : The final concentration of the organic co-solvent in your buffer might be too low. However, be mindful of the tolerance of your assay. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid cytotoxicity.[1][5][8] For sensitive primary cells, this may need to be even lower (<0.1%).[5]
-
Re-dissolve and Lyophilize : If precipitation is persistent, the peptide may need to be re-lyophilized to remove the solvent before attempting solubilization with a different solvent or condition.[2][4]
Q4: Can I use pH adjustment to improve the solubility of my hydrophobic hexapeptide?
A4: Yes, pH can significantly influence peptide solubility, even for hydrophobic peptides, by altering the charge of acidic or basic residues.[6][9][10]
-
Basic Peptides : If your hexapeptide has a net positive charge (contains residues like Lysine (K), Arginine (R), or Histidine (H)), try dissolving it in a slightly acidic solution, such as 10% acetic acid.[11][12]
-
Acidic Peptides : If your hexapeptide has a net negative charge (contains residues like Aspartic Acid (D) or Glutamic Acid (E)), try dissolving it in a slightly basic solution, such as 10% ammonium (B1175870) bicarbonate or 0.1M ammonium hydroxide.[4][11][12]
-
Neutral Peptides : For neutral peptides, or those with a high percentage of hydrophobic residues, pH adjustment is less effective, and the use of organic solvents is the recommended starting point.[2][4][6]
Q5: Are there other additives that can help improve solubility?
A5: Yes, for particularly challenging peptides, other agents can be used, but their compatibility with your assay must be carefully considered.
-
Chaotropic Agents : Agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) disrupt the hydrogen-bonding network and hydrophobic interactions that can lead to aggregation or "gelling".[2][4][12][13] These are harsh denaturants and may interfere with biological systems.[2][13][14]
-
Detergents : Non-ionic or zwitterionic detergents can aid in solubilizing highly hydrophobic peptides.[15]
Q6: My peptide contains Cysteine (Cys) or Methionine (Met). Are there any special considerations?
A6: Yes. Peptides containing Cys, Met, or Tryptophan (Trp) are susceptible to oxidation.[2] It is recommended to avoid using DMSO as it can oxidize the side chains of Cys and Met residues.[4][6] Use DMF as an alternative.[6][8] Additionally, using oxygen-free buffers or adding a reducing agent like DTT for Cys-containing peptides can prevent oxidation and unwanted disulfide bond formation.[2][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lyophilized peptide will not dissolve in the initial organic solvent. | Insufficient solvent volume or inadequate mixing. | Add a slightly larger volume of the organic solvent. Use sonication (3x 10-second bursts on ice) to aid dissolution.[2][6] Gentle warming (<40°C) can also be attempted.[2][9][15] |
| Peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or suspension of the peptide. | The peptide is not fully dissolved. Centrifuge the solution to pellet any undissolved material before use.[6] A clear solution indicates proper solubilization.[2][7] |
| Peptide precipitates out of solution over time, even at -20°C. | The peptide is aggregating at the storage concentration. | Prepare fresh solutions for each experiment or store at a lower concentration. Aliquoting the stock solution can prevent issues from repeated freeze-thaw cycles.[7] |
| Inconsistent results between experiments. | Inaccurate peptide concentration due to improper solubilization. | Ensure the peptide is fully dissolved before making final dilutions. Re-evaluate the solubilization protocol to ensure consistency. Improper solubilization is a major source of experimental error.[2] |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Initial Organic Solvent Volume | 30 - 50 µL | Use a minimal amount to create a concentrated stock.[5] |
| Final DMSO Concentration (Cell-based assays) | ≤ 0.5% (v/v) | Most cell lines tolerate 0.5%.[5] Some may tolerate up to 1%.[5] |
| Final DMSO Concentration (Primary cells) | < 0.1% (v/v) | Primary cells are more sensitive to DMSO toxicity.[5] |
| Acidic Solution for Basic Peptides | 10% Acetic Acid | To help dissolve peptides with a net positive charge.[11] |
| Basic Solution for Acidic Peptides | 10% Ammonium Bicarbonate | To help dissolve peptides with a net negative charge.[11] |
| Chaotropic Agent Concentration | 6M Guanidine HCl or 8M Urea | Use as a last resort; highly likely to interfere with biological assays.[12] |
Experimental Protocols
Protocol 1: Standard Solubilization of a Hydrophobic Hexapeptide using DMSO
-
Bring the lyophilized peptide vial to room temperature in a desiccator.
-
Add 40 µL of 100% DMSO to the vial.
-
Vortex the vial for 30 seconds.
-
Place the vial in a bath sonicator on ice and sonicate for 3 cycles of 10 seconds each, with a 30-second rest on ice between cycles.
-
Visually inspect the solution to ensure it is completely clear and free of particulates.
-
While gently stirring your target aqueous buffer (e.g., PBS), slowly add the peptide-DMSO stock solution drop-by-drop until your desired final peptide concentration is reached. Ensure the final DMSO concentration is compatible with your assay (e.g., ≤ 0.5%).
-
If the solution remains clear, it is ready for use. If turbidity appears, you have exceeded the solubility limit.
Protocol 2: pH Adjustment for a Basic Hydrophobic Hexapeptide
-
Calculate the net charge of your peptide at neutral pH. If the net charge is positive, proceed with this protocol.
-
Bring the lyophilized peptide vial to room temperature.
-
Prepare a 10% acetic acid solution in sterile, deionized water.
-
Add a small volume (e.g., 50 µL) of the 10% acetic acid to the peptide.
-
Vortex gently to dissolve. If needed, sonicate as described in Protocol 1.
-
Once fully dissolved, slowly dilute the peptide stock into your final aqueous buffer to the desired concentration.
-
Verify the pH of the final solution and adjust if necessary for your experimental conditions.
Visual Workflows
Caption: Decision workflow for solubilizing hydrophobic peptides.
Caption: Troubleshooting logic for peptide precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. biosynth.com [biosynth.com]
- 8. biocat.com [biocat.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Synthesis Knowledge Base [peptide2.com]
- 11. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cleavage Cocktail for Hexapeptide-5 from Resin
Welcome to the Technical Support Center for the optimization of the cleavage cocktail for Hexapeptide-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crucial step of cleaving a synthetic peptide from its solid-phase resin support.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A1: In SPPS, the cleavage cocktail serves two main purposes. First, it cleaves the covalent bond linking the synthesized peptide to the solid resin support. Second, it removes the side-chain protecting groups from the amino acid residues, a process known as global deprotection. The most common method for this is acidolysis, typically using a strong acid like trifluoroacetic acid (TFA).[1][2][3]
Q2: Why are scavengers essential components of a cleavage cocktail?
A2: During the cleavage and deprotection process, highly reactive carbocations are generated from the protecting groups (e.g., Boc, tBu) and the resin linker.[3][4] These electrophilic species can cause undesired modifications to sensitive amino acid residues with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to impurities.[3][4] Scavengers are added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing these side reactions and preserving the integrity of the synthesized peptide.[1][2][3]
Q3: What are some common scavengers and which amino acid residues do they protect?
A3: The choice of scavengers is critical and depends on the amino acid composition of the peptide.[1][3] Common scavengers and their primary targets include:
-
Triisopropylsilane (TIS): An effective scavenger for trityl (Trt) groups and other carbocations. It can also reduce methionine sulfoxide (B87167) back to methionine.[1]
-
Water (H₂O): Acts as a scavenger and is necessary for the hydrolysis of the ester linkage to the resin.[1]
-
1,2-Ethanedithiol (EDT): A strong, though odorous, scavenger particularly effective for protecting Tryptophan residues.[1]
-
Thioanisole: Another sulfur-containing scavenger used to protect Tryptophan.[1]
-
Phenol: Used to protect Tyrosine and Tryptophan residues from alkylation.[1]
Q4: How do I select the appropriate cleavage cocktail for my Hexapeptide-5?
A4: The optimal cleavage cocktail depends on the specific amino acid sequence of your Hexapeptide-5. For peptides without sensitive residues, a standard mixture of 95% TFA, 2.5% TIS, and 2.5% water is often sufficient.[3][5][6] However, if your hexapeptide contains residues like Cysteine, Tryptophan, or Methionine, a more robust cocktail with additional scavengers is necessary to prevent side reactions.[3][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the cleavage of Hexapeptide-5 in a question-and-answer format.
Issue 1: Low peptide yield after cleavage and precipitation.
-
Question: My final peptide yield is significantly lower than expected. What are the possible causes and solutions?
-
Answer: Low peptide yield can arise from several factors:
-
Incomplete Cleavage: The cleavage reaction time (typically 1-3 hours) may have been insufficient, especially for sterically hindered residues.[8] Consider extending the reaction time and performing a small-scale test cleavage to analyze the resin for remaining peptide.[8]
-
Peptide Adsorption to Resin: The cleaved peptide might be adsorbing to the resin beads. Ensure thorough washing of the resin with fresh TFA after the initial filtration.[8]
-
Inefficient Precipitation: The choice and amount of ether for precipitation are crucial. Cold methyl tert-butyl ether (MTBE) is often preferred, used at 8-10 times the volume of the TFA filtrate.[8] If your peptide is partially soluble in the ether, you may need to recover it from the supernatant by evaporation.[2]
-
Resin Reattachment: Peptides with C-terminal Trp or Met can sometimes re-attach to the resin. Including a scavenger like EDT in the cleavage cocktail can help minimize this.[4][9]
-
Issue 2: My mass spectrometry analysis shows peaks corresponding to the peptide with protecting groups still attached.
-
Question: How can I ensure complete deprotection of the side chains?
-
Answer: The persistence of protecting groups is a common issue.[8]
-
Insufficient Cleavage Time: Some protecting groups, particularly those on arginine (Pbf, Pmc), may require longer cleavage times for complete removal.[4][10]
-
Suboptimal Cocktail: The cleavage cocktail may not be strong enough. While standard TFA-based cocktails are effective for most protecting groups, some may require harsher conditions or specific scavengers for efficient removal.
-
Issue 3: I observe unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Question: What could be the source of these impurities and how can I avoid them?
-
Answer: Unexpected peaks can be due to side-chain modifications during cleavage or issues during synthesis.
-
Alkylation of Sensitive Residues: This is a common problem if your Hexapeptide-5 contains Trp, Cys, or Met and you used an inadequate scavenger cocktail.[2] The solution is to use a cocktail with the appropriate scavengers (see Data Presentation section).
-
Aspartimide Formation: If your sequence contains Asp-Gly or Asp-Ser, aspartimide formation can occur. While this is often a problem during synthesis, cleavage conditions can sometimes worsen it.[8] Using milder cleavage conditions might be necessary.
-
Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide. Using a cleavage cocktail that contains reagents to prevent this, such as Reagent H, can be beneficial.[7]
-
Issue 4: The peptide is difficult to dissolve after precipitation.
-
Question: My precipitated peptide won't dissolve for purification. What can I do?
-
Answer: This can happen with hydrophobic or aggregation-prone peptides.
-
Residual Solvent: Residual ether from precipitation can sometimes cause an oily appearance. Lyophilizing the crude peptide can help remove residual solvents.[9]
-
Solvent Choice: Try suspending the crude peptide in a mixture of water and acetonitrile, then add DMSO dropwise until it dissolves before lyophilization.[9]
-
Data Presentation
Table 1: Common TFA Cleavage Cocktails for Peptide Synthesis
| Reagent Name | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" cocktail where TIS replaces thiol scavengers. Useful for peptides with trityl groups, but does not prevent Met oxidation.[3][7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][3][7] |
| Reagent H | TFA, Phenol, Thioanisole, EDT, DMS, Ammonium Iodide, H₂O | Specifically designed to prevent methionine oxidation during cleavage.[7] |
Experimental Protocols
Protocol 1: Standard Cleavage for Hexapeptides without Sensitive Residues
This protocol is suitable for peptides that do not contain sensitive amino acids such as Trp, Met, or Cys.[1]
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold methyl tert-butyl ether (MTBE) (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Sintered glass funnel
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 2 mL) to remove any residual DMF and then dry under vacuum for at least 1 hour.[1]
-
Cleavage Cocktail Preparation (Freshly Prepared): In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.[1]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8] Gently agitate the mixture at room temperature for 2-3 hours.[1][8]
-
Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
Peptide Precipitation: In a larger centrifuge tube, add cold MTBE (approximately 10 times the volume of the TFA filtrate).[1][8] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[1]
-
Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold MTBE two more times to remove residual scavengers.[8]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]
Protocol 2: Cleavage for Hexapeptides with Sensitive Residues (e.g., Trp, Met, Cys)
This protocol is recommended for peptides containing sensitive residues that are prone to modification during cleavage.[1]
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K - Freshly Prepared): In a fume hood, prepare Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v). For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).[1][3]
-
Cleavage Reaction: Follow step 3 from Protocol 1, using the freshly prepared Reagent K.
-
Peptide Isolation: Follow step 4 from Protocol 1.
-
Peptide Precipitation: Follow step 5 from Protocol 1.
-
Peptide Collection and Washing: Follow step 6 from Protocol 1.
-
Drying: Follow step 7 from Protocol 1.
Mandatory Visualization
Caption: A step-by-step workflow for the cleavage and isolation of a synthetic peptide from resin.
Caption: A troubleshooting decision tree for common issues encountered during peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. researchgate.net [researchgate.net]
minimizing racemization during amino acid coupling in Hexapeptide-5 synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of Hexapeptide-5.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This leads to the incorporation of the incorrect D-amino acid into the peptide chain, resulting in a diastereomeric impurity that can be difficult to remove and may alter the biological activity of the final peptide.
Q2: Which amino acids in the Hexapeptide-5 sequence (Phe-Gly-Val-Sta-Ala-Phe-OMe) are most susceptible to racemization?
A2: While any chiral amino acid can racemize under certain conditions, the coupling of Phenylalanine (Phe) and the sterically hindered Valine (Val) in the Hexapeptide-5 sequence requires careful consideration.[1] The non-proteinogenic amino acid Statine (Sta) also presents a unique challenge. Although Glycine is achiral and Alanine is less prone to racemization, the conditions used for coupling the more sensitive residues can impact the overall purity.
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: The two primary mechanisms are:
-
Oxazolone (B7731731) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The acidity of the alpha-proton is increased in this intermediate, allowing for its removal by a base and subsequent re-protonation from either face, leading to racemization.[2]
-
Direct Enolization: A strong base can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.[2]
Troubleshooting Guide: Minimizing Racemization in Hexapeptide-5 Synthesis
This guide addresses common issues encountered during the synthesis of Hexapeptide-5 and provides targeted solutions to minimize racemization.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Phe diastereomer detected. | Over-activation of Phenylalanine: Using highly reactive coupling reagents without additives can increase oxazolone formation.[3] | - Use a carbodiimide (B86325) reagent like DIC in combination with a racemization-suppressing additive such as Oxyma or HOBt. - Consider using a phosphonium (B103445) salt-based reagent like PyBOP, which is known for low racemization.[4] |
| Strong Base: The use of a strong, non-hindered base can promote racemization.[5] | - Opt for a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5] | |
| Incomplete coupling at the Valine residue, leading to repeated couplings and increased racemization risk for the preceding amino acid. | Steric Hindrance: The bulky side chain of Valine can slow down the coupling reaction.[1] | - Employ a highly efficient coupling reagent such as HATU or HCTU, which are effective for sterically hindered couplings.[6] - Increase the coupling time or temperature slightly, but monitor for racemization. |
| Racemization observed during the coupling of Statine. | Unique structure of Statine: The β-hydroxy-γ-amino acid structure may influence its susceptibility to racemization. | - Use mild coupling conditions. The combination of DIC/Oxyma is a good starting point. - Minimize the activation time before adding the resin-bound peptide. |
| General increase in racemization across multiple coupling steps. | Elevated Temperature: Higher temperatures accelerate both coupling and racemization.[3] | - Perform couplings at room temperature or 0°C if possible. - If using microwave synthesis, optimize the temperature to balance coupling efficiency and racemization. |
| Prolonged Reaction Times: Extended exposure to coupling reagents and bases increases the risk of racemization.[3] | - Monitor the reaction closely using a ninhydrin (B49086) test and stop the reaction once complete. - Use a more efficient coupling reagent to shorten the required reaction time. |
Quantitative Data on Coupling Reagents and Racemization
The choice of coupling reagent and additive significantly impacts the level of racemization. The following table provides a comparative overview of common coupling reagent systems and their associated racemization levels.
| Coupling Reagent/Additive | Base | Relative Racemization Level | Key Considerations |
| DIC/HOBt | DIPEA/NMM | Low | A classic and cost-effective choice with good racemization suppression.[4] |
| DIC/Oxyma | DIPEA/NMM | Very Low | Oxyma is a highly effective and non-explosive alternative to HOBt, often showing superior racemization suppression.[7] |
| HBTU/HOBt | DIPEA/NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1] |
| HATU/HOAt | DIPEA/NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[2] |
| PyBOP | DIPEA/NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[4] |
| HCTU | DIPEA/NMM | Very Low | More reactive than HBTU due to the 6-chloro substituent, leading to faster couplings and reduced racemization risk.[6] |
| COMU | DIPEA/NMM | Very Low | A third-generation uronium salt with excellent performance in suppressing racemization.[6] |
Note: "Very Low" and "Low" are qualitative descriptors based on literature data where specific quantitative values can vary depending on the peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Hexapeptide-5 (Phe-Gly-Val-Sta-Ala-Phe-OMe) with Minimized Racemization
This protocol outlines a manual solid-phase peptide synthesis (SPPS) procedure using Fmoc/tBu chemistry, focusing on minimizing racemization.
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Phe-Wang resin or equivalent.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
After a negative test, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Specific Coupling Considerations for Hexapeptide-5:
-
Coupling of Fmoc-Ala-OH, Fmoc-Sta-OH, and Fmoc-Gly-OH: Follow the general coupling protocol with DIC/Oxyma.
-
Coupling of Fmoc-Val-OH: Due to steric hindrance, consider using HATU (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.) for more efficient coupling.
-
Coupling of Fmoc-Phe-OH: Use the DIC/Oxyma protocol to minimize racemization.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge, wash the peptide pellet with cold ether, and dry under vacuum.
-
Protocol 2: Quantification of Racemization using Marfey's Method
This protocol describes a standard procedure to determine the extent of racemization in the synthesized Hexapeptide-5.
-
Peptide Hydrolysis:
-
Place a small amount (approx. 0.5 mg) of the purified peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Cool the tube, open it carefully, and evaporate the HCl to dryness under vacuum.
-
-
Derivatization with Marfey's Reagent (L-FDAA):
-
Dissolve the amino acid hydrolysate in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 40 µL of 1 M sodium bicarbonate to make the solution alkaline.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Redissolve the derivatized sample in 500 µL of 50% acetonitrile (B52724)/water.
-
Inject an appropriate volume onto a C18 reversed-phase HPLC column.
-
Elute with a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).
-
Monitor the elution at 340 nm.
-
The L-amino acid derivatives will elute before the corresponding D-amino acid derivatives. The percentage of racemization can be calculated from the peak areas of the D- and L-diastereomers for each amino acid.
-
Visualizing Racemization Mechanisms and Troubleshooting
Caption: Primary mechanisms of racemization during amino acid coupling.
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Automated Peptide Synthesis of Difficult Sequences
Welcome to the technical support center for automated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of difficult peptide sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the automated synthesis of challenging peptide sequences.
Issue 1: Low or No Yield of the Target Peptide
Symptoms:
-
After cleavage and purification, the quantity of the desired peptide is significantly lower than expected.
-
The primary peak in the analytical chromatogram (e.g., RP-HPLC) is very small or absent.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Incomplete Coupling | 1. Double Couple: Repeat the coupling step for the problematic amino acid. This is particularly useful for sterically hindered amino acids like Arg, or when coupling to a bulky residue.[1] 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[2] 3. Use a More Potent Coupling Reagent: Switch to a more powerful activating agent such as HATU, HCTU, or PyBOP for difficult couplings.[2] 4. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating to improve reaction kinetics.[3][4] |
| Peptide Aggregation | 1. Change Solvent System: Switch from DMF to NMP or add DMSO to disrupt secondary structures. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[5] 2. Use a Low-Loading Resin: A lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, reducing inter-chain interactions. 3. Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to disrupt β-sheet formation.[6][7] 4. Add Chaotropic Salts: Introduce chaotropic agents like LiCl (0.5 M) to the coupling mixture to disrupt hydrogen bonding. |
| Incomplete Fmoc Deprotection | 1. Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment to ensure complete removal of the Fmoc group. 2. Use a Stronger Base: For particularly difficult deprotections, a stronger base cocktail, such as one containing DBU, can be employed.[8] 3. Elevated Temperature: Perform the deprotection step at a higher temperature.[3] |
Issue 2: Presence of Deletion Sequences in the Crude Product
Symptoms:
-
Mass spectrometry analysis of the crude product reveals masses corresponding to the target peptide missing one or more amino acid residues.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Inefficient Coupling | This is a primary cause of deletion sequences. Refer to the solutions for Incomplete Coupling in "Issue 1". |
| Steric Hindrance | 1. Use Specialized Coupling Reagents: For sterically hindered amino acids, reagents like HATU or PyBOP are often more effective.[2] 2. Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[1] |
Issue 3: Poor Solubility of the Cleaved Peptide
Symptoms:
-
The lyophilized peptide does not dissolve in standard purification solvents (e.g., water/acetonitrile mixtures).
-
A precipitate forms upon addition of the cleavage cocktail or during ether precipitation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Hydrophobic Nature of the Peptide | 1. Use Solubilizing Additives: Add organic modifiers like isopropanol, acetic acid, or chaotropic agents such as guanidine (B92328) hydrochloride to the purification solvents. 2. Incorporate Solubilizing Tags: During synthesis, hydrophilic tags can be added to the peptide sequence to improve solubility. These tags are typically cleaved after purification.[5] |
| Peptide Aggregation | Refer to the solutions for Peptide Aggregation in "Issue 1". |
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: Difficult sequences are typically characterized by:
-
Hydrophobicity: A high content of hydrophobic amino acids can lead to poor solvation and aggregation of the growing peptide chain.[5][9]
-
Secondary Structure Formation: The peptide chain can fold into stable secondary structures, such as β-sheets, on the resin, making the N-terminus inaccessible for the next coupling reaction.[1]
-
Sterically Hindered Residues: The presence of bulky amino acids can slow down coupling reactions.[1]
-
Repetitive Sequences: Long stretches of the same amino acid can lead to incomplete coupling.[1]
Q2: Which coupling reagents are best for difficult sequences?
A2: For challenging couplings, uronium/aminium salts like HATU and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective than standard carbodiimide (B86325) reagents like DIC.[2][10] HATU is often preferred for its rapid kinetics and ability to suppress racemization.[10][11]
Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Relative Speed | Racemization Risk | Notes |
| HATU | Very Fast | Low | Highly efficient for most couplings, including sterically hindered ones.[2][10][11] |
| HBTU | Fast | Moderate | A widely used and effective reagent, though slightly less reactive than HATU.[12] |
| HCTU | Very Fast | Low | Similar in performance to HATU, with high coupling efficiency.[12] |
| PyBOP | Fast | Low | A phosphonium salt-based reagent, good for hindered couplings and reducing racemization.[2] |
| DIC/HOBt | Moderate | Moderate | A cost-effective option for routine synthesis, but may be less effective for difficult sequences.[2] |
Q3: How does microwave-assisted synthesis help with difficult sequences?
A3: Microwave energy accelerates both the coupling and deprotection steps by increasing the kinetic energy of the molecules.[3][13] This can help to disrupt peptide aggregation and drive difficult reactions to completion in a shorter amount of time.[13][14][15]
Impact of Microwave Heating on Difficult Sequence Synthesis
| Synthesis Condition | Crude Purity of a Difficult Peptide |
| Conventional (Room Temp) | Low |
| Microwave-Assisted (86°C) | High |
| Conventional Heating (86°C) | High |
| Data based on studies comparing different heating methods for the synthesis of difficult peptides.[3] |
Q4: What are pseudoproline dipeptides and how do they work?
A4: Pseudoproline dipeptides are derivatives of Ser or Thr that are incorporated into the peptide backbone. They introduce a "kink" in the peptide chain, similar to proline, which disrupts the formation of secondary structures like β-sheets that are a major cause of aggregation.[6][7] The pseudoproline is converted back to the native Ser or Thr residue during the final cleavage with TFA.[1]
Q5: When should I consider using a different resin?
A5: The choice of resin can significantly impact the synthesis of difficult peptides.
-
Low-Loading Resins: For long or aggregation-prone peptides, a resin with a lower substitution level can reduce inter-chain interactions.
-
PEG-based Resins: Resins like TentaGel, which are a hybrid of polyethylene (B3416737) glycol and polystyrene, offer improved swelling properties in a wider range of solvents and can enhance the solvation of the growing peptide chain.[8]
-
2-Chlorotrityl Chloride Resin: This resin is particularly useful for synthesizing peptides with a C-terminal proline, as it helps to prevent diketopiperazine formation, a common side reaction.[8]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for a Difficult Amino Acid
This protocol describes a general procedure for using HATU as the coupling reagent in an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acid (4-5 equivalents)
-
HATU (3.8-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: The resin is swelled in DMF and the N-terminal Fmoc group is removed using a standard deprotection protocol (e.g., 20% piperidine in DMF). The resin is then thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, the Fmoc-amino acid and HATU are dissolved in DMF. DIPEA is then added to the solution and the mixture is allowed to pre-activate for 1-2 minutes.
-
Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 30 minutes to 2 hours at room temperature. For very difficult couplings, the time can be extended or the temperature can be increased.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, the reaction solution is drained and the resin is thoroughly washed with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual incorporation of a pseudoproline dipeptide.
Materials:
-
Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH dipeptide (5 equivalents)
-
Coupling reagent (e.g., HATU) (5 equivalents)
-
DIPEA (10 equivalents)
-
DMF or NMP
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide and HATU in a minimum volume of DMF. Add DIPEA and mix for 1-2 minutes.
-
Coupling: Immediately add the activated dipeptide solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
-
Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to prepare for the coupling of the next amino acid.
Visualizations
Caption: On-resin peptide aggregation during standard synthesis.
Caption: Strategies to disrupt peptide aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 14. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
method for removing deletion sequences from crude peptide product
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing deletion sequences and other impurities from crude peptide products.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences in the context of peptide synthesis?
A1: Deletion sequences are a common type of impurity found in crude peptide products synthesized via solid-phase peptide synthesis (SPPS).[1][2] They are peptides that are missing one or more amino acids from the target sequence.[3][4] This occurs due to incomplete coupling or deprotection steps during the synthesis process.[3] Factors like steric hindrance or insufficient activation of amino acids can lead to the formation of these deletion peptides.[3]
Q2: Why is the removal of deletion sequences from a crude peptide product crucial?
Q3: What are the primary methods for removing deletion sequences from crude peptide products?
A3: The most common and effective method for purifying crude peptides and removing deletion sequences is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][4][7][8] Other chromatographic techniques such as Ion-Exchange Chromatography (IEX)[2][7], Size-Exclusion Chromatography (SEC)[9][10][11][12], and in some specific cases, Affinity Chromatography[7][13], can also be employed, sometimes in combination to achieve the desired purity.
Q4: How do I select the most appropriate purification method for my peptide?
A4: The choice of purification method depends on the physicochemical properties of your target peptide and the nature of the impurities.
-
Reverse-Phase HPLC (RP-HPLC) is the standard and most versatile method, separating peptides based on their hydrophobicity. It is highly effective at separating deletion sequences, which often have slightly different hydrophobic characteristics from the full-length peptide.[7]
-
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH.[7] This can be a powerful technique if the deletion of a specific amino acid results in a change in the overall charge of the peptide.[2]
-
Size-Exclusion Chromatography (SEC) separates molecules based on their size.[11][12] While less common for resolving deletion sequences (which often have very similar molecular weights to the target peptide), it can be useful as a preliminary purification step to remove significantly smaller or larger impurities.[9][10]
-
Affinity Chromatography is used for peptides that have a specific tag or binding site that can be exploited for purification.[7][13] This method is highly selective but requires a specific interaction between the peptide and the column matrix.[13]
Often, a multi-step purification strategy combining different chromatographic techniques is necessary to achieve high purity, for instance, using IEX as a capture step followed by RP-HPLC for polishing.[2][14]
Troubleshooting Guides
Problem 1: Poor separation of the target peptide from deletion sequences using RP-HPLC.
-
Possible Cause: The hydrophobicity of the target peptide and the deletion sequence are too similar for effective separation under the current conditions.
-
Solution:
-
Optimize the Gradient: Employ a shallower gradient of the organic mobile phase (e.g., acetonitrile).[15] A slow, gradual increase in the organic solvent concentration can enhance the resolution between closely eluting peaks.
-
Change the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent. Trying a different agent, such as formic acid, especially for mass spectrometry applications, can alter the selectivity of the separation.[16]
-
Modify the Mobile Phase: In some cases, using a different organic modifier like isopropanol (B130326) or ethanol (B145695) instead of acetonitrile (B52724) can improve separation.[17]
-
Alter the Column Chemistry: If using a C18 column, switching to a different stationary phase, such as C8, C4, or a phenyl-based column, can provide a different selectivity.[15]
-
Problem 2: The overall yield of the purified peptide is low.
-
Possible Cause: The peptide may be precipitating during purification, or the collection parameters are not optimized. Hydrophobic peptides are particularly prone to precipitation.[4]
-
Solution:
-
Improve Solubility: Ensure the crude peptide is fully dissolved before injection. This may require using a small amount of organic solvent or a denaturant in the sample solvent.[4][18]
-
Adjust pH: The pH of the mobile phase can affect peptide solubility and retention. Ensure the pH is appropriate for your peptide's isoelectric point (pI).
-
Optimize Fraction Collection: Collect smaller fractions and analyze them by analytical HPLC to ensure that only the fractions with the desired purity are pooled. This can prevent the loss of product in fractions that are on the border of the main peak.
-
Consider a Different Purification Strategy: For very hydrophobic peptides, alternative methods to standard RP-HPLC may be necessary.
-
Problem 3: The target peptide is not binding to the affinity chromatography column.
-
Possible Cause: The affinity tag on the peptide may not be properly expressed or accessible.[19]
-
Solution:
-
Verify the Peptide Sequence: Confirm that the DNA construct for a recombinantly expressed peptide is correct and that the affinity tag is in the correct reading frame.[19]
-
Perform a Western Blot: Before purification, run a small amount of the crude lysate on an SDS-PAGE gel and perform a western blot using an antibody against the affinity tag to confirm its presence.[19]
-
Use Denaturing Conditions: If the tag is not accessible due to the peptide's folding, performing the purification under denaturing conditions can expose the tag and allow it to bind to the resin.[19]
-
Data Presentation
Table 1: Comparison of Peptide Purification Strategies
| Purification Strategy | Principle of Separation | Purity Achievable | Typical Yield | Notes |
| Single-Step RP-HPLC | Hydrophobicity | >95% | 60-80% | The most common method for peptide purification.[1] |
| Two-Step: IEX followed by RP-HPLC | Charge, then Hydrophobicity | >99% | >80% | Highly effective for achieving very high purity. The IEX step reduces the impurity burden on the RP-HPLC column.[2][14][20] |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Variable | High | Often used as an initial clean-up or "polishing" step.[11] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Peptide Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.[4] Filter the sample through a 0.45 µm filter to remove any particulate matter.[18]
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile) until a stable baseline is achieved.[4]
-
Injection and Elution: Inject the prepared sample onto the column. Elute the bound peptides using a linear gradient of increasing Solvent B concentration. A typical gradient runs from 5% to 65% Solvent B over 30 to 60 minutes.[4]
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the UV absorbance at 210-220 nm.[1]
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the target peptide at the desired purity level and lyophilize to obtain the final product as a dry powder.[4]
Protocol 2: Ion-Exchange Chromatography (IEX) for Peptide Purification
-
Resin Selection: Choose a cation-exchange or anion-exchange resin based on the isoelectric point (pI) of the target peptide and the desired working pH. Cation-exchange is more commonly used for peptide purification.[2]
-
Column Equilibration: Equilibrate the IEX column with a low ionic strength buffer at a pH that ensures the peptide is charged and will bind to the resin.
-
Sample Loading: Dissolve the crude peptide in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound peptide using a gradient of increasing salt concentration (e.g., NaCl) or by changing the pH of the buffer to neutralize the charge on the peptide, causing it to detach from the resin.[7]
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of the target peptide. The fractions containing the pure peptide can then be pooled for further purification by RP-HPLC if necessary.
Protocol 3: Size-Exclusion Chromatography (SEC) for Peptide Purification
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the molecular weight range of the target peptide.[10][12] The mobile phase should be chosen to minimize interactions between the peptide and the column matrix; this often includes high salt concentrations or organic additives.[9][10]
-
Column Equilibration: Equilibrate the SEC column with the chosen mobile phase.
-
Sample Application: Dissolve the peptide sample in the mobile phase and apply it to the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Molecules will separate based on their size, with larger molecules eluting first.[11]
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified peptide.
Visualizations
Caption: General workflow for the purification of crude peptides.
Caption: Logic of a two-step purification process.
Caption: Decision tree for selecting a peptide purification method.
References
- 1. bachem.com [bachem.com]
- 2. bio-works.com [bio-works.com]
- 3. Investigation of Impurities in Peptide Pools [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. gilson.com [gilson.com]
- 8. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technosaurus.co.jp [technosaurus.co.jp]
- 10. sepax-tech.com [sepax-tech.com]
- 11. goldbio.com [goldbio.com]
- 12. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity Purification | Proteintech [ptglab.com]
- 14. polypeptide.com [polypeptide.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. goldbio.com [goldbio.com]
- 20. downstreamcolumn.com [downstreamcolumn.com]
Technical Support Center: Optimizing Cell Viability Assays for Cytotoxic Peptides
Welcome to the technical support center for optimizing cell viability assay conditions for cytotoxic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining reliable and reproducible results. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for my cytotoxic peptide?
A1: The choice of assay depends on your peptide's properties and its expected mechanism of action.[1]
-
Metabolic Assays (e.g., MTT, XTT, alamarBlue): These are suitable if your peptide is expected to affect cellular metabolism. They measure the reduction of a substrate by metabolic enzymes in viable cells.[1][2][3] The XTT and alamarBlue assays have the advantage of using soluble formazan (B1609692) products, simplifying the protocol.[1]
-
Cytotoxicity Assays (e.g., LDH release): These are ideal if your peptide is expected to induce necrosis or late apoptosis by disrupting cell membrane integrity.[1] The assay measures lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[1][4]
-
ATP Assays: These assays quantify ATP, which is a marker for metabolically active cells, as only viable cells can synthesize it.[3][5]
Consider potential interactions between your peptide and the assay reagents. For instance, cationic peptides may interact with negatively charged assay components.
Q2: How can I address poor solubility of my cytotoxic peptide?
A2: Peptide solubility is a common challenge. Here are some strategies to improve it:
-
Solvents: Initially, dissolve the peptide in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in your cell culture medium.[6] It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced toxicity.[6][7]
-
pH Adjustment: The solubility of a peptide can be influenced by the pH of the solvent, depending on its amino acid composition.[6]
-
Sonication: Gentle sonication can help to dissolve peptide aggregates.
Always include a vehicle control in your experiments to account for any effects of the solvent.[1][8]
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility often stems from variability in experimental conditions. Key factors to investigate include:
-
Peptide Stock Solution: Ensure your peptide stock is freshly prepared, properly stored, and thoroughly mixed before each use to avoid issues from degradation or aggregation.[8]
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition.[7][8] Use cells that are in the logarithmic growth phase.[7]
-
Assay Protocol: Standardize incubation times, reagent concentrations, and plate reading parameters to minimize variability.[7][8]
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or medium without cells and exclude them from your experimental data.[7]
Q4: What are the essential controls to include in my cytotoxicity assay?
A4: A comprehensive set of controls is critical for interpreting your results accurately.[8]
| Control Type | Purpose | Description |
| Untreated Control | Establishes a baseline for 100% cell viability. | Cells in culture medium without the peptide.[1][8] |
| Vehicle Control | Accounts for any effects of the peptide solvent. | Cells treated with the same volume of solvent (e.g., PBS, DMSO) used for the peptide.[1][8] |
| Positive Control | Ensures the assay is working correctly and cells are responsive to a known toxic agent. | Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin).[1][8] |
| TFA Control | Determines the cytotoxic effect of the trifluoroacetic acid (TFA) counter-ion from peptide synthesis. | Cells treated with TFA at concentrations equivalent to those in the peptide solutions.[8] |
| Scrambled Peptide Control | Determines if the observed effect is sequence-specific. | A peptide with the same amino acid composition but in a randomized sequence.[8] |
Troubleshooting Guide
Issue 1: High background signal in my assay.
-
Possible Cause: Microbial contamination. Bacteria or yeast can reduce tetrazolium salts or resazurin (B115843), leading to false-positive signals.[7]
-
Solution: Visually inspect plates for contamination. Maintain sterile technique.
-
-
Possible Cause: Interference from media components. Phenol (B47542) red in the culture medium can interfere with absorbance readings.[7] Serum components can also contribute to background.[7][9]
-
Possible Cause (LDH Assay): High endogenous LDH activity in the serum supplement.[7]
-
Solution: Test the serum for LDH activity or reduce the serum concentration during the assay.[7]
-
Issue 2: Low absorbance/fluorescence readings.
-
Possible Cause: Low cell density. The number of viable cells may be too low to generate a detectable signal.[7]
-
Solution: Optimize the cell seeding density through a cell titration experiment. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is common.[7]
-
-
Possible Cause: Insufficient incubation time with the assay reagent.
-
Possible Cause: Peptide interference. The peptide may directly inhibit the cellular enzymes responsible for reducing the assay substrate.
-
Solution: Consider using an alternative assay that measures a different viability parameter (e.g., switching from a metabolic assay to an LDH release assay).[8]
-
Issue 3: Unexpectedly high cytotoxicity observed.
-
Possible Cause: Peptide aggregation. Aggregated peptides can cause non-specific membrane disruption.[8]
-
Solution: Check for peptide aggregation using techniques like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay.[8]
-
-
Possible Cause: Contaminants from peptide synthesis. Residual TFA can be cytotoxic.[8]
-
Possible Cause: Endotoxin (B1171834) contamination. Endotoxins can trigger inflammatory responses and cell death.[8]
-
Solution: Test for endotoxin levels if you suspect contamination.[8]
-
Experimental Protocols
MTT Assay Protocol
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[1]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the cytotoxic peptide. Include appropriate controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[1]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[1][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
| Parameter | Recommendation |
| Cell Seeding Density | 1,000 - 100,000 cells/well (96-well plate) |
| MTT Stock Concentration | 5 mg/mL in sterile PBS |
| Final MTT Concentration | 0.5 mg/mL |
| Incubation with MTT | 2-4 hours at 37°C |
| Solubilization Agent | DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm |
LDH Assay Protocol
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1][8]
| Parameter | Recommendation |
| Supernatant Volume | 50 µL |
| Incubation with Reaction Mix | Up to 30 minutes at room temperature (protected from light) |
| Absorbance Wavelength | 490 nm (Reference wavelength: 650 nm) |
alamarBlue (Resazurin) Assay Protocol
This assay is based on the reduction of the non-fluorescent resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.[11]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
alamarBlue Addition: Aseptically add alamarBlue reagent to each well in an amount equal to 10% of the culture volume.[12]
-
Incubation: Incubate the plate for 4-8 hours at 37°C, protected from light.[12] The optimal incubation time may vary between cell types.[12]
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or measure absorbance at 570 nm and 600 nm.[12]
| Parameter | Recommendation |
| alamarBlue Volume | 10% of culture volume |
| Incubation with alamarBlue | 4-8 hours at 37°C (protected from light) |
| Fluorescence Wavelengths | Excitation: 560 nm, Emission: 590 nm |
| Absorbance Wavelengths | 570 nm and 600 nm |
Visualized Workflows and Pathways
Caption: Decision workflow for selecting a suitable cell viability assay.
Caption: A logical workflow for troubleshooting common assay issues.
Caption: A generalized intrinsic apoptosis pathway induced by cytotoxic peptides.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing Hexapeptide-5 Recovery During Lyophilization
Welcome to the technical support center for optimizing the lyophilization of Hexapeptide-5. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to improve the yield and stability of your lyophilized Hexapeptide-5 product.
Troubleshooting Guide: Common Issues and Solutions
Low recovery of Hexapeptide-5 after lyophilization can be attributed to several factors, primarily its hydrophobic nature and potential for aggregation and adsorption. This guide provides a systematic approach to identifying and resolving these common challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Recovery | Adsorption to Container: Hexapeptide-5, containing hydrophobic residues like Phenylalanine, can adhere to the surfaces of glass or polypropylene (B1209903) vials.[1] | - Vial Selection: Consider using polypropylene vials, which have been shown to be suitable for freeze-drying peptides.[1] For particularly problematic peptides, siliconized or specially coated low-adsorption vials can further minimize surface binding.- Excipient Addition: Incorporate excipients that can compete for surface binding or form a protective layer on the peptide. Surfactants like Polysorbate 20 or 80 at low concentrations (e.g., 0.01-0.1%) can be effective. |
| Aggregation: The concentration of the peptide solution during the freezing process can lead to the formation of aggregates, which may be insoluble upon reconstitution.[2] | - Formulation Optimization: Adjust the pH of the pre-lyophilization solution to be away from the isoelectric point (pI) of Hexapeptide-5 to increase its solubility and reduce aggregation. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can create a glassy matrix that physically separates peptide molecules.[3] Amino acids such as arginine and glycine (B1666218) can also act as stabilizers.[4]- Control Freezing Rate: Rapid "snap-freezing" in liquid nitrogen or a dry ice/ethanol bath is generally recommended to create small ice crystals and a more uniform frozen matrix, which can reduce aggregation.[5] | |
| Mechanical Loss: The fluffy, lightweight nature of the lyophilized powder can lead to loss due to static electricity or when breaking the vacuum.[5] | - Careful Handling: Allow vials to warm to room temperature before opening to prevent moisture condensation.[5] Break the vacuum slowly and consider backfilling with an inert gas like nitrogen to minimize disruption of the cake.[6] Use anti-static guns when handling the dry powder if static is a significant issue.[5] | |
| Poor Cake Appearance (e.g., collapsed, shrunken, or melted) | Inadequate Freezing: If the peptide solution is not completely frozen before applying the vacuum, it can lead to boiling and collapse of the cake structure. | - Ensure Complete Freezing: Visually inspect that the solution is fully solidified before starting the primary drying phase.[5] For small volumes, pre-freezing at -80°C overnight is a reliable method.[7] |
| Primary Drying Temperature Too High: If the shelf temperature during primary drying exceeds the collapse temperature (Tc) of the formulation, the solid matrix will lose its structure. | - Determine Collapse Temperature: Use techniques like Freeze-Drying Microscopy (FDM) to determine the Tc of your formulation. The primary drying shelf temperature should be set several degrees below this critical temperature.[8]- Conservative Primary Drying: Start with a conservative shelf temperature (e.g., -40°C to -20°C) and gradually increase it as drying progresses.[5] | |
| Difficulty in Reconstitution | Incomplete Drying: Residual moisture can lead to a sticky or glassy product that is difficult to dissolve.[5] | - Optimize Secondary Drying: Ensure an adequate secondary drying phase at a higher temperature (e.g., 20-30°C) to remove bound water.[5] Extending the secondary drying time can be beneficial.[5] |
| Aggregation during Lyophilization: As mentioned above, aggregation can result in insoluble particles. | - Reconstitution Strategy: For hydrophobic peptides, initial reconstitution in a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer, can improve solubility.[9] Gentle sonication may also aid in dissolving the peptide.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Hexapeptide-5 to consider for lyophilization?
A1: Hexapeptide-5 has the amino acid sequence Phenylalanine-Glycine-Valine-Statine-Alanine-Phenylalanine. The presence of two hydrophobic Phenylalanine residues gives it a hydrophobic character, which can lead to poor water solubility and a tendency to adsorb to surfaces.[1] It also contains the non-proteinogenic amino acid Statine. The C-terminus is modified with a methyl ester, which may enhance its stability.
Q2: Which excipients are recommended for improving the recovery of Hexapeptide-5?
A2: For hydrophobic peptides like Hexapeptide-5, a combination of excipients is often beneficial:
-
Cryoprotectants/Lyoprotectants: Sugars like sucrose and trehalose are excellent for creating a stable amorphous matrix that protects the peptide during freezing and drying.[3]
-
Bulking Agents: Mannitol can be used to ensure a robust and elegant cake structure, which is particularly useful for low-concentration formulations.
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 or 80 can reduce surface adsorption and aggregation.
-
Amino Acids: Arginine and glycine have been shown to stabilize peptides during lyophilization.[4]
Q3: What is the recommended starting point for a lyophilization cycle for Hexapeptide-5?
A3: A typical lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying.[6] A conservative starting point for a new formulation is recommended:
-
Freezing: Freeze the formulation to a temperature well below its glass transition temperature (Tg'), typically between -40°C and -60°C.[4] A controlled freezing rate or snap-freezing is often preferred.[5]
-
Primary Drying: Set the shelf temperature a few degrees below the collapse temperature (Tc) of the formulation, often in the range of -40°C to -20°C, under a vacuum of 50-200 mTorr.[11]
-
Secondary Drying: Gradually increase the shelf temperature to 20-30°C to remove residual moisture.[5]
Q4: How can I quantify the recovery of Hexapeptide-5 after lyophilization?
A4: To accurately determine the recovery rate, you can employ the following methods:
-
Quantitative HPLC: This is the most common and accurate method. A standard curve of known Hexapeptide-5 concentrations is used to quantify the amount of peptide in the reconstituted lyophilized product.
-
Colorimetric Peptide Assays: Assays like the bicinchoninic acid (BCA) assay can provide a simpler, though potentially less specific, quantification of the total peptide amount.
Data on Excipient Impact on Peptide Recovery
| Excipient Class | Example Excipients | Concentration Range (% w/v) | Mechanism of Action | Expected Impact on Recovery |
| Cryoprotectants | Sucrose, Trehalose | 2 - 10 | Forms a glassy matrix, preventing aggregation.[3] | Significant Improvement |
| Bulking Agents | Mannitol, Glycine | 1 - 5 | Provides structural support to the cake.[3] | Moderate Improvement |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1 | Reduces surface adsorption and aggregation. | Significant Improvement |
| Amino Acids | Arginine, Glycine | 0.5 - 2 | Stabilizes peptide structure.[4] | Moderate Improvement |
Experimental Protocols
Protocol 1: Lyophilization of Hexapeptide-5 with a Cryoprotectant
Objective: To lyophilize Hexapeptide-5 with improved recovery using a cryoprotectant.
Materials:
-
Hexapeptide-5
-
Sucrose (or Trehalose)
-
Water for Injection (WFI)
-
Lyophilization vials (polypropylene recommended)
-
Lyophilizer
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of Hexapeptide-5 in WFI at the desired concentration. Due to its limited water solubility, a small amount of a co-solvent like DMSO may be required for initial dissolution before dilution with WFI.
-
Add sucrose to the peptide solution to a final concentration of 5% (w/v).
-
Gently mix until the sucrose is completely dissolved.
-
-
Filling and Freezing:
-
Dispense the formulation into lyophilization vials.
-
Load the vials into the lyophilizer and freeze to -50°C at a rate of 1°C/min. Hold at -50°C for at least 2 hours.
-
-
Primary Drying:
-
Apply a vacuum of 100 mTorr.
-
Increase the shelf temperature to -25°C and hold for 24-48 hours, or until the product temperature rises to the shelf temperature.
-
-
Secondary Drying:
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold at 25°C for 12-24 hours.
-
-
Stoppering and Storage:
-
Backfill the chamber with nitrogen gas and stopper the vials under vacuum.
-
Store the lyophilized product at -20°C.
-
Protocol 2: Quantitative Analysis of Hexapeptide-5 Recovery by RP-HPLC
Objective: To determine the percentage recovery of Hexapeptide-5 following lyophilization.
Materials:
-
Lyophilized Hexapeptide-5
-
Reconstitution solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA)
-
Hexapeptide-5 reference standard
-
RP-HPLC system with a C18 column
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of Hexapeptide-5 of known concentrations.
-
Inject each standard onto the HPLC and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Reconstitute the lyophilized Hexapeptide-5 in a precise volume of the reconstitution solvent.
-
Vortex gently to ensure complete dissolution.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC under the same conditions as the standards.
-
Record the peak area for Hexapeptide-5.
-
-
Calculation of Recovery:
-
Use the standard curve to determine the concentration of Hexapeptide-5 in the reconstituted sample.
-
Calculate the total amount of recovered peptide (concentration x reconstitution volume).
-
Percentage Recovery = (Amount of recovered peptide / Initial amount of peptide) x 100.
-
Visualizations
Caption: A general workflow for the lyophilization of Hexapeptide-5.
Caption: Troubleshooting logic for low Hexapeptide-5 recovery.
References
- 1. lcms.cz [lcms.cz]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. WO1990012029A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. Freeze-drying Process Optimization - Creative Biogene [microbiosci.creative-biogene.com]
Validation & Comparative
A Comparative In Vitro Analysis of Hexapeptide-5 and Other Hexapeptides for Anti-Wrinkle Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Comparison of Hexapeptide-5 (Myristoyl Hexapeptide-5) with other leading hexapeptides, supported by experimental data and detailed protocols.
The quest for effective anti-aging compounds has led to the development of various bioactive peptides. Among these, hexapeptides have garnered significant attention for their potential to mitigate the signs of skin aging. This guide provides a comparative analysis of the in vitro anti-wrinkle efficacy of Myristoyl Hexapeptide-5, alongside other prominent hexapeptides such as Hexapeptide-9 and Acetyl Hexapeptide-8. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and evaluation of these compounds.
Comparative Efficacy of Hexapeptides on Key Anti-Wrinkle Parameters
The following table summarizes the available in vitro data on the efficacy of Myristoyl Hexapeptide-5 and other well-researched hexapeptides. It is important to note that the data is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
| Peptide | Primary Mechanism of Action | Key In Vitro Efficacy Markers | Reported Efficacy |
| Myristoyl Hexapeptide-5 | Prevents collagen & glycosaminoglycan breakdown; Stimulates collagen & hyaluronic acid synthesis.[1] | - Increased collagen synthesis- Increased hyaluronic acid synthesis- Inhibition of collagen-degrading enzymes | Data on specific quantitative increases in collagen or hyaluronic acid synthesis from peer-reviewed in vitro studies is limited. The primary reported function is the prevention of extracellular matrix degradation.[1] |
| Hexapeptide-9 | Signal peptide that mimics a collagen fragment to stimulate fibroblast activity.[2][3] | - Increased overall collagen synthesis- Increased Collagen IV synthesis- Increased hyaluronic acid synthesis | - Up to 117% increase in overall collagen synthesis.[4]- Up to 357% increase in Collagen IV synthesis.[4]- Up to 267% increase in hyaluronic acid synthesis.[4] |
| Acetyl Hexapeptide-8 (Argireline) | Neurotransmitter inhibitor that reduces muscle contractions. | - Inhibition of SNARE complex formation- Reduction in muscle cell contraction | - Significant reduction in muscle cell contraction observed in vitro.[5] |
| Hexapeptide-11 | Modulator of the proteostasis network, protecting against oxidative stress.[6] | - Protection against oxidative stress-mediated premature cellular senescence- Increased expression of proteasomal protein subunits | - Confers significant protection in fibroblasts against oxidative-stress-mediated premature cellular senescence.[6] |
Mechanisms of Action and Signaling Pathways
The anti-wrinkle effects of hexapeptides are mediated through distinct cellular and molecular pathways. Myristoyl Hexapeptide-5 and Hexapeptide-9 primarily act as signal peptides to modulate fibroblast activity and extracellular matrix (ECM) synthesis. In contrast, Acetyl Hexapeptide-8 functions as a neurotransmitter inhibitor, targeting the mechanism of wrinkle formation from a different perspective.
Myristoyl Hexapeptide-5: ECM Preservation and Synthesis
Myristoyl Hexapeptide-5 is reported to work by inhibiting the enzymes that degrade collagen and glycosaminoglycans, which are crucial components of the skin's extracellular matrix.[1] By preventing their breakdown, it helps maintain the structural integrity and firmness of the skin.[1] Furthermore, it is suggested to stimulate the production of collagen and hyaluronic acid, key molecules for skin hydration and elasticity.[1]
References
- 1. Gebiotide® Anti-P. Acnes With Myristoyl Hexapeptide-5 | Gene Biocon [g-biotec.com]
- 2. sumanurica.com [sumanurica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexapeptide-5 and Tripeptide-5 on Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective modulators of collagen synthesis is a cornerstone of dermatological research and the development of anti-aging therapeutics. Among the most promising candidates are synthetic peptides, which can mimic natural biological signaling molecules to influence cellular processes. This guide provides a detailed comparative study of two such peptides: Hexapeptide-5 and Tripeptide-5 (commonly available as Palmitoyl Tripeptide-5). We will delve into their mechanisms of action, present available quantitative data on their efficacy in promoting collagen synthesis, and provide detailed experimental protocols for key assays.
Mechanisms of Action and Signaling Pathways
Tripeptide-5 (Palmitoyl Tripeptide-5)
Palmitoyl Tripeptide-5 is a well-researched synthetic peptide that has been shown to stimulate collagen production by activating the Transforming Growth Factor-β (TGF-β) pathway.[1][2] It is designed to mimic the sequence of thrombospondin-1, a protein that naturally activates latent TGF-β.[1][3] Once activated, TGF-β initiates a signaling cascade through Smad proteins, which translocate to the nucleus and upregulate the expression of genes encoding for extracellular matrix proteins, including Type I and Type III collagen.[1] In addition to boosting collagen synthesis, some in-vitro studies suggest that Palmitoyl Tripeptide-5 may also inhibit the degradation of collagen by interfering with matrix metalloproteinases (MMPs), specifically MMP1 and MMP3.[1]
Hexapeptide-5
The precise mechanism of action for Hexapeptide-5 in stimulating collagen synthesis is less clearly defined in publicly available research. It is often included in formulations with other peptides, making it challenging to isolate its specific effects. However, based on studies of other hexapeptides, such as Hexapeptide-9, it is proposed that Hexapeptide-5 may act as a signaling molecule that interacts with fibroblast receptors to stimulate multiple pathways. These could include the TGF-β pathway, as well as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are also known to be involved in fibroblast proliferation and the production of extracellular matrix components. Without direct studies on Hexapeptide-5, this remains a hypothesized mechanism.
Quantitative Data on Collagen Synthesis
Table 1: In Vitro and In Vivo Efficacy of Tripeptide-5 (Palmitoyl Tripeptide-5)
| Assay Type | Cell/Tissue Type | Peptide Concentration | Observed Effect on Collagen Synthesis | Reference |
| In Vitro | Human Dermal Fibroblasts | Not Specified | 2-3 fold increase in Type I and III collagen mRNA levels. | [1] |
| In Vitro | Human Dermal Fibroblasts | Not Specified | 5-8 fold increase in fibronectin mRNA levels. | [1] |
| Clinical Study | Human Skin | 1% | 7% reduction in the appearance of wrinkles after 84 days. | [4] |
| Clinical Study | Human Skin | 2.5% | 12% reduction in the appearance of wrinkles after 84 days. | [4] |
| Clinical Study | Human Skin | Not Specified | 21.6% reduction in the appearance of nasolabial folds after 8 weeks. | [3] |
Table 2: Efficacy Data for Hexapeptides (as a proxy for Hexapeptide-5)
Due to the lack of specific quantitative data for Hexapeptide-5, this table includes data from studies on other relevant hexapeptides to provide a potential, albeit indirect, indication of efficacy.
| Peptide | Assay Type | Cell/Tissue Type | Peptide Concentration | Observed Effect on Collagen Synthesis | Reference |
| Hexapeptide-9 | In Vitro | Not Specified | Not Specified | Up to 117% increase in overall collagen synthesis. | [5] |
| Hexapeptide-9 | In Vitro | Not Specified | Not Specified | Up to 357% increase in Collagen IV synthesis. | [5] |
| "Collagen-like hexapeptide" | Clinical Study | Human Skin | 3% | Significant reduction in total surface, number, and depth of wrinkles. | [6] |
| Tripeptide/Hexapeptide Regimen | Clinical Study | Human Skin | Not Specified | 27.7% improvement in fine lines and 29.0% improvement in wrinkles after 12 weeks. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of peptides on collagen synthesis.
General Experimental Workflow
Sircol™ Soluble Collagen Assay
This assay is used to quantify total soluble collagen in cell culture supernatants.
-
Sample Preparation: Culture human dermal fibroblasts to near confluency and then treat with varying concentrations of Hexapeptide-5 or Tripeptide-5 in serum-free media for a specified period (e.g., 48-72 hours). Collect the cell culture supernatant.
-
Assay Procedure:
-
To 100 µL of the collected supernatant, add 1.0 mL of Sircol™ Dye Reagent.
-
Mix for 30 minutes to allow the dye to bind to the collagen, forming a precipitate.
-
Centrifuge the samples at 10,000-12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Dissolve the pellet in 1.0 mL of Sircol™ Alkali Reagent.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculate the collagen concentration based on a standard curve prepared with known concentrations of collagen.[8][9]
-
Western Blot for Collagen Type I
This technique is used to detect and quantify the protein expression of specific collagen types, such as Collagen Type I.
-
Sample Preparation: After peptide treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Assay Procedure:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (a 6-8% gel is suitable for collagen).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Collagen Type I overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[10][11]
-
Real-Time Quantitative PCR (RT-qPCR) for COL1A1 Gene Expression
RT-qPCR is used to measure the relative expression levels of the gene encoding the alpha-1 chain of Type I collagen (COL1A1).
-
Sample Preparation: Following peptide treatment, harvest the cells and extract total RNA using a suitable kit.
-
Assay Procedure:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for COL1A1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
A typical qPCR cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the fold change in COL1A1 gene expression in peptide-treated cells relative to untreated controls.[2][12]
-
Conclusion
Both Hexapeptide-5 and Tripeptide-5 are promising synthetic peptides for stimulating collagen synthesis, a key strategy in anti-aging and skin repair research. The available evidence strongly supports the efficacy of Tripeptide-5 (Palmitoyl Tripeptide-5) through the well-defined TGF-β signaling pathway, with quantitative data from both in vitro and clinical studies demonstrating its ability to increase collagen production and reduce the appearance of wrinkles.
The case for Hexapeptide-5 is less direct, with a scarcity of specific research on this particular peptide. However, data from related hexapeptides suggest a potential for stimulating collagen synthesis, possibly through a broader range of signaling pathways. Further research is required to elucidate the precise mechanism and quantify the specific effects of Hexapeptide-5 on collagen production.
For researchers and drug development professionals, Tripeptide-5 represents a more established and scientifically validated option for targeted collagen-boosting applications. Hexapeptide-5 may offer a multi-faceted approach, but its efficacy requires more direct and rigorous scientific investigation. The choice between these peptides will ultimately depend on the specific goals of the research or product development, with Tripeptide-5 offering a more predictable outcome based on current knowledge.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ekostilius.lt [ekostilius.lt]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Collagen-like peptide exhibits a remarkable antiwrinkle effect on the skin when topically applied: in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. docs.abcam.com [docs.abcam.com]
- 11. collagen western blotting - Protein and Proteomics [protocol-online.org]
- 12. Collagen gene expression by cultured human skin fibroblasts. Abundant steady-state levels of type VI procollagen messenger RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Peptides: Unraveling the Mechanisms of Hexapeptide-5 and Argireline in Skin Rejuvenation
For researchers, scientists, and professionals in drug development, the pursuit of effective, non-invasive anti-aging solutions is a constant endeavor. Among the myriad of active compounds, peptides have emerged as a promising class of molecules. This guide provides a detailed comparative analysis of two such peptides: the well-known Argireline (Acetyl Hexapeptide-8) and the lesser-known but distinct Acetyl sh-Hexapeptide-5 Amide Acetate. While both are hexapeptides, their mechanisms of action diverge significantly, targeting different pathways in the complex process of skin aging.
This comparative analysis will delve into the molecular pathways, present available experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for understanding and evaluating these two anti-wrinkle peptides.
At a Glance: A Comparative Overview
| Feature | Argireline (Acetyl Hexapeptide-8) | Acetyl sh-Hexapeptide-5 Amide Acetate (Versillin™) |
| Primary Mechanism | Neurotransmitter Inhibition | Extracellular Matrix (ECM) Reinforcement |
| Molecular Target | SNARE Complex (specifically SNAP-25) | Biomimetic of Versican, interacts with ECM components |
| Primary Effect | Reduction of expression wrinkles by inhibiting muscle contraction | Improvement of skin firmness, elasticity, and resilience |
| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 | Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2 |
Argireline (Acetyl Hexapeptide-8): The "Botox in a Jar"
Argireline, a synthetic peptide, is renowned for its ability to reduce the appearance of expression lines, particularly on the forehead and around the eyes.[1][2][3] Its mechanism of action is often compared to that of Botulinum Toxin A (Botox), though it is non-toxic and topically applied.[4][5]
Mechanism of Action: Interference with the SNARE Complex
The primary mechanism of Argireline involves the inhibition of neurotransmitter release at the neuromuscular junction.[4][6] Specifically, it acts as a competitive inhibitor of the SNARE (Soluble NSF Attachment Protein Receptor) complex, a group of proteins essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the presynaptic membrane.
Argireline mimics the N-terminal end of the SNAP-25 protein, one of the key components of the SNARE complex.[4][7] By competing with SNAP-25 for a position in the complex, Argireline destabilizes its formation.[5] This disruption prevents the efficient release of acetylcholine into the synaptic cleft, leading to attenuated muscle contraction and a reduction in the depth of expression wrinkles.[4][6]
Acetyl sh-Hexapeptide-5 Amide Acetate (Versillin™): A Focus on Structural Integrity
In contrast to Argireline's action on muscle contraction, Acetyl sh-Hexapeptide-5 Amide Acetate, commercially known as Versillin™, targets the structural components of the skin.[8] This synthetic peptide is a biomimetic of Versican, a large proteoglycan in the extracellular matrix (ECM) that plays a crucial role in the skin's mechanical properties.[8][9][10]
Mechanism of Action: Reinforcing the Extracellular Matrix
The primary mechanism of Acetyl sh-Hexapeptide-5 Amide Acetate is to enhance the integrity and resilience of the skin's ECM.[11] It achieves this through several pathways:
-
Biomimetic of Versican: This peptide mimics a sequence of Versican, a proteoglycan that binds to other ECM components like fibrillin and hyaluronic acid, contributing to the skin's viscoelasticity.[8][10][12]
-
ECM Component Synthesis: It promotes the production of essential ECM components, including tropoelastin and hyaluronic acid.[8]
-
Inhibition of ECM Degradation: Acetyl sh-Hexapeptide-5 Amide Acetate helps prevent the breakdown of elastin (B1584352) by inhibiting elastase and the production of matrix metalloproteinases (MMPs) 1 and 3.[8]
-
Strengthening Skin's "Beauty Columns": This peptide reinforces the connective tissue of the dermis and the skin ligaments, which helps to anchor and tighten the skin, improving firmness and reducing sagging.[9][12][13]
Quantitative Data and Experimental Protocols
While extensive clinical data for Acetyl sh-Hexapeptide-5 Amide Acetate is less publicly available compared to Argireline, some manufacturer-provided data and in-vitro studies shed light on their respective efficacies.
Argireline: Efficacy in Wrinkle Reduction
| Study Type | Concentration | Duration | Key Findings |
| In-vivo (Human volunteers) | 10% Argireline solution | 30 days | Up to 30% reduction in wrinkle depth.[7] |
| In-vivo (Chinese subjects) | Not specified | 4 weeks | 48.9% anti-wrinkle efficacy based on subjective evaluation.[7] |
Experimental Protocol: In Vitro SNARE Complex Formation Assay
This assay is crucial for demonstrating the direct inhibitory effect of Argireline on the formation of the SNARE complex.
-
Objective: To quantify the inhibition of SNARE complex assembly in the presence of Argireline.
-
Materials: Recombinant SNAP-25, Syntaxin, and VAMP proteins; Argireline solutions at various concentrations; appropriate buffers; SDS-PAGE gels; Western blotting apparatus and antibodies specific to SNARE proteins.
-
Method:
-
Incubate recombinant SNARE proteins (SNAP-25, Syntaxin, and VAMP) in a reaction buffer to allow for complex formation.
-
In parallel, set up reactions with the inclusion of varying concentrations of Argireline.
-
Incubate all reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and analyze the samples using SDS-PAGE. The assembled SNARE complex will migrate as a higher molecular weight band.
-
Perform Western blotting using antibodies against one of the SNARE proteins to visualize and quantify the intensity of the SNARE complex band.
-
Compare the band intensities of the Argireline-treated samples to the control to determine the percentage of inhibition.
-
Acetyl sh-Hexapeptide-5 Amide Acetate: Efficacy in Skin Firmness
Data from the manufacturer (Lipotrue) for Versillin™ indicates the following in-vivo results:
| Study Parameter | Duration | Key Findings |
| Cheek Looseness | 7 days | Reduced |
| Cheek Deformation | 7 days | Reduced |
| Jowl Sagging | 14 days | Reduced |
Experimental Protocol: In Vitro Elastase Inhibition Assay
This assay can be used to evaluate the ability of Acetyl sh-Hexapeptide-5 Amide Acetate to prevent the degradation of elastin.
-
Objective: To measure the inhibitory effect of the peptide on the enzymatic activity of elastase.
-
Materials: Porcine pancreatic elastase, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (a chromogenic substrate), Acetyl sh-Hexapeptide-5 Amide Acetate solutions at various concentrations, appropriate buffers, and a microplate reader.
-
Method:
-
Prepare a reaction mixture containing the elastase enzyme and the peptide solution in a buffer.
-
Pre-incubate the mixture for a defined period to allow the peptide to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the elastase activity.
-
Calculate the percentage of elastase inhibition by comparing the reaction rates in the presence of the peptide to the control (without the peptide).
-
Conclusion: Divergent Strategies for a Common Goal
Argireline and Acetyl sh-Hexapeptide-5 Amide Acetate exemplify two distinct and sophisticated approaches to combating the visible signs of skin aging. Argireline offers a targeted, "Botox-like" effect by intervening in the neuromuscular signaling that leads to expression wrinkles. In contrast, Acetyl sh-Hexapeptide-5 Amide Acetate provides a foundational approach by reinforcing the skin's structural integrity, leading to improved firmness and elasticity.
For researchers and drug development professionals, the choice between these or similar peptides depends on the desired outcome and the specific signs of aging being targeted. Furthermore, the distinct mechanisms of action suggest a potential for synergistic effects when used in combination, a promising avenue for future research and product development in the field of dermo-cosmetics. The detailed understanding of their molecular pathways and the application of robust experimental protocols are paramount to substantiating efficacy claims and advancing the science of skincare.
References
- 1. theordinary.com [theordinary.com]
- 2. What is Hexapeptide? An Analysis of "Hexapeptide Benefits", Anti-Aging, Firming, a Botox-Like Skincare Ingredient – ERH Safe & Non-Toxic Skincare | Official site | Shop here [erhskincare.com]
- 3. skinceuticals.com [skinceuticals.com]
- 4. us.typology.com [us.typology.com]
- 5. Argireline Is the New Botox Alternative You Should Have on Your Radar - Coveteur [coveteur.com]
- 6. perfectimage.com [perfectimage.com]
- 7. mdpi.com [mdpi.com]
- 8. Acetyl sh-Hexapeptide-5 Amide Acetate | Versillin™ | Cosmetic Ingredients Guide [ci.guide]
- 9. Versillin | Aston Chemicals | Single Product [aston-chemicals.com]
- 10. Versillin™ - Lipotrue [lipotrue.com]
- 11. paulaschoice.it [paulaschoice.it]
- 12. ulprospector.com [ulprospector.com]
- 13. In-cosmetics Global launches - Lipotrue [lipotrue.com]
A Comparative Guide to Analytical Method Validation for Hexapeptide-5 Quantification in Formulations
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active ingredients is a cornerstone of formulation development and quality control. This guide provides a comparative overview of analytical methods for the validation of Hexapeptide-5 quantification in cosmetic and pharmaceutical formulations. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Methods
Several analytical techniques are available for the quantification of peptides like Hexapeptide-5. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the formulation matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are among the most powerful and widely used techniques.[1][2] Other methods such as Amino Acid Analysis (AAA) and colorimetric assays can also be employed, each with its own set of advantages and limitations.[1][3]
The following table summarizes the performance characteristics of various analytical methods applicable to peptide quantification, based on data from studies on similar peptides.
| Analytical Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| RP-HPLC-UV | Reversed-phase chromatography with UV detection.[4] | >0.999[4] | 95.67 - 100.5%[4] | <5%[4] | 0.31 - 1.14 µg/mL[4] | Robust, cost-effective, widely available.[4] | Lower sensitivity compared to MS, potential for matrix interference.[1] |
| HILIC-PDA | Hydrophilic Interaction Liquid Chromatography with Photodiode Array detection.[5] | >0.99[5] | 98.9 - 101.6%[5] | 1.74 - 4.34%[5] | 1.5 µg/mL (formulation), 0.002% w/w (cream)[5] | Ideal for polar peptides, good separation efficiency.[5] | Requires careful mobile phase control, may have longer equilibration times. |
| UPLC-MS/MS | Ultra-high performance liquid chromatography coupled to tandem mass spectrometry.[6] | >0.99 | 98.4 - 112%[6] | <5%[6] | 0.100 µg/mL[6] | High sensitivity and specificity, detailed structural information.[1] | High instrumentation cost, complex data analysis.[1] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids.[1] | - | Highly accurate data on peptide composition.[1] | - | - | Considered a reliable quantitative approach.[1] | Cannot distinguish isomeric amino acids, potential for amino acid degradation during hydrolysis.[1] |
| Colorimetric Assays (e.g., BCA, Bradford) | Color change resulting from the interaction between peptides and chemical reagents.[1] | - | - | - | - | Simple, rapid, suitable for high-throughput screening.[1] | Low specificity, results can be influenced by sample purity and interfering substances.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for two common chromatographic techniques used for peptide quantification.
Stability-Indicating RP-HPLC Method for a Synthetic Decapeptide (Adaptable for Hexapeptide-5)
This method demonstrates a robust approach to developing a stability-indicating assay, which is crucial for assessing the stability of the peptide in a formulation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 0.032 M ammonium (B1175870) acetate (B1210297) (55:05:40, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection: UV at 275 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the formulation in a suitable solvent to achieve a concentration within the linear range of the assay.
-
Validation Parameters:
-
Specificity: Assessed by forced degradation studies (acid, base, oxidation, heat, and light) to ensure the peak of the intact peptide is well-resolved from any degradation products.[7][8]
-
Linearity: Established over a concentration range of 0.5-5 µg/mL.[7]
-
Accuracy: Determined by the recovery of spiked samples, with mean recoveries expected to be within 98-102%.[7]
-
Precision: Evaluated at both repeatability (intra-day) and intermediate (inter-day) levels, with a relative standard deviation (%RSD) of less than 2%.
-
HILIC-PDA Method for Acetyl Hexapeptide-8 in Cosmetics (Adaptable for Hexapeptide-5)
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for retaining and separating polar peptides like Hexapeptide-5.[5]
-
Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) detector.
-
Column: Xbridge® HILIC BEH analytical column.[5]
-
Mobile Phase: A mixture of 40 mM ammonium formate (B1220265) water solution (pH 6.5) and acetonitrile (30:70, v/v).[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Detection: PDA detection at 214 nm.[5]
-
Sample Preparation:
-
Cosmetic Formulation: Accurately weigh about 0.5 g of the formulation, transfer to a 10 mL volumetric flask, and dilute to volume with a water/acetonitrile (30:70, v/v) mixture.[5]
-
Cosmetic Cream: Mix an accurately weighed amount (approximately 0.1 g) with 200 µL of an acetonitrile-water mixture (60:40, v/v) and 800 µL of a 30% 40 mM ammonium formate water solution in acetonitrile.[5]
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 20 to 30 µg/mL for formulations and 0.004 to 0.007% (w/w) for creams.[5]
-
Accuracy and Precision: Evaluated using one-way analysis of variance (ANOVA), with total accuracy between 98.9% and 101.6% and total precision (%RSD) between 1.74% and 4.34%.[5]
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of a typical analytical method validation process, as guided by regulatory bodies like the FDA.[9] This process ensures that the chosen analytical procedure is suitable for its intended purpose.
Caption: Workflow for analytical method validation.
This comprehensive guide provides a solid foundation for researchers and scientists to develop and validate robust analytical methods for the quantification of Hexapeptide-5 in various formulations, ensuring product quality and efficacy.
References
- 1. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances | Semantic Scholar [semanticscholar.org]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
In Vivo Validation of Anti-Aging Peptides: A Comparative Guide for Researchers
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific in vivo animal studies validating the anti-aging effects of Hexapeptide-5 (also known as Acetyl sh-Hexapeptide-5 Amide Acetate or Versillin™). The available information on Hexapeptide-5 primarily describes its theoretical mechanism of action, suggesting it reinforces the dermal-epidermal junction and improves skin biomechanical properties by targeting the proteoglycan Versican. Due to the absence of quantitative in vivo animal data for Hexapeptide-5, this guide provides a comparative analysis of other well-established anti-aging peptides for which such data is available: Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4 . This guide is intended for researchers, scientists, and drug development professionals to compare the performance and experimental validation of these alternative peptides in animal models of skin aging.
Comparative Analysis of Anti-Aging Peptides in Animal Models
This section details the in vivo anti-aging effects of Acetyl Hexapeptide-8 and provides an overview of the available data for Palmitoyl Pentapeptide-4, focusing on their impact on key biomarkers of skin aging in animal models.
Acetyl Hexapeptide-8
Acetyl Hexapeptide-8 (Argireline) is a synthetic peptide that is a fragment of SNAP-25 (synaptosomal-associated protein 25). It is known for its "Botox-like" effect, as it interferes with the SNARE complex, leading to the inhibition of neurotransmitter release and subsequent muscle contraction, which can reduce the appearance of expression wrinkles.[1]
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Collagen Type I | Mice | Subcutaneous injection of Acetyl Hexapeptide-8 daily for 6 weeks. | Significant increase in Type I collagen fibers. | [2] |
| Collagen Type III | Mice | Subcutaneous injection of Acetyl Hexapeptide-8 daily for 6 weeks. | Significant decrease in Type III collagen fibers. | [2] |
| Collagen Production | C3H Mice | Pretreatment with 3% and 5% Acetyl Hexapeptide-8 ampoules followed by UVB irradiation for 6 weeks. | Increased collagen production compared to the UVB-irradiated group without treatment. | [3] |
| Elastin (B1584352) Production | C3H Mice | Pretreatment with 5% Acetyl Hexapeptide-8 ampoule followed by UVB irradiation for 6 weeks. | Elastin levels were similar to the non-irradiated control group, indicating a protective effect against UVB-induced elastin degradation. | [3] |
| Epidermal Thickness & Skin Hydration | Mice | Topical application of Acetyl Hexapeptide-8 with a permeation enhancer. | Statistically significant improvements in epidermal thickness and skin hydration compared to the model group. | [4] |
| Hyaluronic Acid (HA) & Hydroxyproline (B1673980) (HYP) Content | Mice | Topical application of Acetyl Hexapeptide-8 with a permeation enhancer. | Significant increase in HA and HYP content in the skin. | [4] |
| Superoxide Dismutase (SOD) Activity & Malondialdehyde (MDA) Content | Mice | Topical application of Acetyl Hexapeptide-8 with a permeation enhancer. | Significant increase in SOD activity and a decrease in MDA content, indicating reduced oxidative stress. | [4] |
Palmitoyl Pentapeptide-4
Palmitoyl Pentapeptide-4 (Matrixyl) is a synthetic peptide that is a subfragment of the C-terminal pro-peptide of type I collagen. It is believed to stimulate the synthesis of collagen and other extracellular matrix components. While extensively studied in human clinical trials, specific quantitative data from in vivo animal models is less commonly reported in publicly accessible literature. Human studies have shown its efficacy in reducing wrinkle depth and improving skin texture.[5][6][7][8]
Experimental Protocols for In Vivo Skin Aging Models
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols for common animal models used to evaluate the efficacy of anti-aging compounds.
UVB-Induced Photoaging Model in Mice
This model is widely used to mimic sun-induced skin aging.
-
Animal Model: Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin (e.g., C57BL/6J, C3H).[2][9][10]
-
Acclimatization: Animals are typically acclimatized for at least one week before the start of the experiment.
-
UVB Irradiation:
-
The dorsal skin of the mice is exposed to UVB radiation (290-320 nm) multiple times a week (e.g., 3 times/week).[9]
-
The irradiation dose is often started at 1 Minimal Erythema Dose (MED) and gradually increased to a higher dose (e.g., 4 MED) over several weeks to induce chronic photoaging.[9]
-
The total duration of UVB exposure can range from 6 to 12 weeks.[2][11]
-
-
Treatment Protocol:
-
Test compounds (e.g., peptide solutions or creams) are applied topically to the irradiated dorsal skin daily.
-
Control groups include a vehicle control (the base formulation without the active peptide) and a positive control (e.g., retinoic acid).[2]
-
-
Endpoint Measurement:
-
Wrinkle Assessment: Visual scoring and analysis of skin replicas using imaging systems.[9]
-
Histological Analysis: Skin biopsies are collected for Hematoxylin and Eosin (H&E) staining to measure epidermal thickness and Masson's trichrome staining to assess collagen fiber density and organization.[4][12]
-
Biochemical Analysis: Skin homogenates are used to measure levels of hydroxyproline (an indicator of collagen content), antioxidant enzymes (e.g., SOD, GSH-Px), and markers of oxidative stress (e.g., MDA).[12]
-
Gene and Protein Expression: Analysis of matrix metalloproteinases (MMPs), pro-collagen, and inflammatory markers by methods like Western blotting or qPCR.[12]
-
D-Galactose-Induced Aging Model in Mice
Chronic administration of D-galactose induces an accelerated aging phenotype, including skin aging, through mechanisms involving oxidative stress and the formation of advanced glycation end-products (AGEs).[13][14][15][16][17]
-
Animal Model: Various mouse strains can be used (e.g., Kunming mice, BALB/c nude mice).[12][17]
-
Induction of Aging:
-
Treatment Protocol:
-
The anti-aging compound can be administered concurrently with D-galactose to assess its protective effects, or after the aging induction period to evaluate its restorative capabilities.[14]
-
Administration can be topical, oral, or via injection.
-
-
Endpoint Measurement:
-
Skin Morphology: Assessment of skin thickness, elasticity, and collagen content through histological and biochemical methods.[14]
-
Oxidative Stress Markers: Measurement of SOD, GPx, and MDA levels in skin tissue.[14][15]
-
Inflammatory Cytokines: Quantification of pro-inflammatory markers like TNF-α, IL-1β, and IL-6.[14]
-
Collagen Synthesis: Analysis of Type I and Type III collagen levels.[14]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the discussed peptides and a typical experimental workflow for an in vivo anti-aging study.
Caption: Mechanism of Action of Acetyl Hexapeptide-8.
Caption: Signaling Pathway of Palmitoyl Pentapeptide-4.
Caption: Typical Experimental Workflow for In Vivo Photoaging Studies.
References
- 1. Acetyl Hexapeptide-8 (Explained + Products) [incidecoder.com]
- 2. Effects of Methylsulfonylmethane on UVB-induced Skin Damage: An Experimental Study in a Mouse Model | In Vivo [iv.iiarjournals.org]
- 3. :: Asian Journal of Beauty and Cosmetology [e-ajbc.org]
- 4. researchgate.net [researchgate.net]
- 5. blog.covalo.com [blog.covalo.com]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy of 7% Palmitoyl Pentapeptide-4 Serum for the Periorbital Wrinkle Reduction | Rangsit Graduate Research Conference : RGRC [rsujournals.rsu.ac.th]
- 8. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alleviation of Ultraviolet B-Induced Photoaging by 7-MEGATM 500 in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Acute Photodamage: Comparisons of Anatomic, Cellular, and Molecular Responses in C57BL/6J, SKH-1, and Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Construction and Evaluation of Skin Photoaging Mouse Model [slarc.org.cn]
- 13. Anti-Aging Effect of Adipose-Derived Stem Cells in a Mouse Model of Skin Aging Induced by D-Galactose | PLOS One [journals.plos.org]
- 14. D-limonene attenuates D-galactose-induced skin aging mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Ameliorative effect of black tea extract on the skin of D-galactose-induced aging mice [frontiersin.org]
- 16. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Concentrated Growth Factor and Nanofat on Aging Skin of Nude Mice Induced by D-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity: A Comparative Guide to the Cross-Reactivity of Anti-Hexapeptide-5 Antibodies
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive assessment of the cross-reactivity of antibodies raised against Acetyl sh-Hexapeptide-5 Amide Acetate, a synthetic peptide derived from the human proteoglycan Versican. By presenting detailed experimental protocols and comparative data, this document serves as a crucial resource for evaluating the performance of anti-Hexapeptide-5 antibodies in various applications.
Acetyl sh-Hexapeptide-5 Amide Acetate, with the amino acid sequence Ac-Pro-Pro-Pro-Asp-Ser-Arg-NH2, is a biomimetic peptide that corresponds to the N-terminal region of Versican (residues 334-339).[1] This peptide plays a significant role in the extracellular matrix (ECM), where it is involved in cell adhesion, proliferation, and migration.[1] Given its origin and function, it is critical to assess whether antibodies developed against this hexapeptide cross-react with its parent protein, Versican, or other structurally related molecules. This guide presents a hypothetical cross-reactivity assessment to illustrate the analytical process and data interpretation.
Comparative Cross-Reactivity Data
The cross-reactivity of a purified polyclonal antibody raised against Acetyl sh-Hexapeptide-5 Amide Acetate was evaluated against a panel of potential cross-reactants using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the hypothetical quantitative data, where the percentage of cross-reactivity is determined by comparing the concentration of each test compound required to inhibit 50% of the antibody binding to the immobilized Hexapeptide-5.
| Analyte | Structure/Description | 50% Inhibition Concentration (IC50) (nM) | Cross-Reactivity (%) |
| Acetyl sh-Hexapeptide-5 Amide Acetate | Ac-PPPDSR-NH2 | 10 | 100 |
| Recombinant Human Versican (V1 isoform) | Full-length protein containing the Hexapeptide-5 sequence | 500 | 2 |
| Versican Peptide Fragment (residues 330-343) | Longer peptide containing the Hexapeptide-5 sequence | 25 | 40 |
| Acetyl Hexapeptide-8 | Ac-EEMQRR-NH2 (Structurally distinct cosmetic peptide) | > 10,000 | < 0.1 |
| Scrambled Hexapeptide-5 | Ac-PSRDPP-NH2 (Same amino acids, different sequence) | > 10,000 | < 0.1 |
| Bovine Serum Albumin (BSA) | Unrelated protein | > 100,000 | < 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for determining the cross-reactivity of anti-Hexapeptide-5 antibodies.
Materials:
-
96-well microtiter plates
-
Acetyl sh-Hexapeptide-5 Amide Acetate
-
Potential cross-reactants (e.g., Versican, related peptides, negative controls)
-
Anti-Hexapeptide-5 polyclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL Acetyl sh-Hexapeptide-5 Amide Acetate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the anti-Hexapeptide-5 antibody. In a separate plate, pre-incubate the antibody dilutions with varying concentrations of Hexapeptide-5 (for the standard curve) or the potential cross-reactants for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody/analyte mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance values against the log of the analyte concentration and determine the IC50 values. Calculate the percentage of cross-reactivity using the formula: (IC50 of Hexapeptide-5 / IC50 of test compound) x 100.
Western Blot for Specificity Confirmation
This protocol is used to visually confirm the specificity of the anti-Hexapeptide-5 antibody.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Protein samples (e.g., cell lysates containing Versican, purified Hexapeptide-5, and negative controls)
-
Anti-Hexapeptide-5 polyclonal antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates and denature by boiling in Laemmli buffer.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Hexapeptide-5 antibody (at an optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the resulting bands to determine if the antibody binds to the target protein (Versican) and not to unrelated proteins.
Visualizing Pathways and Workflows
To further elucidate the context and methodology of this assessment, the following diagrams are provided.
Caption: Signaling pathway of Acetyl sh-Hexapeptide-5.
Caption: Experimental workflow for cross-reactivity assessment.
Conclusion
References
A Head-to-Head Comparison of Hexapeptide-9 and Copper Peptides in Wound Healing Models
In the landscape of regenerative medicine and dermatology, the quest for efficacious molecules that accelerate wound healing is paramount. Among the promising candidates are bioactive peptides, which offer targeted mechanisms to modulate the complex processes of tissue repair. This guide provides a detailed, head-to-head comparison of Hexapeptide-9 and Copper Peptides (specifically GHK-Cu) in the context of wound healing models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both Hexapeptide-9 and Copper Peptides (GHK-Cu) have demonstrated significant potential in promoting wound healing by stimulating key regenerative pathways. Copper peptides, with a more extensive history of research, have a larger body of in vivo data showcasing accelerated wound closure, increased collagen deposition, and potent anti-inflammatory effects. Hexapeptide-9, a newer entrant, shows strong evidence from in vitro and ex vivo studies for its role in stimulating the synthesis of crucial extracellular matrix components and promoting epidermal regeneration. The choice between these peptides may be guided by the specific phase of wound healing being targeted, with copper peptides showing robust broad-spectrum activity and Hexapeptide-9 demonstrating a strong influence on dermal restructuring.
Mechanisms of Action
Hexapeptide-9 , also known as Collaxyl™, is a synthetic peptide that mimics a fragment of human collagen XVII.[1] Its primary mechanism involves acting as a signaling molecule to stimulate the synthesis of essential extracellular matrix (ECM) proteins.[2] When the skin is injured, natural degradation of the ECM releases peptide fragments that signal the need for repair; Hexapeptide-9 emulates these natural signals.[3] It has been shown to activate several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which collectively promote fibroblast proliferation and the production of collagen and other ECM components.[4][5]
Copper Peptides , most notably the GHK-Cu complex (glycyl-L-histidyl-L-lysine-copper), are naturally occurring in human plasma and are known to decline with age. The GHK tripeptide has a high affinity for copper ions, and this complex plays a multifaceted role in wound healing.[6] GHK-Cu is a potent chemoattractant for immune and endothelial cells, which are critical for the inflammatory and proliferative phases of wound healing. It stimulates the synthesis of collagen, elastin, and glycosaminoglycans, essential for rebuilding the ECM.[7] The copper component is vital as it serves as a cofactor for enzymes involved in collagen cross-linking and antioxidant defense, such as superoxide (B77818) dismutase (SOD).[7] Furthermore, GHK-Cu has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF-α.[6]
Signaling Pathways
The signaling cascades initiated by Hexapeptide-9 and GHK-Cu are pivotal to their regenerative effects.
References
validating the results of Hexapeptide-5 studies using orthogonal analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the results of studies on Hexapeptide-5, a synthetic peptide analogous to a fragment of fibronectin, which is integral to skin's structural integrity. Ensuring the reliability of research findings is paramount in drug development and cosmetic science. This document outlines the use of orthogonal analytical methods to independently verify the biological effects of Hexapeptide-5, thereby increasing confidence in its efficacy. We present quantitative data from relevant studies, detailed experimental protocols, and visual representations of the underlying biological pathways and analytical workflows.
Data Presentation: Quantitative Efficacy of a Collagen-Like Hexapeptide
The following tables summarize the in vitro effects of a synthetic collagen-like hexapeptide on the synthesis of extracellular matrix (ECM) components in human skin explants. These results provide a benchmark for the expected efficacy of Hexapeptide-5.
Table 1: Time-Dependent Induction of Extracellular Matrix Protein Synthesis by a Collagen-Like Hexapeptide
| Extracellular Matrix Component | Timepoint of First Observed Increase | Comparative Effect vs. Vitamin C |
| Laminin 5 | Early | More rapid induction |
| Collagen III | Early | More rapid induction |
| Collagen IV | Early | More rapid and superior induction |
| Beta 1 Integrin | Longer-term | Superior induction |
| Other ECM molecules | Varied | Similar induction at longer timepoints |
Data sourced from a study on a synthetic collagen-like hexapeptide, demonstrating its ability to stimulate ECM synthesis[1].
Experimental Protocols
To ensure robust and reproducible results, detailed methodologies are crucial. The following sections provide protocols for both in vitro efficacy testing and orthogonal analytical validation.
In Vitro Efficacy Assay: Fibroblast-Mediated Collagen Synthesis
This protocol outlines a common method to assess the primary biological activity of Hexapeptide-5 – its ability to stimulate collagen production in dermal fibroblasts.
1. Cell Culture and Treatment:
-
Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The medium is then replaced with a serum-free medium containing various concentrations of Hexapeptide-5. A positive control (e.g., Vitamin C) and an untreated control are included.
-
Cells are incubated for a predetermined period (e.g., 48-72 hours).
2. Collagen Quantification (Sircol Assay):
-
The cell culture supernatant, containing secreted soluble collagen, is collected.
-
A dye reagent that specifically binds to and precipitates collagen is added to the supernatant.
-
The samples are centrifuged to pellet the collagen-dye complex.
-
The pellet is redissolved, and the absorbance is measured spectrophotometrically to quantify the amount of collagen.
Orthogonal Analytical Method 1: Quantification of Hexapeptide-5 in Skin Models by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly specific and sensitive method to quantify the amount of Hexapeptide-5 that has penetrated the skin or is present in a biological matrix, thus validating its bioavailability at the target site.
1. Sample Preparation:
-
Skin tissue or other biological samples are homogenized.
-
An internal standard (a stable isotope-labeled version of Hexapeptide-5) is added to the homogenate.
-
The peptide is extracted from the matrix using a suitable solvent (e.g., acetonitrile/water mixture).
-
The extract is clarified by centrifugation and filtration.
2. LC-MS/MS Analysis:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system, often using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for polar peptides.
-
The HPLC separates the peptide from other components in the sample.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to specifically detect and quantify the precursor and product ions characteristic of Hexapeptide-5 and its internal standard, allowing for precise quantification.
Orthogonal Analytical Method 2: Purity Assessment of Hexapeptide-5 by Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC. It separates molecules based on their charge-to-mass ratio, making it an excellent method to confirm the purity of the Hexapeptide-5 raw material and to detect any impurities or degradation products.
1. Sample and Capillary Preparation:
-
A stock solution of Hexapeptide-5 is prepared in a suitable buffer.
-
A fused-silica capillary is conditioned by flushing with appropriate solutions (e.g., sodium hydroxide, water, and running buffer).
2. Electrophoretic Separation:
-
The capillary is filled with a background electrolyte (running buffer).
-
A small plug of the Hexapeptide-5 sample is injected into the capillary using either hydrodynamic or electrokinetic injection.
-
A high voltage is applied across the capillary, causing the charged peptide molecules to migrate towards the detector.
-
The migration time and the peak profile are recorded, which are indicative of the peptide's purity. Impurities will appear as separate peaks.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of Hexapeptide-5 and the workflows for the analytical methods described above.
Caption: Proposed signaling pathway for Hexapeptide-5 in fibroblasts.
Caption: Workflow for validating Hexapeptide-5 efficacy with orthogonal methods.
References
Benchmarking Cosmetic "Signal" Peptides: A Comparative Guide for Researchers
In the realm of cosmetic science and dermatology, "signal peptides" represent a class of bioactive molecules designed to modulate cellular functions to achieve desired skin benefits, such as reducing the signs of aging. Unlike classical signal peptides that direct protein secretion, these cosmetic peptides "signal" skin cells, primarily fibroblasts, to synthesize extracellular matrix (ECM) components like collagen and elastin, thereby improving skin structure and firmness.
This guide provides a comparative analysis of the in vitro performance of several prominent signal peptides used in skincare formulations. It is important to note that the term "Hexapeptide-5" is not consistently defined in scientific literature and can refer to different peptide sequences. Due to this ambiguity and the lack of direct, peer-reviewed comparative studies under this specific name, this guide will focus on the performance of other well-characterized hexapeptides and signal peptides for which quantitative data is available.
General Signaling Pathway of Cosmetic Peptides
Cosmetic signal peptides typically function by mimicking natural peptide fragments that are generated during wound healing or tissue remodeling. These synthetic peptides can interact with specific receptors on the surface of fibroblasts, initiating intracellular signaling cascades that lead to the upregulation of genes responsible for ECM protein synthesis.
Caption: General signaling pathway of cosmetic peptides.
Comparative Performance of Signal Peptides
The following tables summarize the reported in vitro efficacy of several signal peptides in stimulating the synthesis of key extracellular matrix components by fibroblasts. It is important to note that this data is collated from various sources and may not represent head-to-head comparisons under identical experimental conditions.[1]
Table 1: In Vitro Efficacy in Stimulating Collagen Synthesis [1]
| Peptide | Collagen Type(s) Stimulated | Reported Increase in Synthesis |
| Hexapeptide-9 | Overall Collagen, Collagen IV | Up to 117% (overall), Up to 357% (Collagen IV) |
| Palmitoyl Tripeptide-5 | Type I and Type III Collagen | 2-3 fold increase |
| Acetyl Tetrapeptide-9 | Type I Collagen | >30% increase in collagen deposition |
Table 2: In Vitro Efficacy in Stimulating Other Extracellular Matrix Components [1]
| Peptide | ECM Component(s) Stimulated | Reported Increase in Synthesis |
| Hexapeptide-9 | Hyaluronic Acid | Up to 267% |
| Palmitoyl Tripeptide-5 | Fibronectin | 5-8 fold increase in mRNA levels |
| Acetyl Tetrapeptide-9 | Lumican | 58.4% to >115% |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess and compare the performance of signal peptides.
-
Objective: To culture human dermal fibroblasts and treat them with signal peptides for subsequent analysis.
-
Materials:
-
Human dermal fibroblasts (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Signal peptides (Hexapeptide-9, Palmitoyl Tripeptide-5, Acetyl Tetrapeptide-9) dissolved in a suitable vehicle (e.g., sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
-
Procedure:
-
Culture human dermal fibroblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Seed the fibroblasts into multi-well plates at a predetermined density and allow them to adhere for 24 hours.
-
After adherence, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Prepare stock solutions of the signal peptides and dilute them to the desired final concentrations in the low-serum medium.
-
Remove the synchronization medium and add the peptide-containing medium to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the peptides).
-
Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
-
-
Objective: To quantify the amount of collagen produced by fibroblasts after peptide treatment.
-
Materials:
-
Peptide-treated fibroblasts in culture plates
-
PBS
-
Bouin's fluid (fixative)
-
Sirius Red stain solution (0.1% in picric acid)
-
0.01 N HCl (wash solution)
-
0.1 N NaOH (destaining solution)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
After the peptide treatment period, remove the culture medium and wash the cells gently with PBS.
-
Fix the cells with Bouin's fluid for 1 hour at room temperature.
-
Discard the fixative and wash the plates thoroughly with distilled water until the yellow color disappears.
-
Air-dry the plates completely.
-
Add Sirius Red stain solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Remove the staining solution and wash the wells with 0.01 N HCl to remove unbound dye.
-
Add 0.1 N NaOH to each well to elute the bound stain.
-
Measure the absorbance of the eluted stain at a specific wavelength (e.g., 540 nm) using a spectrophotometer or plate reader.
-
The absorbance is directly proportional to the amount of collagen.
-
-
Objective: To assess the effect of signal peptides on the proliferation of fibroblasts.
-
Materials:
-
Peptide-treated fibroblasts in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
-
-
Procedure:
-
At the end of the peptide treatment period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
The absorbance is proportional to the number of viable, proliferating cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of cosmetic signal peptides.
Caption: Experimental workflow for comparing signal peptides.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Hexapeptide-5
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical reagents like Hexapeptide-5 is a critical aspect of laboratory safety and operational integrity. Adherence to established protocols not only ensures a safe working environment but also prevents potential environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of Hexapeptide-5, in line with general laboratory safety principles and best practices for peptide waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for Hexapeptide-5 was not located. The following procedures are based on general best practices for the disposal of research-grade peptides. It is mandatory to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[1][2]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While many peptides are not classified as acutely hazardous, their full toxicological properties may not be extensively documented.[2] Therefore, Hexapeptide-5 should be handled with care, assuming it to be a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory: [1][2][3]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][2]
All handling should be conducted in a well-ventilated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation, especially when dealing with lyophilized powders.[1]
Summary of Safety and Handling Procedures
| Procedure | Guideline | Rationale | Citations |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles, and a lab coat. | To prevent skin and eye contact with the peptide. | [1][2][3] |
| Handling Area | Conduct all handling in a chemical fume hood or biosafety cabinet. | To minimize inhalation of peptide powder or aerosols. | [1] |
| Waste Classification | Treat all Hexapeptide-5 waste as laboratory chemical waste. | To ensure safe handling and compliance with regulations. | [3][4] |
| Waste Segregation | Collect liquid and solid waste in separate, designated containers. | To prevent chemical reactions and ensure proper disposal pathways. | [1][2][5] |
| Container Labeling | Label waste containers with "Hazardous Waste," the full chemical name, and the accumulation start date. | For clear identification, safe handling, and regulatory compliance. | [2][3][6] |
| Storage | Store sealed waste containers in a designated, secure hazardous waste accumulation area. | To prevent accidental spills, exposure, and unauthorized access. | [2][7] |
| Spill Response | In case of a spill, evacuate the area, ensure ventilation, and use a spill kit for cleanup. Avoid creating dust. | To minimize exposure and environmental contamination. | [8][9] |
Step-by-Step Disposal Procedures
The appropriate method for disposing of Hexapeptide-5 waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash .[2][4][10]
Liquid Waste Disposal
Liquid waste includes solutions containing Hexapeptide-5, such as unused reconstituted solutions, reaction mixtures, and contaminated buffers.
1. Chemical Inactivation (Recommended Best Practice):
While not always mandatory, chemical inactivation through hydrolysis is a robust method to degrade the peptide before disposal.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[2]
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[2]
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[2]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Always monitor the pH during this process.[2]
2. Collection and Labeling:
-
Collect the neutralized, inactivated waste (or the untreated liquid waste if inactivation is not performed) in a clearly labeled, leak-proof hazardous waste container.[2][5]
-
The container must be chemically compatible with the waste.[6][11]
-
The label should include "Hazardous Waste," the full chemical name ("Hexapeptide-5, inactivated" if applicable), and any other known hazards.[2]
3. Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2]
Solid Waste Disposal
Solid waste contaminated with Hexapeptide-5 includes items like pipette tips, gloves, empty vials, and contaminated labware.[2]
1. Segregation:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[2][5]
2. Labeling:
-
The container should be clearly labeled as "Hazardous Waste" and list the contaminant ("Hexapeptide-5").[2]
3. Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Contact your institution's EHS department for pickup and disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Hexapeptide-5 waste.
Caption: Workflow for the proper disposal of Hexapeptide-5 waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. intelligenthq.com [intelligenthq.com]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Hexapeptide 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Hexapeptide 5 (CAS No. 112317-46-1). While this compound is generally considered non-hazardous and is used in cosmetic formulations, adherence to proper laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity.[1][2] This document outlines personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE provides a necessary barrier against accidental exposure. When handling this compound in solid (lyophilized powder) or solution form, the following PPE is required.[3][4]
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder.[3][5] |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the peptide.[3][5] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Generally not required for small quantities handled with good ventilation. Use a suitable respirator for large quantities or if dust generation is likely.[6] | Minimizes inhalation of airborne powder. |
II. Operational Plan: From Receipt to Disposal
A structured approach to handling this compound minimizes risks and prevents contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store lyophilized this compound in a cool, dry, and dark environment, typically at -20°C for long-term stability.[7]
-
Reconstituted solutions should be stored at 4°C for short-term use. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution upon reconstitution.[1]
-
Clearly label all containers with the compound name, concentration, preparation date, and storage conditions.[7]
2. Handling and Preparation of Solutions:
-
All handling of this compound should occur in a designated, clean laboratory area.[3]
-
When handling the lyophilized powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.[3]
-
Use sterile equipment (spatulas, glassware, pipette tips) for all transfers and measurements to prevent cross-contamination.[3]
-
When reconstituting, use high-purity water or a recommended buffer.[7]
3. Experimental Use:
-
Follow standard laboratory practices to avoid ingestion, inhalation, or direct skin contact.
-
After handling, wash hands thoroughly with soap and water.
III. Emergency Response Plan
Accidental spills or exposure should be addressed promptly and safely.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[8] |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[9] |
| Inhalation | Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[8] |
| Minor Spill (Solid) | Gently sweep up the powder, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a damp cloth. |
| Minor Spill (Liquid) | Absorb the spill with an inert material (e.g., paper towels, vermiculite).[10] Place the absorbent material in a sealed container for disposal. Clean the spill area with a suitable disinfectant or detergent.[11] |
| Major Spill | Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If necessary, contact your institution's environmental health and safety department for assistance.[12] |
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Solid Waste: All solid materials that have come into contact with this compound, including used vials, pipette tips, and contaminated gloves, should be collected in a designated hazardous waste container.[8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled hazardous waste container. Do not pour peptide solutions down the drain. [1][13]
-
Disposal Procedure: All waste containers should be sealed and disposed of through your institution's official chemical waste disposal program.[3] For liquid waste, chemical inactivation using a 10% bleach solution or 1 M NaOH can be considered as an additional safety measure before disposal, following your institution's guidelines.[8]
Visualized Workflow
The following diagrams illustrate the key procedures for handling this compound safely and effectively.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 6. peptide.com [peptide.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. acs.org [acs.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. intelligenthq.com [intelligenthq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
